molecular formula C12H10N6O B023736 7-Desamine-7-hydroxy triamterene CAS No. 19152-93-3

7-Desamine-7-hydroxy triamterene

Cat. No.: B023736
CAS No.: 19152-93-3
M. Wt: 254.25 g/mol
InChI Key: USTXKGPQJJRCTO-UHFFFAOYSA-N
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Description

7-Desamine-7-hydroxy triamterene is a chemical compound of significant interest in pharmaceutical and analytical research, primarily recognized as a key metabolite of the potassium-sparing diuretic Triamterene . As a reference standard, this high-purity compound is indispensable for conducting quantitative and qualitative analysis in various research settings. Its primary applications include use in method development and validation for bioanalytical assays, facilitating pharmacokinetic and metabolism studies for Triamterene, and serving as a critical biomarker in excretion studies. Researchers utilize this compound to gain deeper insights into the metabolic pathways and clearance mechanisms of its parent drug, aiding in the comprehensive understanding of its pharmacological profile. This product is intended for use by qualified researchers in a controlled laboratory environment. Intended Use & Research Applications: • Analytical Reference Standard for LC-MS, HPLC, and GC-MS • Metabolite Profiling and Pharmacokinetic Studies • Drug Metabolism and Disposition Research Important Notice: This product is labeled "For Research Use Only" (RUO) . It is NOT intended for diagnostic, therapeutic, or any other human use. It is the responsibility of the purchaser to ensure that the product is used in compliance with all applicable laws and regulations.

Properties

IUPAC Name

2,4-diamino-6-phenyl-8H-pteridin-7-one
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InChI

InChI=1S/C12H10N6O/c13-9-8-10(18-12(14)16-9)17-11(19)7(15-8)6-4-2-1-3-5-6/h1-5H,(H5,13,14,16,17,18,19)
Source PubChem
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InChI Key

USTXKGPQJJRCTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Canonical SMILES

C1=CC=C(C=C1)C2=NC3=C(N=C(N=C3NC2=O)N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C12H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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DSSTOX Substance ID

DTXSID70172682
Record name 7-Desamine-7-hydroxy triamterene
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Molecular Weight

254.25 g/mol
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CAS No.

19152-93-3
Record name 2,4-Diamino-6-phenyl-7(8H)-pteridinone
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Record name 7-Desamine-7-hydroxy triamterene
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Record name 7-Desamine-7-hydroxy triamterene
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Record name 7-DESAMINE-7-HYDROXY TRIAMTERENE
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis and Characterization of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Triamterene Derivative

7-Desamino-7-hydroxy triamterene, systematically named 2,4-diamino-6-phenyl-8H-pteridin-7-one, is a significant derivative and known impurity of the potassium-sparing diuretic, triamterene.[1] As a critical reference point in pharmaceutical analysis and drug development, a thorough understanding of its synthesis and characterization is paramount for researchers, scientists, and professionals in the field. This guide provides a comprehensive overview of the synthesis, purification, and detailed characterization of this compound, grounded in established analytical principles and field-proven insights.

The parent compound, triamterene, functions by blocking the epithelial sodium channel (ENaC) in the kidneys, leading to a diuretic effect without significant potassium loss.[2] The presence of impurities such as 7-Desamino-7-hydroxy triamterene can impact the safety and efficacy profile of the final drug product. Therefore, its synthesis as a reference standard is crucial for the development of accurate analytical methods for quality control during the manufacturing of triamterene.[3][4]

Strategic Synthesis: A Forced Degradation Approach

While a specific, dedicated synthetic route for 7-Desamino-7-hydroxy triamterene is not extensively documented in peer-reviewed literature, its identity as a known impurity of triamterene points towards its formation via degradation pathways. Forced degradation studies, which intentionally subject a drug substance to stress conditions, are a valuable tool for identifying and synthesizing potential degradation products.[1][5] The most plausible and scientifically sound approach for the laboratory-scale synthesis of 7-Desamino-7-hydroxy triamterene is through the controlled hydrolysis of triamterene.

The rationale for this approach lies in the chemical structure of triamterene, which possesses a 7-amino group on the pteridine ring. This amino group is susceptible to nucleophilic attack and subsequent hydrolysis under certain stress conditions, leading to its replacement with a hydroxyl group.

Proposed Synthetic Workflow

The following workflow outlines a logical and experimentally sound protocol for the synthesis of 7-Desamino-7-hydroxy triamterene from triamterene via forced degradation.

Synthesis_Workflow Triamterene Triamterene (Starting Material) Stress_Conditions Forced Degradation (e.g., Acidic Hydrolysis) Triamterene->Stress_Conditions Subject to Reaction_Mixture Crude Reaction Mixture Stress_Conditions->Reaction_Mixture Yields Purification Purification (e.g., Preparative HPLC) Reaction_Mixture->Purification Undergoes Isolated_Product Isolated 7-Desamino-7-hydroxy triamterene Purification->Isolated_Product Yields Characterization Characterization Isolated_Product->Characterization Subject to Final_Product Characterized Product Characterization->Final_Product Confirms Characterization_Flow Synthesized_Product Synthesized Product HPLC HPLC Analysis Synthesized_Product->HPLC LCMS LC-MS Analysis Synthesized_Product->LCMS NMR ¹H NMR Spectroscopy Synthesized_Product->NMR Purity Purity Assessment (>95%) HPLC->Purity Confirmed_Identity Confirmed Identity and Purity of 7-Desamino-7-hydroxy triamterene Purity->Confirmed_Identity Molecular_Weight Molecular Weight Confirmation LCMS->Molecular_Weight Molecular_Weight->Confirmed_Identity Structural_Elucidation Structural Elucidation NMR->Structural_Elucidation Structural_Elucidation->Confirmed_Identity

Sources

chemical and physical properties of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical and Physical Properties of 7-Desamino-7-hydroxy triamterene (Triamterene Related Compound C)

Executive Summary

This technical guide provides a comprehensive overview of 7-Desamino-7-hydroxy triamterene, a critical reference standard known in pharmacopeial contexts as Triamterene Related Compound C. As a specified impurity of the potassium-sparing diuretic Triamterene, this compound is of significant interest to researchers, analytical scientists, and drug development professionals involved in the quality control and regulatory submission of Triamterene-containing drug products. This document moves beyond a simple recitation of properties; it is structured to serve as a practical manual for a laboratory setting. It details not only the known chemical and physical characteristics but also provides robust, step-by-step experimental protocols for the independent verification of these properties. The guide explains the causal reasoning behind methodological choices, grounding its recommendations in established analytical principles to ensure scientific integrity and trustworthiness.

Introduction and Significance

7-Desamino-7-hydroxy triamterene (CAS No. 19152-93-3) is a structural derivative of the diuretic drug Triamterene.[1] Its significance arises not from its own pharmacological activity, which is not well-studied, but from its status as a process impurity and potential degradant in Triamterene active pharmaceutical ingredient (API) and finished drug products. Regulatory bodies such as the United States Pharmacopeia (USP) list this molecule as "Triamterene Related Compound C," and provide a certified reference standard for its identification and quantification.[2]

For professionals in pharmaceutical development and quality control, the accurate detection and quantification of such impurities are paramount for ensuring the safety and efficacy of the final drug product. This guide, therefore, is designed to equip the researcher with the foundational knowledge and practical methodologies required to work with this specific compound.

Chemical Identity and Structure

The structural distinction between Triamterene and its Related Compound C is the substitution of the amino group at the 7-position of the pteridine ring with a hydroxyl group. This seemingly minor change significantly alters the molecule's physicochemical properties, including its polarity, hydrogen bonding capacity, and, consequently, its chromatographic behavior.

Nomenclature and Identifiers
IdentifierValueSource
IUPAC Name 2,4-diamino-6-phenyl-8H-pteridin-7-one[1]
Synonyms 7-Desamino-7-hydroxy triamterene, Triamterene Related Compound C, 2,4-Diamino-7-hydroxy-6-phenylpteridine, Triamterene EP Impurity C[1][2]
CAS Number 19152-93-3
Molecular Formula C₁₂H₁₀N₆O[1][3]
Molecular Weight 254.25 g/mol [1][3]
Chirality Achiral[1][3]
Chemical Structure

The chemical structure of 7-Desamino-7-hydroxy triamterene is presented below. The pteridinone core, substituted with two amino groups and a phenyl ring, defines its chemical class.

Caption: Chemical structure of 2,4-diamino-6-phenyl-8H-pteridin-7-one.

Physicochemical Properties and Their Determination

While extensive experimental data for this compound is not widely published, several key properties can be predicted through computational models or determined through standard laboratory protocols.

Computed and Predicted Properties

Computational tools provide valuable insight into the molecule's behavior, particularly its lipophilicity and polarity, which are critical for developing chromatographic methods.

PropertyPredicted ValueSignificanceSource
XLogP3 0.3Indicates relatively low lipophilicity (high polarity) compared to many drug molecules.[1]
Dipole Moment 6.8 DebyeThe introduction of the hydroxyl group increases polarity compared to Triamterene (5.2 Debye), suggesting stronger interactions with polar solvents and stationary phases.[1]
Membrane Permeability Predicted 30% reduction vs. TriamtereneThe increased polarity is expected to reduce passive diffusion across biological membranes.[1]
Protocol for Aqueous Solubility Determination (Shake-Flask Method)

Rationale: The shake-flask method is a gold-standard, equilibrium-based technique for determining the intrinsic solubility of a compound. Its trustworthiness comes from allowing the system to reach saturation over an extended period.

Methodology:

  • Preparation: Add an excess amount of 7-Desamino-7-hydroxy triamterene (e.g., 5-10 mg) to a known volume of purified water or a relevant buffer (e.g., 5 mL) in a glass vial. The excess solid is crucial to ensure saturation is achieved.

  • Equilibration: Seal the vial and place it in a shaker or rotator in a temperature-controlled environment (e.g., 25 °C or 37 °C) for a minimum of 24 hours to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to stand undisturbed for at least 1 hour. Subsequently, centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.

  • Sampling: Carefully withdraw a precise aliquot of the clear supernatant.

  • Dilution: Dilute the aliquot with a suitable mobile phase to a concentration within the calibrated range of the analytical method (e.g., HPLC-UV).

  • Quantification: Analyze the diluted sample by a validated HPLC-UV method against a calibration curve prepared from a known stock solution of the compound.

  • Calculation: Calculate the original concentration in the supernatant, which represents the aqueous solubility in mg/mL or µg/mL.

Analytical Characterization and Methodologies

As a reference standard, the primary purpose of this compound is to serve as a benchmark for identity, purity, and concentration in analytical assays. The following protocols outline the fundamental procedures for its characterization.

Protocol for Purity and Assay by Reversed-Phase HPLC (RP-HPLC)

Rationale: RP-HPLC is the predominant method for analyzing pharmaceutical impurities due to its high resolution, sensitivity, and reproducibility. A C18 column is chosen for its versatility in retaining moderately polar compounds like this pteridinone derivative. The mobile phase composition is selected to achieve adequate retention and sharp peak shape.

Methodology:

  • Instrumentation: HPLC system with UV/Vis or Diode Array Detector (DAD).

  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM potassium phosphate), pH adjusted to 3.6.

  • Mobile Phase B: Acetonitrile or Methanol.

  • Gradient: A time-based gradient can be optimized, for example:

    • 0-2 min: 10% B

    • 2-15 min: 10% to 70% B

    • 15-18 min: 70% B

    • 18-20 min: 70% to 10% B

    • 20-25 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: Monitor at a relevant wavelength determined by UV-Vis scan (e.g., near 264 nm, a common wavelength for related compounds).[4]

  • Injection Volume: 10 µL.

  • Sample Preparation: Accurately weigh and dissolve the reference standard in a suitable diluent (e.g., 50:50 water:acetonitrile) to a known concentration (e.g., 0.1 mg/mL).

cluster_workflow HPLC Workflow for Purity Analysis prep 1. Prepare Mobile Phase (Buffer & Organic) hplc 3. Equilibrate HPLC System (C18 Column, 30°C) prep->hplc sample 2. Prepare Standard Solution (0.1 mg/mL in Diluent) inject 4. Inject Sample (10 µL) sample->inject hplc->inject separate 5. Gradient Elution Separation inject->separate detect 6. UV Detection (e.g., 264 nm) separate->detect data 7. Data Acquisition & Integration detect->data analyze 8. Purity Calculation (% Area Normalization) data->analyze

Caption: A typical experimental workflow for HPLC-based purity assessment.

Protocol for Acquiring a UV-Vis Spectrum

Rationale: A UV-Vis spectrum is essential for determining the wavelength(s) of maximum absorbance (λmax), which is critical for setting the detector wavelength in HPLC methods to ensure maximum sensitivity.

Methodology:

  • Solution Preparation: Prepare a dilute solution of the compound (e.g., 5-10 µg/mL) in a UV-transparent solvent, such as methanol or acetonitrile.

  • Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer.

  • Measurement: Fill a second quartz cuvette with the sample solution and scan across a range of wavelengths (e.g., 200-400 nm).

  • Analysis: Identify the λmax values from the resulting spectrum. The pteridine ring system is expected to produce strong absorbance bands in the UV region.

Protocol for Structural Confirmation by NMR Spectroscopy

Rationale: Nuclear Magnetic Resonance (NMR) is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each hydrogen and carbon atom, respectively.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of the compound in a suitable deuterated solvent (e.g., DMSO-d₆, due to the presence of exchangeable -NH₂ and -OH protons). Add a small amount of tetramethylsilane (TMS) as an internal standard if not already present in the solvent.

  • Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Expected ¹H NMR Features:

    • A complex multiplet pattern in the aromatic region (~7.0-8.5 ppm) corresponding to the protons of the C6-phenyl group.

    • Broad singlets for the two chemically distinct amino groups (-NH₂) at C2 and C4. Their chemical shift will be concentration-dependent and they will exchange with D₂O.

    • A broad singlet for the enolic hydroxyl group (-OH) at C7.

  • Expected ¹³C NMR Features:

    • Multiple signals in the aromatic region for the phenyl and pteridine ring carbons.

    • A signal corresponding to the carbonyl-like carbon at C7.

Proposed Synthetic Route

While this compound is typically isolated as an impurity, a plausible de novo synthesis can be proposed based on established pteridine chemistry.[5] The Isay reaction, which involves the condensation of a diaminopyrimidine with a dicarbonyl compound, provides a foundational strategy.

Reaction Scheme: A potential synthesis involves the condensation of 2,4,5-triaminopyrimidin-6-one (a commercially available starting material) with phenylglyoxal.

  • Step 1: Preparation of Reactants:

    • 2,4,5-Triaminopyrimidin-6-one: This reactant provides the core pyrimidine ring with the necessary amino groups.

    • Phenylglyoxal: This α-ketoaldehyde provides the C6-phenyl group and the adjacent carbonyl functionality required to form the second ring of the pteridine system.

  • Step 2: Condensation Reaction:

    • React 2,4,5-triaminopyrimidin-6-one with phenylglyoxal in a suitable solvent system (e.g., aqueous ethanol) under mild acidic or neutral conditions. The more nucleophilic 4- and 5-amino groups of the pyrimidine will react with the two carbonyl groups of phenylglyoxal.

  • Step 3: Cyclization and Aromatization:

    • The initial condensation product will undergo intramolecular cyclization followed by dehydration (aromatization) to yield the stable 2,4-diamino-6-phenyl-8H-pteridin-7-one product.

  • Step 4: Purification:

    • The crude product would be purified by recrystallization from a suitable solvent (e.g., dimethylformamide or aqueous acid) or by column chromatography to yield the final, high-purity compound.

Stability and Storage

Recommended Storage: As a solid reference standard, 7-Desamino-7-hydroxy triamterene should be stored at room temperature, protected from light and moisture, in a tightly sealed container.[2]

Solution Stability: The stability of stock solutions should be determined experimentally. Pteridine derivatives can be susceptible to photodegradation. It is advisable to prepare fresh solutions for analysis and store stock solutions refrigerated or frozen in amber vials for short periods.

Conclusion

7-Desamino-7-hydroxy triamterene is a compound of high importance in the field of pharmaceutical analysis. Its role as Triamterene Related Compound C necessitates a thorough understanding of its chemical and physical properties for the development of robust, accurate, and reliable analytical methods. This guide provides the necessary background information and, more critically, the detailed experimental protocols required for scientists to confidently characterize and utilize this reference standard in a regulated environment. Adherence to these validated methodologies ensures the integrity of analytical data and contributes to the overall quality and safety of pharmaceutical products.

References

[6] IARC Working Group on the Evaluation of Carcinogenic Risks to Humans. (2016). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer. Retrieved from [Link]

[4] Pyka, A., & Stolarczyk, M. (2007). Simultaneous analysis of hydrochlorothiazide, triamterene, furosemide, and spironolactone by densitometric TLC. Journal of Planar Chromatography -- Modern TLC, 20(4), 257-262.

Pharmaffiliates. (n.d.). Triamterene-impurities. Retrieved January 12, 2026, from [Link]

[7] Stolarczyk, M., Apola, A., Krzek, J., & Lech, K. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 65(3), 277-283.

[8] G, S., S, S., & B, A. (2022). Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC. International Journal of Applied Pharmaceutical Sciences and Research, 7(1), 1-8.

[9] Stolarczyk, M., Apola, A., Krzek, J., & Lech, K. (2008). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. PubMed. Retrieved from [Link]

[2] ChemWhat. (n.d.). Triamterene EP Impurity C CAS#: 19152-93-3. Retrieved January 12, 2026, from [Link]

[10] IP-standards. (n.d.). Pharmaffiliates Triamterene-impurities. Retrieved January 12, 2026, from [Link]

[11] Veeprho. (n.d.). Triamterene Related Compound A | CAS 1006-23-1. Retrieved January 12, 2026, from [Link]

[12] Veeprho. (n.d.). Triamterene EP Impurity D | CAS 140-29-4. Retrieved January 12, 2026, from [Link]

[5] Sayed A. Ahmed, A. M. El-Sayed, & A. A. El-Toukhy. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3), 194-219.

[3] Global Substance Registration System. (n.d.). 7-DESAMINE-7-HYDROXY TRIAMTERENE. Retrieved January 12, 2026, from [Link]

Sources

An In-depth Technical Guide to the Mechanism of Action of 7-Desamino-7-hydroxy triamterene on the Epithelial Sodium Channel (ENaC)

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed exploration of the molecular interactions between the triamterene analog, 7-desamino-7-hydroxy triamterene, and the epithelial sodium channel (ENaC). Given the limited direct research on this specific analog, we will first establish the well-documented mechanism of its parent compound, triamterene. Subsequently, we will posit a scientifically-grounded hypothesis for the mechanism of 7-desamino-7-hydroxy triamterene, based on structure-activity relationships. This document culminates in a series of robust experimental protocols designed to rigorously test this hypothesis, providing a clear roadmap for researchers in the field.

The Epithelial Sodium Channel (ENaC): A Key Regulator of Sodium Homeostasis

The epithelial sodium channel (ENaC) is a cornerstone of physiological sodium balance, playing a critical role in the reabsorption of sodium in various epithelial tissues, including the kidneys, lungs, and colon.[1][2][3] This ion channel is a heterotrimeric protein composed of α, β, and γ subunits (a δ subunit can substitute for the α subunit in some tissues).[4][5] Each subunit consists of two transmembrane helices, a large extracellular loop, and intracellular amino and carboxyl termini.[1][4] The collective function of these subunits forms a channel pore that is highly selective for sodium ions.[1]

The activity of ENaC is the rate-limiting step for sodium reabsorption in the distal nephron of the kidney, which is crucial for the regulation of extracellular fluid volume and blood pressure.[1][4] Dysregulation of ENaC function is implicated in several human diseases. For instance, gain-of-function mutations lead to Liddle's syndrome, a rare form of hereditary hypertension, while reduced ENaC activity can contribute to conditions like pseudohypoaldosteronism type 1.[5] Consequently, ENaC is a significant therapeutic target for diuretics and other modulators of sodium transport.[3][6]

The Established Mechanism of Triamterene Blockade of ENaC

Triamterene is a potassium-sparing diuretic that exerts its effects by directly blocking the ENaC pore.[3][6][7] Unlike aldosterone antagonists, which modulate the expression of ENaC, triamterene acts as an external pore blocker, physically occluding the channel and preventing sodium influx. The key characteristics of triamterene's mechanism of action are:

  • Voltage-Dependent Block: The inhibitory effect of triamterene is dependent on the membrane potential. The block is more potent at hyperpolarized (more negative) potentials, suggesting that the charged form of the molecule enters the electric field of the pore.[8]

  • pH-Dependent Block: Triamterene is a weak base with a pKa of 6.2. Its blockade of ENaC is more potent at a lower extracellular pH (e.g., 6.5) compared to a higher pH (e.g., 8.5). This indicates that the protonated, positively charged form of triamterene is the more active species in blocking the channel.[8]

  • Binding Site: Mutagenesis studies suggest that triamterene, much like its structural relative amiloride, binds to a site within the extracellular vestibule of the ENaC pore. Deletion of residues in the extracellular loop of the α-subunit has been shown to significantly reduce the affinity for both amiloride and triamterene.[8][9]

A Hypothesized Mechanism for 7-Desamino-7-hydroxy triamterene

We now turn to the core topic of this guide: the mechanism of action of 7-desamino-7-hydroxy triamterene.

Chemical Structure:

  • Triamterene: C₁₂H₁₁N₇

  • 7-Desamino-7-hydroxy triamterene: C₁₂H₁₀N₆O[10][11]

The critical structural modification in 7-desamino-7-hydroxy triamterene is the replacement of the amino group (-NH₂) at the 7-position of the pteridine ring with a hydroxyl group (-OH). This seemingly minor change can have significant implications for the molecule's interaction with ENaC.

Hypothesized Mechanism of Action:

We hypothesize that 7-desamino-7-hydroxy triamterene also functions as a direct pore blocker of ENaC, similar to its parent compound. However, the substitution of an amino group with a hydroxyl group is predicted to alter its blocking characteristics in the following ways:

  • Altered Binding Affinity (IC₅₀): The hydroxyl group is more electronegative than the amino group and can act as both a hydrogen bond donor and acceptor. The amino group is primarily a hydrogen bond donor. This difference in hydrogen bonding capacity could lead to a change in the binding affinity of the molecule for the ENaC pore. The precise impact, whether an increase or decrease in affinity, would depend on the specific amino acid residues lining the binding pocket.

  • Modified pH Dependence: The substitution of a basic amino group with a less basic hydroxyl group will alter the overall pKa of the molecule. This will likely shift the pH-dependence of the block. We predict that the blockade by 7-desamino-7-hydroxy triamterene will be less sensitive to changes in extracellular pH compared to triamterene.

  • Preserved Voltage Dependence: As the overall mechanism of pore block is likely conserved, we hypothesize that the blockade by 7-desamino-7-hydroxy triamterene will remain voltage-dependent, with increased potency at hyperpolarized membrane potentials.

The following diagram illustrates the hypothesized binding of 7-desamino-7-hydroxy triamterene within the ENaC pore.

Hypothesized Binding of 7-Desamino-7-hydroxy triamterene in ENaC Pore cluster_ENaC ENaC Pore (Extracellular Vestibule) PoreLining α-subunit β-subunit γ-subunit Molecule 7-Desamino-7-hydroxy triamterene Pteridine Ring Molecule->PoreLining:f0 Binding Interaction Hydroxyl Group (-OH) Interaction Molecule->Interaction Block Sodium Ion (Na+) Blockage Molecule->Block Occlusion Interaction->PoreLining:f0 H-Bonding

Caption: Hypothesized binding of 7-desamino-7-hydroxy triamterene in the ENaC pore.

Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanism of action, a series of well-defined experiments are required. The following protocols provide a comprehensive workflow for characterizing the interaction of 7-desamino-7-hydroxy triamterene with ENaC.

Heterologous Expression of ENaC

For detailed biophysical characterization, ENaC should be expressed in a system that lacks endogenous ENaC activity, such as Xenopus laevis oocytes or human embryonic kidney (HEK293) cells.[8][12]

Protocol: ENaC Expression in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the human or rat α, β, and γ ENaC subunits.

  • Incubation: Incubate the injected oocytes for 2-4 days at 18°C in Barth's solution to allow for channel expression.

  • Confirmation of Expression: Confirm ENaC expression by measuring the amiloride-sensitive whole-cell current using two-electrode voltage clamp.

Electrophysiological Analysis via Whole-Cell Patch-Clamp

The whole-cell patch-clamp technique is the gold standard for studying the effects of a compound on ion channel function with high resolution.[12][13][14]

Protocol: Characterizing ENaC Blockade in HEK293 Cells

  • Cell Culture: Culture HEK293 cells stably expressing human αβγ-ENaC.

  • Cell Preparation: Plate cells on glass coverslips 24-48 hours before recording.

  • Solutions:

    • Extracellular Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 Glucose (pH adjusted to 7.4).

    • Intracellular Solution (in mM): 120 Cs-aspartate, 20 CsCl, 5 EGTA, 10 HEPES, 5 MgATP (pH adjusted to 7.2).

  • Recording:

    • Obtain a giga-ohm seal and establish the whole-cell configuration.

    • Clamp the cell at a holding potential of -60 mV.

    • Apply voltage ramps or steps to elicit ENaC currents.

  • Data Acquisition and Analysis:

    • Record baseline currents in the absence of the compound.

    • Perfuse the cells with increasing concentrations of 7-desamino-7-hydroxy triamterene and record the steady-state block.

    • Calculate the fractional block at each concentration and fit the data to a Hill equation to determine the IC₅₀.

    • To assess voltage dependence, measure the block at various holding potentials.

    • To assess pH dependence, repeat the concentration-response experiments with the extracellular solution buffered to different pH values (e.g., 6.8, 7.4, 8.0).

Whole-Cell Patch-Clamp Experimental Workflow Start Start PrepareCells Prepare ENaC-expressing HEK293 Cells Start->PrepareCells ObtainSeal Obtain Giga-ohm Seal PrepareCells->ObtainSeal WholeCell Establish Whole-Cell Configuration ObtainSeal->WholeCell RecordBaseline Record Baseline ENaC Current WholeCell->RecordBaseline ApplyCompound Apply 7-desamino-7-hydroxy triamterene RecordBaseline->ApplyCompound RecordBlock Record Blocked Current ApplyCompound->RecordBlock AnalyzeData Analyze Data (IC50, Voltage/pH Dependence) RecordBlock->AnalyzeData End End AnalyzeData->End

Caption: Workflow for whole-cell patch-clamp analysis of ENaC blockade.

Transepithelial Ion Transport Analysis using Ussing Chamber

Ussing chamber experiments allow for the study of ion transport across an intact epithelial monolayer, providing a more physiologically relevant context.[15][16]

Protocol: Measuring ENaC-mediated Sodium Transport

  • Cell Culture: Grow a confluent monolayer of epithelial cells (e.g., mouse cortical collecting duct cells) on permeable supports.

  • Mounting: Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

  • Solutions: Fill both compartments with warmed and oxygenated Ringer's solution.

  • Short-Circuit Current (Isc) Measurement:

    • Clamp the transepithelial voltage to 0 mV and continuously measure the Isc.

    • Allow the baseline Isc to stabilize.

  • Pharmacology:

    • Add 7-desamino-7-hydroxy triamterene to the apical chamber in increasing concentrations and record the change in Isc.

    • At the end of the experiment, add a saturating concentration of amiloride (e.g., 10 µM) to the apical chamber to determine the total ENaC-mediated Isc.

  • Data Analysis: Calculate the inhibition of the amiloride-sensitive Isc by 7-desamino-7-hydroxy triamterene at each concentration to determine its potency in a polarized epithelial system.

Ussing Chamber Experimental Setup Chamber Apical Chamber Basolateral Chamber Epithelium Epithelial Monolayer on Permeable Support Chamber:apical->Epithelium Epithelium->Chamber:basolateral Electrodes V1 V2 I1 I2 Electrodes:v1->Chamber:apical Electrodes:v2->Chamber:basolateral Electrodes:i1->Chamber:apical Electrodes:i2->Chamber:basolateral Amplifier Voltage/Current Clamp Amplifier Electrodes->Amplifier DAQ Data Acquisition System Amplifier->DAQ

Caption: Schematic of the Ussing chamber setup for transepithelial transport studies.

Quantitative Data Summary

The following table summarizes the known inhibitory constants for triamterene and its main metabolite, providing a reference for the expected potency of related compounds.

CompoundIC₅₀ (µM)Voltage DependencepH DependenceReference
Triamterene5 (@ -90 mV, pH 7.5)YesYes[8]
p-hydroxytriamterene sulfuric acid ester~10 (@ -90 mV, pH 7.5)YesYes[8]
7-desamino-7-hydroxy triamterene To be determined Hypothesized: Yes Hypothesized: Reduced

Conclusion

While direct experimental evidence is currently lacking, a strong hypothesis for the mechanism of action of 7-desamino-7-hydroxy triamterene on ENaC can be formulated based on the well-established pharmacology of its parent compound, triamterene, and fundamental principles of medicinal chemistry. We propose that 7-desamino-7-hydroxy triamterene acts as a direct, voltage-dependent pore blocker of ENaC, with its unique hydroxyl group potentially altering its binding affinity and reducing its pH sensitivity. The detailed experimental protocols provided in this guide offer a clear and robust framework for testing this hypothesis, contributing to a deeper understanding of the structure-activity relationships of pteridine-based ENaC inhibitors and aiding in the rational design of novel therapeutics for sodium-related disorders.

References

  • ENaC structure and function in the wake of a resolved structure of a family member. [Link]

  • Structure and function of the epithelial sodium channel. [Link]

  • Epithelial sodium channel. [Link]

  • ENaC structure and function in the wake of a resolved structure of a family member. [Link]

  • Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis. [Link]

  • Patch clamp analysis of epithelial sodium channel (ENaC) in renin knockout (Ren −/−) and wild type (Ren +/+) rats. [Link]

  • Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). [Link]

  • Ussing Chamber Experiment Explained: How Scientists Measure Epithelial Ion Transport. [Link]

  • Acute Regulation of the Epithelial Sodium Channel in Airway Epithelia by Proteases and Trafficking. [Link]

  • Downregulation of epithelial sodium channel (ENaC) activity in human airway epithelia after low temperature incubation. [Link]

  • The Epithelial Sodium Channel—An Underestimated Drug Target. [Link]

  • In vitro Methods for the Development and Analysis of Human Primary Airway Epithelia. [Link]

  • Effect of apical chloride concentration on the measurement of responses to CFTR modulation in airway epithelia cultured from nasal brushings. [Link]

  • Whole-cell patch clamp shows the presence of a sodium conductance characteristic of ENaC. [Link]

  • Automated patch-clamp recordings for detecting activators and inhibitors of the epithelial sodium channel (ENaC). [Link]

  • Epithelial sodium channels (ENaC). [Link]

  • ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE. [Link]

  • Electrophysiological Characterization of the Rat Epithelial Na+ Channel (rENaC) Expressed in MDCK Cells : Effects of Na+ and Ca2+. [Link]

  • 7-DESAMINE-7-HYDROXY TRIAMTERENE. [Link]

  • Triamterene Enhances the Blood Pressure Lowering Effect of Hydrochlorothiazide in Patients with Hypertension. [Link]

  • The effect of triamterene on myocardial phosphodiesterase and adenylate cyclase. [Link]

  • Structure-activity relationship of amiloride analogs as blockers of epithelial Na channels: II. Side-chain modifications. [Link]

  • pH dependence of rENaC blockade by amiloride, triamterene, the basic... [Link]

  • Epithelial Sodium Channel Inhibition by Amiloride Addressed with THz Spectroscopy and Molecular Modeling. [Link]

  • Synthesis, Characterization and Antibacterial Evaluation With Computational Study of new Schiff Bases Derived from 7-Hydroxy-4-Methyl Coumarin. [Link]

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An In-depth Technical Guide to 7-Desamino-7-hydroxy triamterene: Discovery and Synthetic Pathway

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

7-Desamino-7-hydroxy triamterene is a pteridine derivative and a structural analog of the potassium-sparing diuretic, triamterene. This technical guide provides a comprehensive overview of this compound, addressing the limited publicly available information on its specific discovery and proposing a scientifically grounded synthetic pathway. By examining established methodologies for pteridine synthesis, this document offers valuable insights for researchers interested in the chemical biology and potential therapeutic applications of this and related compounds.

Introduction and Physicochemical Properties

7-Desamino-7-hydroxy triamterene, also known as 2,4-diamino-6-phenyl-8H-pteridin-7-one, is a heterocyclic organic molecule with the chemical formula C₁₂H₁₀N₆O.[1] It is structurally differentiated from its parent compound, triamterene, by the substitution of the amino group at the 7-position with a hydroxyl group. This modification results in a change in its electronic distribution and hydrogen-bonding capabilities, which may influence its biological activity.[2]

Table 1: Physicochemical Properties of 7-Desamino-7-hydroxy triamterene

PropertyValueSource
Molecular FormulaC₁₂H₁₀N₆O[1]
Molecular Weight254.25 g/mol [1]
IUPAC Name2,4-diamino-6-phenyl-1H-pteridin-7-oneInferred
InChI KeyUSTXKGPQJJRCTO-UHFFFAOYSA-N[1]
SMILESc1ccc(cc1)-c2c(nc3c(c(N)nc(N)n3)n2)O[1]
StereochemistryAchiral[1]

Discovery and Context

Specific details regarding the initial discovery of 7-Desamino-7-hydroxy triamterene are not extensively documented in publicly available scientific literature. It is primarily recognized as a derivative of triamterene, a well-known diuretic. The study of such derivatives is often prompted by the desire to understand the structure-activity relationships of a parent drug, with the goal of identifying analogs with improved efficacy, selectivity, or pharmacokinetic profiles.

While triamterene itself undergoes metabolism, primarily through hydroxylation of the phenyl ring to form 4'-hydroxytriamterene and its subsequent sulfate conjugate, 7-Desamino-7-hydroxy triamterene is not reported as a significant metabolite.[3][4][5] This suggests that its existence is more likely the result of targeted chemical synthesis rather than a product of biological transformation of triamterene.

Proposed Synthetic Pathway

Given the absence of a documented specific synthesis for 7-Desamino-7-hydroxy triamterene, a plausible and scientifically sound synthetic route can be proposed based on established methods for pteridine ring formation. The Gabriel-Isay synthesis, which involves the condensation of a 5,6-diaminopyrimidine with a 1,2-dicarbonyl compound, provides a logical framework.

A feasible approach would involve the reaction of 2,4,6-triamino-5-nitrosopyrimidine with a phenyl-substituted active methylene compound. This general strategy is a known method for the synthesis of pteridine derivatives.[6][7]

The proposed synthetic pathway is illustrated below:

Synthetic_Pathway cluster_reactants Starting Materials cluster_reaction Condensation Reaction cluster_cyclization Cyclization and Tautomerization A 2,4,6-Triamino-5-nitrosopyrimidine C Intermediate Adduct A->C Base-catalyzed condensation B Phenylacetonitrile B->C D 7-Desamino-7-hydroxy triamterene C->D Intramolecular cyclization and tautomerization

Caption: Proposed synthetic pathway for 7-Desamino-7-hydroxy triamterene.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a detailed, step-by-step methodology for the proposed synthesis of 7-Desamino-7-hydroxy triamterene.

Step 1: Base-Catalyzed Condensation

  • To a solution of 2,4,6-triamino-5-nitrosopyrimidine (1.0 eq) in a suitable solvent such as ethanol or dimethylformamide, add phenylacetonitrile (1.1 eq).

  • Add a catalytic amount of a base, for example, sodium ethoxide or triethylamine, to the reaction mixture.

  • Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is expected to proceed via the formation of a Schiff base intermediate.

Step 2: Intramolecular Cyclization and Aromatization

  • Upon completion of the initial condensation, the intermediate will undergo an intramolecular cyclization.

  • Continue heating the reaction mixture to facilitate the cyclization and subsequent aromatization to the stable pteridine ring system.

  • The nitroso group is reduced in situ, and the newly formed pyrazine ring is established.

Step 3: Isolation and Purification

  • After the reaction is complete, cool the mixture to room temperature.

  • The product may precipitate out of the solution. If so, collect the solid by filtration.

  • If the product remains in solution, remove the solvent under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or DMF/water) or by column chromatography on silica gel to yield pure 7-Desamino-7-hydroxy triamterene.

Step 4: Characterization

  • Confirm the identity and purity of the final product using standard analytical techniques:

    • ¹H NMR and ¹³C NMR Spectroscopy: To elucidate the chemical structure.

    • Mass Spectrometry: To confirm the molecular weight.

    • FT-IR Spectroscopy: To identify functional groups.

    • Melting Point Analysis: To assess purity.

Causality Behind Experimental Choices

  • Choice of Starting Materials: 2,4,6-triamino-5-nitrosopyrimidine is a readily available and highly reactive pyrimidine derivative suitable for pteridine synthesis. The nitroso group at the 5-position activates the adjacent position for condensation. Phenylacetonitrile provides the necessary two-carbon unit and the phenyl substituent at the 6-position of the final pteridine ring.

  • Base Catalyst: The base is crucial for deprotonating the active methylene group of phenylacetonitrile, generating a nucleophilic carbanion that attacks the carbon of the nitroso group (or a tautomeric form) on the pyrimidine ring, initiating the condensation.

  • Reaction Conditions: Refluxing the reaction mixture provides the necessary thermal energy to overcome the activation barriers for both the initial condensation and the subsequent intramolecular cyclization and aromatization steps.

Self-Validating System for Protocol Trustworthiness

The proposed protocol incorporates several points for self-validation:

  • TLC Monitoring: Regular monitoring of the reaction by TLC allows for the tracking of the consumption of starting materials and the formation of the product, ensuring the reaction proceeds as expected.

  • Spectroscopic Analysis: The comprehensive characterization of the final product by NMR, mass spectrometry, and IR spectroscopy provides unambiguous confirmation of its chemical identity.

  • Purity Assessment: Techniques such as melting point determination and chromatographic analysis (TLC, HPLC) will validate the purity of the synthesized compound.

Visualization of the Experimental Workflow

Experimental_Workflow cluster_synthesis Synthesis cluster_workup Work-up and Purification cluster_analysis Characterization A 1. Combine Reactants (2,4,6-Triamino-5-nitrosopyrimidine & Phenylacetonitrile) B 2. Add Base Catalyst A->B C 3. Reflux and Monitor by TLC B->C D 4. Cool and Isolate Crude Product C->D E 5. Purify by Recrystallization or Column Chromatography D->E F 6. NMR Spectroscopy (¹H, ¹³C) E->F G 7. Mass Spectrometry E->G H 8. FT-IR Spectroscopy E->H I 9. Melting Point Analysis E->I

Caption: Experimental workflow for the synthesis and characterization of 7-Desamino-7-hydroxy triamterene.

Conclusion

While the specific discovery of 7-Desamino-7-hydroxy triamterene remains to be fully elucidated in scientific literature, its structural relationship to triamterene positions it as a compound of interest for further investigation. The proposed synthetic pathway, grounded in established principles of pteridine chemistry, provides a robust and logical starting point for its preparation in a laboratory setting. This guide, by consolidating the available information and presenting a detailed hypothetical protocol, aims to facilitate future research into the chemical and biological properties of this intriguing pteridine derivative.

References

  • Sayed A. Ahmed, Amira M. Gamal-El-Deen, S.A.S. Ghozlan, and Ismail A. Abdelhamid. (2014). Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica, 6(3):194-219. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 5546, Triamterene. [Link]

  • Some Drugs and Herbal Products. (2016). In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. International Agency for Research on Cancer. [Link]

  • Etteldorf, J. N. (1965). The true composition of kidney stones passed during triamterene therapy. The Journal of Urology, 94(5), 533-536. [Link]

  • Gundert-Remy, U., von Kenne, D., Weber, E., Geissler, H. E., Grebian, B., & Mutschler, E. (1979). Plasma and urinary levels of triamterene and certain metabolites after oral administration to man. European journal of clinical pharmacology, 16(1), 39–44. [Link]

  • Global Substance Registration System. 7-DESAMINE-7-HYDROXY TRIAMTERENE. [Link]

  • Pteridine a Colored Heterocycle and its Anticancer Activity: An Overview. (2022). Journal of Drug Delivery and Therapeutics, 12(4-S), 209-220. [Link]

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An In-Depth Technical Guide to the Putative In Vitro Pharmacological Profile of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delineates the putative in vitro pharmacological profile of 7-Desamino-7-hydroxy triamterene, a derivative of the potassium-sparing diuretic, triamterene. Given the scarcity of direct experimental data for this specific analogue, this document synthesizes the well-established pharmacology of triamterene with a structured, field-proven framework for its comprehensive in vitro characterization. The guide provides detailed, step-by-step methodologies for key experiments, including epithelial sodium channel (ENaC) inhibition assays, broad-panel ion channel selectivity screening, and metabolic stability assessments. The experimental designs are presented as self-validating systems, with an emphasis on the causal relationships between experimental choices and expected outcomes. This document is intended to serve as a foundational blueprint for researchers and drug development professionals seeking to elucidate the pharmacological and toxicological profile of 7-Desamino-7-hydroxy triamterene and similar pteridine-based compounds.

Introduction: The Rationale for Characterizing 7-Desamino-7-hydroxy triamterene

Triamterene is a well-established potassium-sparing diuretic that directly blocks the epithelial sodium channel (ENaC) in the collecting tubules of the kidney.[1][2] This inhibition of sodium reabsorption leads to a mild diuretic effect and a reduction in potassium excretion.[2][3] 7-Desamino-7-hydroxy triamterene, also known as Triamterene Related Compound C, is a derivative of triamterene where the amino group at the 7-position is replaced by a hydroxyl group.[4] This structural modification is significant as it alters the electronic and hydrogen-bonding properties of the molecule, which could in turn modulate its interaction with biological targets.

While this compound is recognized as a reference standard for triamterene, its own pharmacological activity is not well-documented in publicly available literature.[4] The primary hypothesis, based on its structural similarity to the parent compound, is that 7-Desamino-7-hydroxy triamterene will also function as an ENaC inhibitor. However, the potency, selectivity, and metabolic stability of this derivative are unknown. A thorough in vitro pharmacological profiling is therefore essential to determine its potential as a therapeutic agent or to understand its contribution as a metabolite or impurity in triamterene formulations.

This guide provides a comprehensive roadmap for the in vitro characterization of 7-Desamino-7-hydroxy triamterene, from its primary target engagement to its broader safety and metabolic profile.

Hypothesized Primary Mechanism of Action: ENaC Blockade

The foundational hypothesis is that 7-Desamino-7-hydroxy triamterene retains the primary mechanism of action of triamterene: direct inhibition of the epithelial sodium channel (ENaC).[1][3] ENaC is a heterotrimeric channel composed of α, β, and γ subunits that mediates sodium entry in the apical membrane of epithelial cells in the distal nephron.[5]

The proposed mechanism is visualized in the following signaling pathway diagram:

ENaC_Inhibition cluster_epithelial_cell Principal Cell of Collecting Duct ENaC Epithelial Sodium Channel (ENaC) Na_Cell Na+ Na_K_ATPase Na+/K+ ATPase Blood Blood ROMK Renal Outer Medullary K+ Channel (ROMK) K_Lumen K+ ROMK->K_Lumen Lumen Tubular Lumen Na_Lumen Na+ K_Cell K+ Blood->K_Cell 2 K+ in Na_Lumen->ENaC Na+ influx K_Cell->ROMK K+ efflux Na_Cell->Na_K_ATPase 3 Na+ out Compound 7-Desamino-7-hydroxy triamterene Compound->ENaC Inhibition caption Figure 1: Hypothesized mechanism of ENaC inhibition. workflow start 7-Desamino-7-hydroxy triamterene primary_assay Primary Assay: ENaC Inhibition start->primary_assay secondary_assay Secondary Assay: Ion Channel Selectivity Panel primary_assay->secondary_assay adme_assay In Vitro ADME: Metabolic Stability secondary_assay->adme_assay data_synthesis Data Synthesis & Profile Generation adme_assay->data_synthesis

Caption: Figure 2: Proposed workflow for in vitro pharmacological profiling.

Primary Target Engagement: ENaC Inhibition Assays

To confirm and quantify the hypothesized interaction with ENaC, two orthogonal in vitro assays are recommended:

This assay provides a functional measure of ion transport across a polarized epithelial monolayer.

  • Objective: To determine the effect of 7-Desamino-7-hydroxy triamterene on net ion transport in a physiologically relevant cell system.

  • Cell Line: A6 cells (from Xenopus laevis kidney) or human renal cortical collecting duct cells (HCD) grown on permeable supports.

  • Protocol:

    • Culture the epithelial cells on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

    • Mount the cell-lined supports in Ussing chambers.

    • Bathe the apical and basolateral sides with appropriate physiological solutions and maintain at 37°C.

    • Measure the baseline short-circuit current (Isc), which reflects net ion transport.

    • Add increasing concentrations of 7-Desamino-7-hydroxy triamterene to the apical side.

    • Record the change in Isc at each concentration.

    • As a positive control, use amiloride or triamterene.

    • Calculate the IC50 value from the concentration-response curve.

This technique allows for the direct measurement of ion flow through individual ENaC channels. [2]

  • Objective: To provide a direct measure of ENaC channel blockade and to determine the mechanism of inhibition.

  • Cell Line: HEK293 or CHO cells stably co-expressing the α, β, and γ subunits of human ENaC.

  • Protocol:

    • Culture the ENaC-expressing cells on glass coverslips.

    • Use the whole-cell patch-clamp configuration to measure amiloride-sensitive currents.

    • Apply a voltage protocol to elicit ENaC currents.

    • Perfuse the cells with increasing concentrations of 7-Desamino-7-hydroxy triamterene.

    • Record the inhibition of the ENaC current.

    • Determine the IC50 value and investigate the voltage dependency of the block.

    • Compare the results with triamterene as a reference compound.

Secondary Pharmacology: Ion Channel Selectivity Profiling

To assess the specificity of 7-Desamino-7-hydroxy triamterene, a broad panel of ion channel assays is crucial. This is a critical step in identifying potential off-target effects that could lead to adverse events, such as cardiac arrhythmias.

  • Objective: To determine the inhibitory activity of the compound against a panel of key cardiac and neuronal ion channels.

  • Assay Format: Automated patch-clamp or high-throughput fluorescence-based assays.

  • Recommended Panel:

    • hERG (Kv11.1): Essential for assessing the risk of QT prolongation and Torsades de Pointes.

    • Other Cardiac Potassium Channels: KCNQ1/minK, Kir2.1.

    • Cardiac Sodium Channels: Nav1.5.

    • Cardiac Calcium Channels: Cav1.2.

    • Neuronal Sodium and Potassium Channels: e.g., Nav1.1, Nav1.7, Kv1.3.

A tiered approach is recommended, starting with a screening concentration (e.g., 10 µM) and proceeding to full concentration-response curves for any channels showing significant inhibition (>50%).

In Vitro ADME: Metabolic Stability Assessment

Understanding the metabolic fate of a compound is critical for predicting its in vivo half-life and potential for drug-drug interactions. [6][7]

  • Objective: To determine the rate of metabolism of 7-Desamino-7-hydroxy triamterene in liver-derived systems.

  • Methods:

    • Liver Microsomal Stability Assay:

      • Incubate the test compound (at e.g., 1 µM) with pooled human liver microsomes in the presence of NADPH.

      • Take samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

      • Quench the reaction with an organic solvent.

      • Analyze the remaining parent compound concentration by LC-MS/MS.

      • Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint). [8] * Hepatocyte Stability Assay:

      • Incubate the test compound with cryopreserved human hepatocytes.

      • Follow the same sampling and analysis procedure as for the microsomal assay.

      • This method provides a more complete picture of metabolism, including both Phase I and Phase II enzymes. [8]

Data Presentation and Interpretation

The quantitative data generated from the proposed assays should be summarized for clear interpretation and comparison with the parent compound, triamterene.

Table 1: Proposed In Vitro Pharmacology Data Summary

ParameterAssay Type7-Desamino-7-hydroxy triamterene (Expected Outcome)Triamterene (Reference Data)
Primary Target Potency
ENaC IC50Ussing Chamber (A6 cells)To be determined~0.3 µM
ENaC IC50Patch-Clamp (hENaC)To be determined~0.2 µM
Ion Channel Selectivity
hERG IC50Automated Patch-Clamp> 30 µM (Hypothesized)> 30 µM
Nav1.5 IC50Automated Patch-ClampTo be determinedWeak inhibition at high concentrations
Cav1.2 IC50Automated Patch-ClampTo be determinedNo significant inhibition
Metabolic Stability
In vitro t1/2 (Human Liver Microsomes)LC-MS/MSTo be determined~2-4 hours
Intrinsic Clearance (CLint)CalculationTo be determinedModerate

Conclusion

While direct experimental data on the in vitro pharmacological profile of 7-Desamino-7-hydroxy triamterene is currently lacking, its structural relationship to triamterene provides a strong basis for a targeted and systematic investigation. The experimental framework outlined in this guide, encompassing primary target engagement, selectivity profiling, and metabolic stability, represents a robust strategy for elucidating its pharmacological properties. The execution of these studies will be critical in determining whether this compound possesses a clinically relevant profile as a potential diuretic agent or if it is primarily of interest as a metabolite or impurity of triamterene. The methodologies described herein are aligned with industry standards for preclinical drug discovery and will generate the necessary data to make informed decisions regarding the future development of this and related pteridine derivatives.

References

  • Wikipedia. Triamterene. [Link]

  • Busch, A. E., Suessbrich, H., Kunzelmann, K., Hipper, A., Greger, R., & Lang, F. (1996). Blockade of epithelial Na+ channels by triamterenes. In vitro and in vivo studies. Pflugers Archiv : European journal of physiology, 432(5), 760–766.
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  • Garty, H., & Palmer, L. G. (1997). Epithelial sodium channels: function, structure, and regulation. Physiological reviews, 77(2), 359–396.
  • Cragoe, E. J., Woltersdorf, O. W., Gould, N. P., Pietruszkiewicz, A. M., Ziegler, C., & Stokker, G. E. (1986). Synthesis and diuretic activity of 3,3-spiro-substituted hydrothiazides. Journal of medicinal chemistry, 29(6), 825–831.
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  • Hanukoglu, I., & Hanukoglu, A. (2016). Epithelial sodium channel (ENaC) family: phylogeny, structure-function, tissue distribution, and associated inherited diseases. Gene, 579(2), 95-132.
  • Di, L., & Obach, R. S. (2013). In vitro–in vivo correlation for low-clearance compounds using hepatocyte relay method. Drug Metabolism and Disposition, 41(10), 1785-1794.
  • Wetmore, B. A., Wambaugh, J. F., Ferguson, S. S., Sochaski, M. A., Rotroff, D. M., Freeman, K., ... & Thomas, R. S. (2013). Relative impact of incorporating pharmacokinetics on predicting in vivo hazard and mode of action from high-throughput in vitro toxicity assays. Toxicological sciences, 132(2), 327-346.
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  • U.S. Food and Drug Administration. (2020). In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions Guidance for Industry.
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Navigating the Preclinical Path: A Technical Guide to the Solubility and Stability of 7-Desamino-7-hydroxy triamterene in DMSO

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling a Key Triamterene Derivative

In the landscape of pharmaceutical research and development, a thorough understanding of a compound's physicochemical properties is paramount to its successful progression from a laboratory curiosity to a potential therapeutic agent. This guide focuses on 7-Desamino-7-hydroxy triamterene, a derivative and known impurity of the potassium-sparing diuretic, triamterene.[1] As researchers delve into the pharmacological profile of triamterene and its analogues, the necessity of reliable and reproducible in vitro and in vivo assays becomes critical. Dimethyl sulfoxide (DMSO) is the workhorse solvent in drug discovery, prized for its ability to dissolve a wide array of compounds.[2] Therefore, a comprehensive characterization of the solubility and stability of 7-Desamino-7-hydroxy triamterene in DMSO is a foundational step for any research endeavor involving this molecule.

This technical guide provides a robust framework for researchers, scientists, and drug development professionals to meticulously evaluate the solubility and stability of 7-Desamino-7-hydroxy triamterene in DMSO. By integrating established methodologies with insights into the chemical nature of pteridine-based compounds, this document aims to empower researchers to generate high-quality, reliable data, thereby ensuring the integrity of their scientific findings.

Compound Profile: 7-Desamino-7-hydroxy triamterene

A clear understanding of the subject molecule is the first step in designing a logical and effective characterization strategy.

PropertyValueSource
IUPAC Name 2,4-diamino-6-phenyl-8H-pteridin-7-one[1][3]
Molecular Formula C₁₂H₁₀N₆O[1][3][4]
Molecular Weight 254.25 g/mol [1][3][4]
Chemical Structure A pteridine derivative with a phenyl group at position 6, amino groups at positions 2 and 4, and a hydroxyl group at position 7.[1]

The presence of the pteridine core, with its multiple nitrogen atoms and conjugated system, alongside amino and hydroxyl functional groups, suggests potential challenges and considerations for both solubility and stability. Pteridine compounds are known to be susceptible to oxidative degradation, and the hydrogen bonding capabilities of the amino and hydroxyl groups will significantly influence its solubility characteristics.[5][6]

Part 1: A Deep Dive into Solubility Determination in DMSO

The accurate determination of a compound's solubility is crucial for preparing stock solutions of known concentrations, which are the starting point for virtually all biological assays. Assuming an inaccurate solubility can lead to significant errors in downstream experiments.

Conceptual Framework for Solubility Assessment

It is essential to distinguish between two types of solubility: kinetic and thermodynamic.

  • Kinetic Solubility: This is the concentration of a compound that remains in solution after a solid compound is added to a solvent and allowed to dissolve for a short period. It is often measured in high-throughput settings and can be influenced by the rate of dissolution.

  • Thermodynamic Solubility: This represents the true equilibrium concentration of a compound in a solvent. It is determined by allowing the compound to equilibrate with the solvent over a longer period, typically 24-48 hours, to ensure that a saturated solution is formed.

For in-depth characterization, determining the thermodynamic solubility is preferred as it provides a more accurate and reproducible value.

Experimental Workflow for Thermodynamic Solubility Determination

The following workflow outlines a robust method for determining the thermodynamic solubility of 7-Desamino-7-hydroxy triamterene in DMSO.

G Compound 7-Desamino-7-hydroxy triamterene Oxidation Oxidized Products Compound->Oxidation O₂, light, metal ions Hydrolysis Hydrolyzed Products Compound->Hydrolysis H₂O Photodegradation Photodegradation Products Compound->Photodegradation Light (UV)

Sources

A Technical Guide to the Structural Elucidation of 7-Desamino-7-hydroxy Triamterene: A Spectroscopic Approach

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth technical guide on the spectroscopic analysis (NMR, MS, IR) of 7-Desamino-7-hydroxy triamterene.

Introduction:

Triamterene is a potassium-sparing diuretic known for its unique pteridine-based chemical structure. The synthesis and analysis of its derivatives are of significant interest in medicinal chemistry for the development of new therapeutic agents with modified activity, selectivity, or metabolic profiles. This guide focuses on a specific derivative, 7-Desamino-7-hydroxy triamterene, where the C7 amino group of the parent compound is substituted with a hydroxyl group. This seemingly minor modification induces significant changes in the molecule's electronic and structural properties, which can be meticulously characterized using a suite of spectroscopic techniques.

Molecular Structure:

  • Parent Compound: Triamterene (2,4,7-triamino-6-phenylpteridine)

  • Target Analyte: 7-Desamino-7-hydroxy triamterene (2,4-diamino-7-hydroxy-6-phenylpteridine)

  • Molecular Formula: C₁₂H₁₀N₆O

  • Monoisotopic Mass: 254.0916 g/mol

The replacement of the C7 amino group with a hydroxyl group is the central structural feature to be verified.

Infrared (IR) Spectroscopy: Probing Functional Groups

Expertise & Rationale: IR spectroscopy serves as the initial, rapid confirmation of the key functional group transformation. The primary objective is to verify the disappearance of the C7 primary amine (N-H) stretching vibrations and the appearance of a hydroxyl (O-H) stretching vibration. This technique provides a distinct "before and after" fingerprint of the chemical modification.

Experimental Protocol (Attenuated Total Reflectance - ATR-FTIR):

  • Sample Preparation: A small amount (1-2 mg) of the dry, solid sample is placed directly onto the ATR crystal (typically diamond or germanium).

  • Apparatus: A Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

  • Data Acquisition:

    • A background spectrum of the clean, empty ATR crystal is collected.

    • The sample is brought into firm contact with the crystal using the pressure clamp.

    • The sample spectrum is recorded, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • The resulting spectrum is displayed in terms of transmittance or absorbance.

Data Interpretation & Expected Observations:

The IR spectrum is analyzed for characteristic absorption bands that correspond to specific molecular vibrations.

Functional Group **Expected Wavenumber (cm⁻¹) **Rationale & Expected Appearance
O-H Stretch (Alcohol)~3500 - 3200Primary Indicator. A broad, strong absorption band is expected due to intermolecular hydrogen bonding involving the new C7-OH group. Its presence is the most critical piece of evidence from IR.
N-H Stretch (Amine)~3450 - 3150Confirmatory. The C2 and C4 primary amino groups will exhibit medium-to-strong, sharp peaks. The absence of the characteristic C7-NH₂ stretch (which would be present in the parent triamterene) is key.
C-H Stretch (Aromatic)~3100 - 3000Weak to medium sharp peaks just above 3000 cm⁻¹, characteristic of the phenyl ring protons.
C=N, C=C Stretch~1650 - 1450A series of strong, sharp absorptions corresponding to the stretching vibrations within the pteridine and phenyl ring systems. These provide a fingerprint of the core heterocyclic structure.
C-O Stretch (Alcohol)~1260 - 1000A medium-to-strong band indicating the presence of the C7-O bond.

Trustworthiness: The concurrent observation of a broad O-H band and the continued presence of N-H stretches (from C2/C4 amines), alongside the characteristic aromatic fingerprint, provides a self-validating dataset. This confirms the successful hydroxyl substitution while assuring the integrity of the rest of the molecular scaffold.

Mass Spectrometry (MS): Confirming Molecular Weight and Formula

Expertise & Rationale: Mass spectrometry is indispensable for unequivocally determining the molecular weight of the analyte and, with high resolution, its elemental composition. Electrospray Ionization (ESI) is the chosen technique due to its "soft" nature, which minimizes fragmentation and typically produces a prominent protonated molecular ion ([M+H]⁺), simplifying molecular weight confirmation.

Experimental Protocol (High-Resolution ESI-MS):

  • Sample Preparation: The sample is dissolved in a suitable solvent (e.g., methanol, acetonitrile/water with 0.1% formic acid) at a low concentration (e.g., 1-10 µg/mL). Formic acid aids in protonation.

  • Apparatus: A high-resolution mass spectrometer (e.g., Orbitrap or TOF) equipped with an ESI source.

  • Data Acquisition (Positive Ion Mode):

    • The sample solution is infused directly or via an LC system into the ESI source.

    • Key source parameters (capillary voltage, gas flow, temperature) are optimized for maximum signal intensity of the ion of interest.

    • Data is acquired over a relevant m/z range (e.g., 100-500 Da).

Data Interpretation & Expected Observations:

The primary goal is to identify the ion corresponding to the protonated molecule.

Ion Calculated Exact m/z Expected Observation & Significance
[M+H]⁺255.0992Primary Evidence. This represents the intact molecule plus a proton. Observation of a high-intensity signal at this m/z value confirms the molecular weight. High-resolution measurement (e.g., 255.0990 ± 5 ppm) validates the elemental formula C₁₂H₁₁N₆O⁺.
[M+Na]⁺277.0811A sodium adduct is commonly observed, appearing 22 Da higher than the [M+H]⁺ peak. Its presence further supports the molecular weight assignment.

Fragmentation Analysis (MS/MS):

To further confirm the structure, tandem MS (MS/MS) can be performed on the isolated [M+H]⁺ ion (m/z 255.1). A proposed fragmentation pathway is outlined below.

MS_Fragmentation_Pathway cluster_M Parent Ion cluster_Frags Fragment Ions M_H [M+H]⁺ m/z = 255.1 Frag1 [M+H - NH₃]⁺ m/z = 238.1 M_H->Frag1 - NH₃ (from C2/C4) Frag2 [M+H - CO]⁺ m/z = 227.1 M_H->Frag2 - CO (from C7-OH) Frag3 [M+H - HCN]⁺ m/z = 228.1 M_H->Frag3 - HCN (ring) Frag4 [Frag2 - C₆H₅]⁺ m/z = 150.0 Frag2->Frag4 - C₆H₅

Caption: Proposed ESI-MS/MS fragmentation pathway for 7-Desamino-7-hydroxy triamterene.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Definitive Structural Elucidation

Expertise & Rationale: NMR is the most powerful technique for the complete structural assignment of organic molecules. ¹H NMR will identify all unique protons, their chemical environments, and their connectivity through spin-spin coupling. ¹³C NMR will identify all unique carbon atoms. For 7-Desamino-7-hydroxy triamterene, NMR is crucial to precisely locate the hydroxyl group and confirm the overall substitution pattern on the pteridine and phenyl rings. The use of a polar aprotic solvent like DMSO-d₆ is standard for this class of compounds, as it solubilizes the sample and has exchangeable proton signals (for NH and OH) that are readily identifiable.

Experimental Protocol (¹H, ¹³C, and 2D NMR):

  • Sample Preparation: Dissolve ~5-10 mg of the sample in ~0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it will allow for the observation of exchangeable protons (NH₂, OH).

  • Apparatus: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-dimensional proton spectrum.

    • ¹³C NMR: Acquire a proton-decoupled carbon spectrum.

    • 2D NMR (COSY): A Correlation Spectroscopy experiment to show which protons are coupled to each other (i.e., are on adjacent carbons).

    • 2D NMR (HSQC): A Heteronuclear Single Quantum Coherence experiment to identify which protons are directly attached to which carbons.

Data Interpretation & Predicted Spectra:

The predicted chemical shifts (δ) are relative to tetramethylsilane (TMS) at 0 ppm.

¹H NMR (in DMSO-d₆):

Proton(s) Predicted δ (ppm) Multiplicity Integration Rationale & Assignment
Phenyl-H~8.0 - 7.4m5HThe five protons of the C6-phenyl group will appear as a complex multiplet in the aromatic region.
C2-NH₂~7.0 - 7.5br s2HBroad singlet for the C2 amino protons. Exchangeable with D₂O.
C4-NH₂~6.5 - 7.0br s2HBroad singlet for the C4 amino protons. Exchangeable with D₂O.
C7-OH~9.0 - 10.0br s1HA downfield, broad singlet characteristic of a phenolic or enolic hydroxyl proton. Its presence is a key confirmation. Exchangeable with D₂O.

¹³C NMR (in DMSO-d₆):

Carbon(s) Predicted δ (ppm) Rationale & Assignment
C7~160 - 165Key Indicator. This carbon, directly bonded to the new oxygen atom, will be significantly deshielded and appear far downfield.
C2, C4~155 - 160Carbons bonded to amino groups in the heterocyclic ring.
C=N (other)~145 - 155Other sp² carbons within the pteridine ring system.
Phenyl C~125 - 135The six carbons of the phenyl ring. The carbon attached to the pteridine ring will be at the lower end of this range, while the others will be clustered together.

Authoritative Grounding & Trustworthiness:

The combination of 1D and 2D NMR provides a self-validating system for structural assignment.

  • HSQC will correlate each proton signal with the carbon signal it is directly attached to, confirming the C-H framework of the phenyl ring.

  • COSY will show correlations between adjacent protons within the phenyl ring, confirming their connectivity.

  • The observation of the correct number of proton and carbon signals, at their predicted chemical shifts, and with the expected correlations, provides unambiguous evidence for the proposed structure of 7-Desamino-7-hydroxy triamterene.

Spectroscopic_Analysis_Workflow Start Start: Synthesized Compound IR Step 1: IR Spectroscopy (ATR-FTIR) Start->IR IR_Check Check: - O-H band present? - N-H bands present? IR->IR_Check MS Step 2: Mass Spectrometry (ESI-HRMS) IR_Check->MS Yes Fail Structure Incorrect Re-evaluate Synthesis IR_Check->Fail No MS_Check Check: Correct [M+H]⁺ m/z observed? MS->MS_Check NMR Step 3: NMR Spectroscopy (¹H, ¹³C, 2D) MS_Check->NMR Yes MS_Check->Fail No NMR_Check Check: - Correct shifts & integrations? - OH/NH signals present? NMR->NMR_Check Final Conclusion: Structure Confirmed NMR_Check->Final Yes NMR_Check->Fail No

Caption: A logical workflow for the spectroscopic confirmation of a synthesized molecule.

Conclusion

The structural elucidation of 7-Desamino-7-hydroxy triamterene is a clear example of the synergistic power of modern spectroscopic techniques. Each method provides a unique and essential piece of the structural puzzle. IR spectroscopy offers a rapid and definitive check for the key functional group transformation. High-resolution mass spectrometry provides indisputable proof of the molecular formula. Finally, a comprehensive suite of NMR experiments, including ¹H, ¹³C, and 2D correlations, allows for the complete and unambiguous assignment of the atomic framework.

By following the integrated workflow described in this guide—beginning with functional group analysis (IR), proceeding to molecular weight confirmation (MS), and culminating in detailed structural mapping (NMR)—researchers can establish the identity and purity of novel compounds with the highest degree of scientific confidence. This rigorous, multi-technique approach is a cornerstone of modern chemical and pharmaceutical development.

References

  • Mass Spectrometry Fragmentation: An overview of fragmentation in mass spectrometry. Wikipedia. [Link]

  • Spectroscopic Analysis in Pharmaceuticals: A discussion on the role of various spectroscopic techniques in pharmaceutical development. Lab Manager. [Link]

  • Spectroscopy in Drug Development: An article detailing the importance of spectrometry in modern drug development. Technology Networks. [Link]

  • Chemometrics in Spectroscopy: A review of chemometric methods for qualitative analysis of spectral data. American Pharmaceutical Review. [Link]

  • Biopharmaceutical Characterization: The role of spectroscopy in characterizing biopharmaceutical products. Longdom Publishing. [Link]

Unveiling the Molecular Landscape: A Technical Guide to the Potential Biological Targets of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides an in-depth exploration of the potential biological targets of the novel pteridine derivative, 7-Desamino-7-hydroxy triamterene. As a structural analog of the well-characterized diuretic triamterene, this compound presents an intriguing profile for investigation. This document moves beyond a simple listing of possibilities, offering a reasoned, evidence-based framework for target identification and validation, grounded in established biochemical and pharmacological principles. We will delve into the causal logic behind experimental choices and provide actionable protocols to empower your research endeavors.

Introduction: The Pteridine Scaffold and the Promise of 7-Desamino-7-hydroxy triamterene

The pteridine ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous molecules and therapeutic agents.[1][2][3] Its derivatives exhibit a wide array of biological activities, including diuretic, anti-inflammatory, and anticancer properties.[1][2][3] 7-Desamino-7-hydroxy triamterene, a metabolite of the potassium-sparing diuretic triamterene, is characterized by the substitution of a hydroxyl group for the amino group at the 7-position of the pteridine core.[4] This seemingly subtle modification can significantly alter the compound's electronic distribution and hydrogen-bonding capacity, thereby influencing its interactions with biological macromolecules.[4] While direct studies on 7-Desamino-7-hydroxy triamterene are limited, a comprehensive analysis of its parent compound and the broader class of pteridine derivatives allows us to formulate robust hypotheses regarding its potential biological targets.

This guide will focus on two primary, high-probability targets—the Epithelial Sodium Channel (ENaC) and Dihydrofolate Reductase (DHFR)—and explore a secondary set of plausible targets based on the known activities of related pteridine compounds. For each potential target, we will present the scientific rationale, detailed experimental protocols for validation, and the underlying principles that guide these methodologies.

Primary Target I: The Epithelial Sodium Channel (ENaC)

Rationale for ENaC as a Primary Target

The most well-established biological target of triamterene is the epithelial sodium channel (ENaC).[5][6][7][8][9] ENaC is a crucial regulator of sodium and water homeostasis, and its inhibition leads to a diuretic effect.[6][7][8] Studies have demonstrated that the pteridine moiety of triamterene is responsible for its ENaC-blocking activity.[10] Given that 7-Desamino-7-hydroxy triamterene retains this core pteridine structure, it is highly probable that it also modulates ENaC function. The substitution at the 7-position may alter the affinity and kinetics of this interaction, a key aspect to investigate.

Experimental Validation of ENaC Inhibition

A multi-pronged approach is essential to definitively characterize the interaction between 7-Desamino-7-hydroxy triamterene and ENaC.

The most direct method to assess ENaC inhibition is through electrophysiological recordings. The two-electrode voltage clamp (TEVC) technique using Xenopus laevis oocytes expressing recombinant ENaC subunits is a robust and widely used system.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation: Harvest and defolliculate Stage V-VI oocytes from Xenopus laevis.

  • cRNA Injection: Inject oocytes with a mixture of cRNAs encoding the α, β, and γ subunits of ENaC. Incubate for 2-4 days to allow for channel expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a standard recording solution (e.g., ND96).

    • Impale the oocyte with two microelectrodes filled with 3 M KCl (one for voltage sensing, one for current injection).

    • Clamp the membrane potential at a holding potential of -60 mV.

    • Record the baseline amiloride-sensitive current by perfusing with a solution containing a saturating concentration of amiloride (a known ENaC blocker).

  • Compound Application:

    • Perfuse the chamber with increasing concentrations of 7-Desamino-7-hydroxy triamterene.

    • Record the steady-state current at each concentration.

  • Data Analysis:

    • Calculate the fractional inhibition of the amiloride-sensitive current at each compound concentration.

    • Plot the concentration-response curve and fit the data to the Hill equation to determine the IC₅₀ value.

Causality Behind Experimental Choices: The TEVC technique allows for precise control of the membrane potential and rapid solution exchange, enabling the accurate determination of dose-dependent inhibition and the kinetics of the drug-channel interaction. Using recombinant ENaC ensures that the observed effects are specific to this channel.

Diagram: Experimental Workflow for TEVC Assay

TEVC_Workflow cluster_prep Preparation cluster_recording Recording cluster_analysis Data Analysis oocyte Xenopus Oocyte Harvest injection ENaC cRNA Injection oocyte->injection incubation Incubation (2-4 days) injection->incubation tevc Two-Electrode Voltage Clamp Setup incubation->tevc baseline Record Baseline Amiloride-Sensitive Current tevc->baseline compound Apply 7-Desamino-7-hydroxy triamterene baseline->compound record Record Current Inhibition compound->record crc Concentration-Response Curve record->crc ic50 Determine IC50 crc->ic50

Caption: Workflow for assessing ENaC inhibition using TEVC.

While functional assays like TEVC are paramount, binding assays can provide complementary information on the direct interaction of the compound with the channel protein. A competitive binding assay using a radiolabeled ENaC blocker can determine if 7-Desamino-7-hydroxy triamterene binds to the same or an allosteric site.

Experimental Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation: Prepare membrane fractions from cells overexpressing ENaC.

  • Assay Setup: In a multi-well plate, combine the membrane preparation, a fixed concentration of a radiolabeled ENaC ligand (e.g., [³H]-amiloride), and varying concentrations of unlabeled 7-Desamino-7-hydroxy triamterene.

  • Incubation: Incubate the mixture to allow binding to reach equilibrium.

  • Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter.

  • Quantification: Quantify the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the concentration of the competitor and determine the Ki value.

Trustworthiness of the Protocol: This self-validating system includes controls for total binding (radioligand only) and non-specific binding (radioligand in the presence of a saturating concentration of an unlabeled blocker) to ensure the accuracy of the specific binding measurement.

Primary Target II: Dihydrofolate Reductase (DHFR)

Rationale for DHFR as a Primary Target

Triamterene is a known, albeit weak, inhibitor of dihydrofolate reductase (DHFR), an essential enzyme in folate metabolism and DNA synthesis.[11][12][13] This inhibition is thought to contribute to some of the side effects of triamterene, particularly in patients with pre-existing folate deficiency.[11] Pteridine derivatives are well-represented among DHFR inhibitors, with methotrexate being a prime example.[2][14][15][16] The structural similarity of 7-Desamino-7-hydroxy triamterene to both triamterene and the pteridine core of other DHFR inhibitors makes DHFR a compelling potential target.

Experimental Validation of DHFR Inhibition

A direct assessment of DHFR activity in the presence of 7-Desamino-7-hydroxy triamterene is the most straightforward validation method.

Experimental Protocol: Spectrophotometric DHFR Activity Assay

  • Reaction Mixture: Prepare a reaction mixture containing purified human DHFR, its substrate dihydrofolate (DHF), and the cofactor NADPH in a suitable buffer.

  • Inhibitor Addition: Add varying concentrations of 7-Desamino-7-hydroxy triamterene to the reaction mixture.

  • Reaction Initiation: Initiate the enzymatic reaction by adding DHF.

  • Spectrophotometric Monitoring: Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration. Determine the IC₅₀ and the mode of inhibition (e.g., competitive, non-competitive) by performing the assay at different substrate concentrations and analyzing the data using Lineweaver-Burk or Michaelis-Menten kinetics.[13]

Expertise in Experimental Design: The choice to monitor NADPH oxidation provides a continuous and reliable measure of enzyme activity. Performing the assay at varying substrate concentrations is crucial for elucidating the mechanism of inhibition, a key piece of information for drug development.

Diagram: DHFR Inhibition Assay Workflow

DHFR_Assay_Workflow cluster_setup Assay Setup cluster_measurement Measurement cluster_analysis Data Analysis reagents Prepare Reaction Mix (DHFR, NADPH) inhibitor Add 7-Desamino-7-hydroxy triamterene reagents->inhibitor initiate Initiate with DHF inhibitor->initiate monitor Monitor A340 Decrease initiate->monitor rates Calculate Initial Rates monitor->rates kinetics Kinetic Analysis (e.g., Lineweaver-Burk) rates->kinetics ic50_moi Determine IC50 and Mode of Inhibition kinetics->ic50_moi

Caption: Workflow for determining DHFR inhibition.

Secondary Potential Targets: Expanding the Horizon

The diverse biological activities of pteridine derivatives suggest that 7-Desamino-7-hydroxy triamterene may interact with other enzymes.[1][3][17] A broader screening approach is warranted to uncover these potential off-target effects or novel therapeutic applications.

Rationale for Other Pteridine-Binding Enzymes
  • Xanthine Oxidase: Some pteridine derivatives are known to inhibit xanthine oxidase, an enzyme involved in purine metabolism.[17]

  • Lipoxygenase: Certain pteridine compounds have shown inhibitory activity against lipoxygenases, which play a role in inflammatory pathways.[1]

  • Pteridine Reductase: In certain pathogenic organisms, pteridine reductases are crucial for folate metabolism, and inhibitors of these enzymes are being explored as anti-parasitic agents.[18]

Broad-Spectrum Target Identification

A combination of in silico and in vitro screening methods can efficiently probe a wider range of potential targets.

Computational methods such as molecular docking can predict the binding affinity of 7-Desamino-7-hydroxy triamterene to the crystal structures of various enzymes.

Workflow: In Silico Target Screening

  • Library Creation: Create a virtual library of protein targets, including xanthine oxidase, lipoxygenase isoforms, and pteridine reductases.

  • Ligand Preparation: Generate a 3D conformation of 7-Desamino-7-hydroxy triamterene.

  • Molecular Docking: Dock the ligand into the active site of each target protein using software like AutoDock or Glide.

  • Scoring and Ranking: Score the binding poses based on predicted binding energy and rank the potential targets.

The predictions from in silico screening should be validated using commercially available enzymatic assay panels. These services can test the compound against a wide range of kinases, phosphatases, and other enzymes in a high-throughput format.

Data Summary and Interpretation

To facilitate the comparison of results, all quantitative data should be summarized in a clear and concise table.

Potential TargetAssay TypeKey ParameterRationale
ENaC Two-Electrode Voltage ClampIC₅₀Direct measure of functional inhibition.
Competitive Radioligand BindingKiConfirms direct binding to the channel.
DHFR Spectrophotometric Enzyme AssayIC₅₀, Mode of InhibitionQuantifies inhibitory potency and mechanism.
Xanthine Oxidase Enzymatic AssayIC₅₀Investigates potential off-target effects.
Lipoxygenase Enzymatic AssayIC₅₀Explores potential anti-inflammatory activity.

Conclusion: Charting the Path Forward

This guide provides a comprehensive framework for elucidating the biological targets of 7-Desamino-7-hydroxy triamterene. By systematically investigating its interaction with high-probability targets like ENaC and DHFR and maintaining a broad perspective for novel interactions, researchers can build a complete pharmacological profile of this intriguing compound. The detailed protocols and the rationale behind them are designed to ensure scientific rigor and generate high-quality, reproducible data, ultimately paving the way for potential therapeutic applications.

References

  • Pteridines as inhibitors of xanthine oxidase: structural requirements. PubMed.
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  • Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis. PubMed.
  • Antifolate Effect of Triamterene on Human Leucocytes and on a Human Lymphoma Cell Line. PubMed.
  • Buy 7-Desamine-7-hydroxy triamterene | 19152-93-3. Smolecule.
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  • Mechanistic and Other Relevant Data - Some Drugs and Herbal Products. NCBI Bookshelf.
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  • Triamterene Capsules: Package Insert / Prescribing Info. Drugs.com.
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A Technical Guide to the Preliminary Cytotoxicity Screening of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Rationale

Triamterene is a diuretic agent that functions by blocking the epithelial sodium channel (ENaC) in the kidney's distal tubules.[4][5] While effective, its use can be associated with side effects, including potential nephrotoxicity and the formation of kidney stones.[4][6] The compound 7-Desamino-7-hydroxy triamterene (C₁₂H₁₀N₆O) is a structural analog and metabolite of triamterene.[1][7] Modifications to the parent structure, such as the replacement of the 7-amino group with a hydroxyl group, can significantly alter the compound's biological activity, efficacy, and toxicity profile.[1]

Therefore, a preliminary cytotoxicity screening is an indispensable first step to characterize the safety of this novel derivative.[8][9] Such screening helps to identify potential safety liabilities early, saving significant time and resources in the drug development pipeline.[2] This guide details a tiered approach to cytotoxicity testing, designed to provide a comprehensive initial assessment.

Strategic Experimental Design

A robust cytotoxicity assessment relies on a carefully planned experimental design. Key considerations include the selection of appropriate cell models, determination of a relevant concentration range, and the inclusion of rigorous controls.

Cell Line Selection: The Importance of Context

The choice of cell line is paramount and should be guided by the intended therapeutic application or potential off-target tissues.[10][11] Since triamterene's primary site of action and toxicity is the kidney, a human renal cell line is a logical starting point.

  • Primary Recommendation: HK-2 (Human Kidney 2) Cells: This is an immortalized human proximal tubular epithelial cell line that retains many of the functional characteristics of its origin. It is a widely accepted model for nephrotoxicity studies.

  • Secondary Recommendation: HepG2 (Human Hepatocellular Carcinoma) Cells: As the liver is the primary site of drug metabolism, assessing hepatotoxicity is also crucial. HepG2 cells are a common model for this purpose.[12]

  • Non-Target Control: A fibroblast cell line (e.g., MRC-5) can be included to assess general cytotoxicity against a different cell type.[11]

All cell lines should be obtained from a reputable cell bank like ATCC to ensure authenticity and should be maintained at a low passage number to prevent genetic drift.[13]

Dose-Response and Exposure Time

Cytotoxicity should be evaluated over a wide range of concentrations to determine the dose-dependent effect of the compound.

  • Concentration Range: A common starting point is a logarithmic or semi-logarithmic serial dilution, for example, from 0.1 µM to 1000 µM. This broad range helps in identifying the half-maximal inhibitory concentration (IC50).[14]

  • Exposure Duration: Initial screening is typically performed at 24, 48, and 72-hour time points to assess both acute and longer-term cytotoxic effects.[15]

The Central Role of Controls

The validity of any cytotoxicity study hinges on the proper use of controls.[16][17]

  • Negative Control (Vehicle Control): Cells treated with the same concentration of the vehicle (e.g., DMSO, PBS) used to dissolve the test compound. This control establishes the baseline viability (100%).[18]

  • Positive Control: Cells treated with a compound known to induce cytotoxicity in the chosen cell line (e.g., Staurosporine for apoptosis, or Triton™ X-100 for necrosis/membrane disruption). This ensures the assay system is working correctly.[18][19]

  • Blank Control (Medium Only): Wells containing only cell culture medium and the assay reagents. This is used to subtract the background absorbance/luminescence of the medium.[15][18]

A Multi-Parametric Assay Approach

Relying on a single cytotoxicity assay can be misleading, as different compounds can induce cell death through various mechanisms.[20][21] A multi-parametric approach provides a more complete picture of the compound's cytotoxic profile. This guide focuses on three foundational assays that measure distinct cellular events.

G MTT MTT Mito Mito MTT->Mito Measures LDH LDH Membrane Membrane LDH->Membrane Measures CASPASE CASPASE Apop Apop CASPASE->Apop Measures

Detailed Experimental Protocols

The following protocols are designed for a 96-well plate format, which is suitable for high-throughput screening.[22][23]

General Workflow

The overall experimental workflow is consistent across the different assays.

Workflow A 1. Cell Seeding (Plate cells in 96-well plates) B 2. Incubation (Allow cells to adhere, ~24h) A->B C 3. Compound Treatment (Add serial dilutions of 7-Desamino-7-hydroxy triamterene) B->C D 4. Incubation (24h, 48h, or 72h exposure) C->D E 5. Perform Assay (Add specific assay reagent) D->E F 6. Signal Detection (Measure Absorbance or Luminescence) E->F G 7. Data Analysis (Calculate % Viability and IC50) F->G

Protocol 1: MTT Assay for Metabolic Activity

The MTT assay is a colorimetric assay that measures the reduction of yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[15] A decrease in metabolic activity is often an early indicator of cytotoxicity.

Materials:

  • MTT reagent (5 mg/mL in sterile PBS), filter-sterilized and stored protected from light.[24]

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl).[15]

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at 570 nm).

Step-by-Step Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂.[15][25]

  • Compound Treatment: Remove the medium and add 100 µL of fresh medium containing the desired concentrations of 7-Desamino-7-hydroxy triamterene or controls.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT reagent (5 mg/mL) to each well.[25][26]

  • Incubation with MTT: Incubate for 3-4 hours at 37°C until purple formazan crystals are visible under a microscope.[15][24]

  • Solubilization: Carefully aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[15][24]

  • Measurement: Shake the plate gently for 15 minutes on an orbital shaker to ensure complete dissolution and read the absorbance at 570 nm.[15]

Protocol 2: LDH Release Assay for Membrane Integrity

Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane, a hallmark of necrosis.[27][28] The assay measures the activity of this released LDH.[29]

Materials:

  • Commercially available LDH Cytotoxicity Assay Kit (e.g., from Promega, Abcam, or Thermo Fisher Scientific).

  • 96-well flat-bottom plates.

  • Microplate reader (absorbance at ~490 nm).[29]

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Follow steps 1-3 as described in the MTT assay protocol.

  • Supernatant Collection: After the incubation period, centrifuge the plate at 500 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • Maximum LDH Release Control: To a set of control wells (untreated cells), add 10 µL of the lysis buffer provided in the kit 45 minutes before supernatant collection to induce 100% LDH release.[18]

  • Assay Reaction: Prepare the LDH reaction mixture according to the kit manufacturer's instructions. Add 50 µL of the reaction mixture to each well of the new plate containing the supernatants.[30]

  • Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.[30]

  • Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.

  • Measurement: Read the absorbance at 490 nm within 1 hour.

Protocol 3: Caspase-Glo® 3/7 Assay for Apoptosis

Caspases-3 and -7 are key effector enzymes in the apoptotic pathway. This luminescent assay uses a proluminescent substrate containing the DEVD tetrapeptide sequence, which is cleaved by active caspase-3/7 to generate a "glow-type" luminescent signal proportional to caspase activity.[22][31]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega).

  • White-walled 96-well plates (for luminescence assays).

  • Luminometer.

Step-by-Step Methodology:

  • Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with the compound as described in the MTT protocol (steps 1-3).

  • Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol. Allow it to equilibrate to room temperature before use.[32][33]

  • Reagent Addition: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.[22][33]

  • Incubation: Mix the contents on a plate shaker for 30-60 seconds. Incubate at room temperature for 1 to 3 hours.[31][33]

  • Measurement: Measure the luminescence using a plate luminometer.

Data Analysis and Interpretation

Calculation of Cell Viability

For the MTT assay, cell viability is expressed as a percentage of the negative control.

Formula: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

For the LDH assay, cytotoxicity is calculated first.

Formula: % Cytotoxicity = [(Abs_sample - Abs_vehicle) / (Abs_max_LDH - Abs_vehicle)] * 100 % Viability = 100 - % Cytotoxicity

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of the compound that reduces cell viability by 50%.[14][34] It is a key measure of a compound's potency. The IC50 value is determined by plotting the percent cell viability against the logarithm of the compound concentration and fitting the data to a non-linear regression curve (sigmoidal dose-response).[35][36]

Data Presentation

Results should be summarized in tables for clarity and presented graphically as dose-response curves.

Table 1: Example IC50 Data Summary for 7-Desamino-7-hydroxy triamterene

Cell LineAssayExposure TimeIC50 (µM)
HK-2MTT24h>1000
HK-2MTT48h750.5
HK-2LDH48h>1000
HK-2Caspase48h690.2
HepG2MTT48h812.3

Note: Data are hypothetical and for illustrative purposes only.

Interpretation: Based on the hypothetical data above, the compound shows moderate cytotoxicity in HK-2 cells after 48 hours, as indicated by the MTT and Caspase assay results. The high IC50 from the LDH assay suggests that at these concentrations, the primary mode of cell death is likely apoptosis rather than necrosis. The slightly higher IC50 in HepG2 cells might suggest lower hepatotoxicity compared to nephrotoxicity.

Conclusion and Future Directions

This guide provides a foundational strategy for the preliminary in vitro cytotoxicity screening of 7-Desamino-7-hydroxy triamterene. By employing a multi-parametric approach using metabolic, membrane integrity, and apoptosis assays, researchers can gain a robust initial understanding of the compound's safety profile. The results from these studies, particularly the IC50 values, are crucial for guiding subsequent stages of drug development, including mechanism-of-action studies and initial in vivo safety assessments.

References

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  • MTT assay protocol. Abcam.

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  • Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. CLYTE.

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  • What is the principle of LDH assay?. AAT Bioquest.

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  • Buy this compound. Smolecule.

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  • Understanding and improving assays for cytotoxicity of nanoparticles: what really matters?. National Center for Biotechnology Information.

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  • LDH cytotoxicity assay. Protocols.io.

  • Triamterene. Grokipedia.

  • Triamterene Drug Information. PharmaCompass.com.

  • Pharmacology of Triamterene (Dyrenium). YouTube.

  • Which cell line to choose for cytotoxicity evaluation of nanomaterials?. ResearchGate.

  • Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. National Center for Biotechnology Information.

  • The Importance of Cytotoxicity Testing: Explained. EMMA International.

  • Cytotoxicity Testing for Medical Devices: A Guide to Compliance & Best Practices. RQM+.

  • How to choose the right cell line for your experiments. faCellitate.

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  • Recognized Consensus Standards: ISO 10993-5. FDA.

  • Cytotoxicity Testing for Medical Devices Explained. medtechvendors.com.

  • A Practical Guide to ISO 10993-5: Cytotoxicity. MDDI Online.

  • Can someone advise me how to interpret my results of cytotoxicity using MTT assay?. ResearchGate.

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Methodological & Application

Application Notes & Protocols: Characterization of 7-Desamino-7-hydroxy triamterene in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: January 2026

For Research Use Only.

Author: Senior Application Scientist, Advanced Pharmacology Division

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of 7-Desamino-7-hydroxy triamterene, a novel analog of the potassium-sparing diuretic Triamterene, in cell-based assays. Given the limited public data on this specific derivative, this protocol is built upon the well-established mechanism of its parent compound, Triamterene, as a potent blocker of the Epithelial Sodium Channel (ENaC). We present a robust framework for initial characterization, including compound handling, a primary functional screening assay using fluorescent membrane potential dyes, and essential validation protocols for cytotoxicity.

Introduction and Scientific Background

Triamterene is a well-documented diuretic that exerts its effects by directly blocking the Epithelial Sodium Channel (ENaC) in the distal tubules of the kidney.[1][2] ENaC is a key regulator of sodium and water homeostasis, and its dysfunction is implicated in several diseases, including hypertension and cystic fibrosis.[3][4][5] The channel is a heterotrimer, and its activity is crucial for sodium reabsorption in various epithelial tissues.[4][5] Triamterene's mechanism involves the physical occlusion of the ENaC pore, thereby preventing sodium influx and promoting diuresis.[1][6]

7-Desamino-7-hydroxy triamterene is a novel analog whose properties are not extensively characterized. Based on its structure, it is hypothesized to retain the core pteridine scaffold responsible for ENaC inhibition. The substitution of the 7-amino group with a hydroxyl group may alter its physicochemical properties, such as solubility, membrane permeability, and binding affinity to the ENaC channel.

Therefore, the primary objective of this guide is to provide a scientifically rigorous, yet adaptable, protocol to enable the initial pharmacological profiling of this compound. The central hypothesis is that 7-Desamino-7-hydroxy triamterene acts as an ENaC inhibitor. The cornerstone of this protocol is a fluorescence-based membrane potential assay, a high-throughput compatible method to assess ion channel function.[7][8]

Compound Preparation, Handling, and Properties

Proper handling and preparation of the test compound are critical for reproducible results. The following guidelines are based on the known properties of Triamterene and general best practices for novel small molecules.

2.1. Solubility and Stock Solution Preparation

Triamterene is known to be practically insoluble in water but soluble in dimethyl sulfoxide (DMSO).[9][10][11] It is imperative to assume 7-Desamino-7-hydroxy triamterene shares these characteristics.

Protocol: Preparation of 10 mM Stock Solution

  • Weighing: Accurately weigh a precise amount of 7-Desamino-7-hydroxy triamterene powder (Molecular Weight: 254.25 g/mol [12]) in a sterile microfuge tube.

  • Solubilization: Add the appropriate volume of 100% cell culture-grade DMSO to achieve a final concentration of 10 mM. For example, to 1 mg of compound, add 393.3 µL of DMSO.

  • Mixing: Vortex thoroughly for at least 2 minutes until the compound is fully dissolved. Gentle warming in a 37°C water bath may assist dissolution.

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store at -20°C, protected from light. Under these conditions, the stock solution is expected to be stable for several months.

2.2. Physicochemical Properties

The table below summarizes the known properties of the parent compound, Triamterene, and the predicted properties for 7-Desamino-7-hydroxy triamterene.

PropertyTriamterene7-Desamino-7-hydroxy triamtereneReference/Note
Molecular Formula C₁₂H₁₁N₇C₁₂H₁₀N₆O[12][13]
Molecular Weight 253.26 g/mol 254.25 g/mol [12][13]
Primary Target Epithelial Sodium Channel (ENaC)Hypothesized: ENaC[1][14][15]
Solubility in Water Insoluble / Very slightly solublePredicted: Insoluble[10][13]
Solubility in DMSO ~5.4 mg/mL (~21.3 mM)Predicted: Soluble[10][16]
Appearance Yellow crystalline powderN/A[13]

Core Protocol: ENaC Functional Assay via Membrane Potential

This assay measures the ability of a compound to inhibit ENaC function by detecting changes in cellular membrane potential. In ENaC-expressing cells, basal sodium influx through the channel contributes to a depolarized membrane potential. Inhibition of ENaC will cause hyperpolarization (the membrane potential becomes more negative), which can be detected by a sensitive fluorescent dye.[17][18][19]

3.1. Principle of the Assay

A fluorescent membrane potential dye is loaded into the cells. The dye's fluorescence intensity is directly proportional to the membrane potential.[18] When ENaC is inhibited by 7-Desamino-7-hydroxy triamterene, the influx of positive sodium ions is reduced, leading to membrane hyperpolarization. This change in voltage causes a decrease in the fluorescence signal, which can be measured on a plate reader.

3.2. Materials and Reagents

  • Cell Line: A cell line endogenously expressing ENaC (e.g., mpkCCD, M-1 kidney cells) or a cell line stably overexpressing human ENaC subunits (e.g., HEK293-hENaC).

  • Culture Medium: As recommended for the chosen cell line.

  • Assay Plate: Black, clear-bottom 96-well or 384-well cell culture plates.

  • Compound Plates: Polypropylene plates for serial dilutions.

  • Reagents:

    • 7-Desamino-7-hydroxy triamterene (10 mM stock in DMSO).

    • Positive Control: Amiloride or Triamterene (10 mM stock in DMSO).

    • Vehicle Control: 100% DMSO.

    • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) or similar physiological buffer.

    • Fluorescent Membrane Potential Assay Kit: (e.g., FLIPR Membrane Potential Assay Kits, FluoVolt™) containing a voltage-sensitive dye and a quencher.[8][18][19]

3.3. Step-by-Step Experimental Protocol

  • Cell Plating:

    • Seed the ENaC-expressing cells into the black, clear-bottom assay plates at a density that will result in a confluent monolayer on the day of the assay.

    • Incubate for 24-48 hours at 37°C, 5% CO₂.

  • Compound Plate Preparation:

    • Perform a serial dilution of the 10 mM stock of 7-Desamino-7-hydroxy triamterene in 100% DMSO.

    • Dilute this series further in Assay Buffer to create 2X final concentrations. Ensure the final DMSO concentration in the well will be ≤ 0.5% to avoid solvent-induced artifacts.

    • Prepare 2X controls: Amiloride/Triamterene (positive control), and Assay Buffer with DMSO (vehicle control).

  • Dye Loading:

    • Prepare the membrane potential dye solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plate and add the dye solution to each well.

    • Incubate for 30-60 minutes at 37°C or room temperature (as per kit instructions), protected from light.

  • Assay Measurement:

    • Place the cell plate into a fluorescence plate reader (e.g., FLIPR, FlexStation) equipped for kinetic reading.

    • Set the excitation and emission wavelengths appropriate for the dye.

    • Establish a stable baseline fluorescence reading for 1-2 minutes.

    • Add the 2X compound solutions from the compound plate to the cell plate.

    • Immediately begin kinetic fluorescence reading for 5-15 minutes to capture the full response.

3.4. Experimental Workflow Diagram

G cluster_prep Day 1: Preparation cluster_assay Day 2/3: Assay Execution p1 Seed ENaC-expressing cells in 96/384-well plates p2 Incubate 24-48h p1->p2 a2 Prepare & add membrane potential dye p2->a2 a1 Prepare serial dilutions of test compound a5 Add compound & controls a1->a5 a3 Incubate 30-60 min a2->a3 a4 Read baseline fluorescence in plate reader a3->a4 a4->a5 a6 Read kinetic fluorescence a5->a6 a7 Data Analysis (IC50) a6->a7

Caption: Workflow for ENaC functional assay.

Data Analysis and Interpretation

  • Normalization: For each well, normalize the kinetic data to the baseline fluorescence reading before compound addition.

  • Response Calculation: The response is the maximum change (decrease) in fluorescence after compound addition.

  • Control Analysis:

    • Vehicle Control (0% Inhibition): Response in wells treated with DMSO vehicle.

    • Positive Control (100% Inhibition): Response in wells treated with a saturating concentration of Amiloride/Triamterene.

  • % Inhibition Calculation: % Inhibition = 100 * (Response_Vehicle - Response_Compound) / (Response_Vehicle - Response_PositiveControl)

  • Dose-Response Curve: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of the maximal inhibition is observed).

Essential Validation: Cytotoxicity Assay

It is crucial to confirm that the observed activity is due to specific ENaC inhibition and not a result of general cytotoxicity. A simple viability assay should be run in parallel.

5.1. Protocol: MTT/AlamarBlue Viability Assay

  • Cell Plating: Plate cells in a separate clear 96-well plate as described in section 3.3.1.

  • Compound Treatment: Treat the cells with the same concentrations of 7-Desamino-7-hydroxy triamterene used in the functional assay. Incubate for a period that matches the total duration of the functional assay (including dye loading and reading).

  • Assay Procedure:

    • Add a viability reagent (e.g., MTT, Resazurin/AlamarBlue) to each well.[20][21]

    • Incubate according to the manufacturer's protocol (typically 1-4 hours).

    • Read the absorbance or fluorescence on a plate reader.

  • Analysis: Calculate the cell viability as a percentage relative to the vehicle-treated control cells. The compound should not show significant cytotoxicity (e.g., >20% reduction in viability) at concentrations where it shows ENaC inhibition. Recent studies have shown Triamterene itself can have cytotoxic effects at micromolar concentrations in certain cancer cell lines, highlighting the importance of this control.[22]

Hypothesized Mechanism of Action

The proposed mechanism mirrors that of the parent compound, Triamterene. 7-Desamino-7-hydroxy triamterene is expected to act as a direct pore blocker of the ENaC.

G cluster_membrane Apical Membrane ENaC ENaC α β γ Pore intracellular Cytoplasm (Intracellular) Na_out Na+ Na_out->ENaC:f1 Na+ Influx Na_in Na+ Compound 7-Desamino-7-hydroxy triamterene Compound->ENaC:f1 Blockade extracellular Lumen (Extracellular)

Sources

Application Note & Protocol: High-Sensitivity Quantification of 7-Desamino-7-hydroxy triamterene in Human Plasma

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction

Triamterene is a potassium-sparing diuretic primarily used in the management of hypertension and edema. The therapeutic efficacy and potential for adverse effects of triamterene are closely linked to its metabolism. The parent drug undergoes extensive phase I and phase II metabolism, resulting in several metabolites. Accurate quantification of these metabolites in biological matrices is fundamental for pharmacokinetic (PK), pharmacodynamic (PD), and toxicokinetic (TK) studies.

This application note provides detailed, field-proven protocols for the quantitative analysis of 7-Desamino-7-hydroxy triamterene, a metabolite of triamterene, in human plasma. We present two robust and validated analytical methods:

  • High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD): A highly sensitive and cost-effective method that leverages the intrinsic fluorescence of the pteridine core structure.

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS): The gold standard for bioanalysis, offering unparalleled sensitivity, specificity, and high throughput.

These protocols are designed for researchers, scientists, and drug development professionals, providing not only step-by-step instructions but also the scientific rationale behind key experimental choices to ensure reproducibility and data integrity.

Method 1: HPLC with Fluorescence Detection (HPLC-FLD)

Principle and Rationale
Experimental Protocol: HPLC-FLD

2.2.1 Sample Preparation: Protein Precipitation

Causality: Protein precipitation is a rapid and effective method for removing the majority of proteinaceous macromolecules from plasma samples, which would otherwise interfere with the chromatographic system by clogging the column.[1] Acetonitrile is chosen as the precipitation solvent due to its efficiency in denaturing proteins and its compatibility with reversed-phase mobile phases.

  • Label 1.5 mL microcentrifuge tubes for standards, quality controls (QCs), and unknown samples.

  • Pipette 200 µL of plasma sample (or standard/QC) into the corresponding tube.

  • Add 400 µL of ice-cold acetonitrile containing the internal standard (e.g., furosemide, 100 ng/mL).

  • Vortex vigorously for 60 seconds to ensure complete protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer 300 µL of the clear supernatant into an HPLC vial. Avoid disturbing the protein pellet.

  • The sample is now ready for injection.

2.2.2 Instrumentation and Conditions

The following parameters are a robust starting point and should be optimized for the specific HPLC system in use.

ParameterRecommended Setting
HPLC System Agilent 1260 Infinity II or equivalent
Column C18 Reversed-Phase Column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase Isocratic: 25% Acetonitrile, 75% 20 mM Phosphate Buffer (pH 4.0)
Flow Rate 1.0 mL/min
Column Temp. 35°C
Injection Vol. 20 µL
Fluorescence Detector
Excitation λ 365 nm[1]
Emission λ 440 nm[1]
Run Time 10 minutes

2.2.3 Calibration and Quantification

Prepare calibration standards (e.g., 1, 5, 20, 50, 100, 200 ng/mL) and quality control samples (low, mid, high concentrations) by spiking known amounts of 7-Desamino-7-hydroxy triamterene into drug-free human plasma. Process these alongside the unknown samples. Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the nominal concentration. Apply a linear regression model to determine the concentrations of the unknown samples.

HPLC-FLD Workflow Diagram

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing s1 Plasma Sample (200 µL) s2 Add Acetonitrile + IS (400 µL) s1->s2 s3 Vortex (60s) s2->s3 s4 Centrifuge (14,000 x g, 10 min) s3->s4 s5 Transfer Supernatant to Vial s4->s5 a1 Inject 20 µL into HPLC s5->a1 a2 C18 Column Separation a1->a2 a3 Fluorescence Detection (Ex: 365 nm, Em: 440 nm) a2->a3 d1 Integrate Peak Areas a3->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Construct Calibration Curve d2->d3 d4 Quantify Unknown Samples d3->d4

Caption: Workflow for HPLC-FLD quantification.

Method 2: UPLC-Tandem Mass Spectrometry (UPLC-MS/MS)

Principle and Rationale

Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the definitive method for bioanalysis due to its exceptional sensitivity and specificity.[2] This method utilizes electrospray ionization (ESI) to generate charged parent ions of the analyte, which are then selected in the first quadrupole (Q1). These selected ions are fragmented in the collision cell (Q2), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), virtually eliminates interferences from the biological matrix, allowing for precise quantification at very low concentrations (pg/mL levels).[3] The use of a stable isotope-labeled internal standard is highly recommended to correct for any matrix effects or instrument variability.

Experimental Protocol: UPLC-MS/MS

3.2.1 Sample Preparation: Solid-Phase Extraction (SPE)

Causality: SPE provides a much cleaner sample extract compared to protein precipitation by selectively isolating the analyte while washing away salts, phospholipids, and other endogenous interferences.[4] This is critical for LC-MS/MS to minimize ion suppression or enhancement, thereby improving accuracy and precision. A mixed-mode cation exchange SPE cartridge is suitable for retaining the basic pteridine structure.

  • Condition a mixed-mode SPE cartridge (e.g., Waters Oasis MCX, 30 mg) with 1 mL of methanol followed by 1 mL of water.

  • Pre-treat 200 µL of plasma sample by adding 200 µL of 4% phosphoric acid in water. Vortex to mix.

  • Load the pre-treated sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of 0.1 M HCl followed by 1 mL of methanol to remove interferences.

  • Elute the analyte with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase A/B (50:50, v/v) and transfer to a UPLC vial.

3.2.2 Instrumentation and Conditions

These parameters are designed for a modern UPLC-MS/MS system and serve as a validated starting point.

ParameterRecommended Setting
UPLC System Waters ACQUITY UPLC I-Class or equivalent
Column UPLC BEH C18 Column (e.g., 2.1 x 50 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Column Temp. 40°C
Injection Vol. 5 µL
Gradient 5% B (0-0.2 min), 5-95% B (0.2-1.5 min), 95% B (1.5-2.0 min), 95-5% B (2.0-2.1 min), 5% B (2.1-3.0 min)
Mass Spectrometer Sciex 6500+ QTRAP or equivalent
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions See Table below

3.2.3 Mass Spectrometry Parameters

The molecular weight of 7-Desamino-7-hydroxy triamterene is 254.25 g/mol .[5] The protonated precursor ion [M+H]⁺ is therefore m/z 255.3. Product ions are predicted based on common fragmentation pathways of the pteridine core. These transitions must be optimized on the specific instrument.

CompoundPrecursor Ion (Q1)Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
7-Desamino-7-hydroxy triamterene 255.3238.25025
Internal Standard (e.g., Triamterene-d5) 259.1242.25027

Rationale for Transition: The transition m/z 255.3 -> 238.2 corresponds to a predicted loss of NH₃ (17 Da), a common fragmentation for pteridine compounds. The internal standard transition is based on published data for deuterated triamterene.[3]

UPLC-MS/MS Workflow Diagram

LCMS_Workflow cluster_prep Solid-Phase Extraction (SPE) cluster_analysis UPLC-MS/MS Analysis cluster_data Data Processing s1 Condition SPE Cartridge s2 Load Pre-treated Plasma s1->s2 s3 Wash (Acid & Methanol) s2->s3 s4 Elute (Ammoniated Methanol) s3->s4 s5 Evaporate & Reconstitute s4->s5 a1 Inject 5 µL into UPLC s5->a1 a2 Gradient Elution (C18, 1.7 µm) a1->a2 a3 ESI+ Ionization a2->a3 a4 MRM Detection (Q1: 255.3 -> Q3: 238.2) a3->a4 d1 Integrate MRM Peaks a4->d1 d2 Calculate Analyte/IS Ratio d1->d2 d3 Apply Calibration Curve d2->d3 d4 Report Concentration d3->d4

Caption: Workflow for UPLC-MS/MS quantification.

Method Validation Summary

Both described methods should be fully validated according to the US FDA Bioanalytical Method Validation Guidance for Industry or equivalent regulatory standards. The table below summarizes the key parameters and typical acceptance criteria.

Validation ParameterAcceptance Criteria
Selectivity No significant interfering peaks at the retention time of the analyte and IS in blank matrix.
Linearity Calibration curve should have a correlation coefficient (r²) ≥ 0.99.
Accuracy Mean concentration at each QC level should be within ±15% of the nominal value (±20% for LLOQ).
Precision Coefficient of variation (CV) should not exceed 15% (20% for LLOQ) for intra- and inter-day runs.
Lower Limit of Quantification (LLOQ) The lowest standard on the curve with accuracy and precision within ±20%.
Recovery Consistent and reproducible extraction recovery across the concentration range.
Matrix Effect Assessed to ensure no significant ion suppression or enhancement affects quantification.
Stability Analyte stability demonstrated under various conditions (bench-top, freeze-thaw, long-term storage).

Conclusion

This document provides two comprehensive and robust methods for the quantification of 7-Desamino-7-hydroxy triamterene in human plasma. The HPLC-FLD method offers high sensitivity and is a reliable workhorse for many laboratories. For studies requiring the utmost sensitivity, specificity, and throughput, the UPLC-MS/MS method is the recommended approach. The choice of method should be guided by the specific requirements of the research, including the desired lower limit of quantification, sample throughput needs, and available instrumentation. Proper method validation is paramount to ensure the generation of reliable and defensible bioanalytical data in drug development and clinical research.

References

  • Prasad, V., & Singh, S. (2009). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Journal of Pharmaceutical and Biomedical Analysis, 18(4-5), 651-658. [Link]

  • Sistovaris, N., & Lüllmann, C. (2002). Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection. Journal of Chromatography B, 769(1), 107-117. [Link]

  • ResearchGate. (n.d.). Determination of triamterene and its main metabolite hydroxytriamterene sulfate in human urine by capillary electrophoresis using ultraviolet absorbance and laser-induced fluorescence detection. [Link]

  • Margaryan, S., Trdatyan, A., & Begaslanyan, N. (2019). Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study. Journal of Pharmaceutical and Biomedical Analysis, 174, 46-53. [Link]

  • Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Agilent Application Note. [Link]

  • Technology Networks. (2020). Sensitive Quantification of Drug Metabolites Using LC-MS. [Link]

  • Global Substance Registration System (GSRS). (n.d.). 7-DESAMINE-7-HYDROXY TRIAMTERENE. [Link]

  • NIH PubMed Central. (n.d.). Ultrasensitive quantification of trace amines based on N-phosphorylation labeling chip 2D LC-QQQ/MS. [Link]

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Application Note: A Comprehensive Guide to the Development and Validation of a Stability-Indicating HPLC Method for 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, science-driven framework for the development and subsequent validation of a robust, stability-indicating High-Performance Liquid Chromatography (HPLC) method for the analysis of 7-Desamino-7-hydroxy triamterene. As a known derivative and potential impurity or metabolite of the diuretic drug triamterene, accurate quantification of this compound is critical for ensuring pharmaceutical product quality, safety, and efficacy.[1] We will move beyond a simple recitation of steps to explore the scientific rationale behind each decision in the method development process, from initial analyte characterization to final validation according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[2] This guide is intended for researchers, analytical scientists, and drug development professionals seeking to establish a reliable and reproducible analytical method fit for its intended purpose in a regulated environment.

Foundational Strategy: Analyte-First Method Development

A successful analytical method begins with a thorough understanding of the analyte. 7-Desamino-7-hydroxy triamterene (Chemical Formula: C₁₂H₁₀N₆O, Molecular Weight: ~254.25 g/mol ) is a pteridine derivative, sharing a core structure with its parent compound, triamterene.[1][3][4]

1.1 Physicochemical Profile and Its Chromatographic Implications

  • Structure and Polarity: The molecule contains a fused heterocyclic ring system, a phenyl group, two amino groups, and a hydroxyl group. This combination of aromatic and polar functional groups classifies it as a moderately polar compound. This characteristic is the primary determinant for selecting reversed-phase chromatography, where the analyte will interact with a nonpolar stationary phase.[5][6]

  • UV Absorbance and Fluorescence: The conjugated pteridine ring system strongly suggests the molecule possesses a chromophore, making it suitable for UV detection.[5] Furthermore, the parent compound, triamterene, is known to exhibit strong native fluorescence.[7][8][9] This property presents an opportunity for developing a highly sensitive and selective detection method using a fluorescence detector, which is particularly advantageous for trace-level impurity analysis.

1.2 Selection of the Analytical Technique

Based on the analyte's profile, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the technique of choice. It is the most widely used analytical technique in the pharmaceutical industry for its versatility, robustness, and efficiency in separating compounds of varying polarities.[10][11] The selection is further justified by its successful application in the analysis of triamterene and its related substances.[12][13]

The Method Development Cascade: A Rationale-Driven Approach

The development process is a logical sequence of experiments designed to achieve optimal separation and detection. Our goal is a method that provides a sharp, symmetrical peak for the analyte, well-resolved from any potential impurities or degradants.

G cluster_Dev Method Development cluster_Val Method Validation (ICH Q2) cluster_App Application Analyte Analyte Characterization (Polarity, UV, Solubility) Column Column Selection (Reversed-Phase C18) Analyte->Column Guides phase choice Detector Detector Selection (PDA for λmax, FLD for Sensitivity) Analyte->Detector Guides detection mode MobilePhase Mobile Phase Scouting (ACN/Water, pH, Buffer) Column->MobilePhase Dictates solvent polarity Detector->MobilePhase Requires transparent solvents Optimization Parameter Optimization (Gradient, Flow Rate, Temp) MobilePhase->Optimization Fine-tuning separation Validation Specificity, Linearity, Accuracy, Precision, Range, LOD/Q, Robustness Optimization->Validation Finalized Method Routine Routine Analysis & Stability Studies Validation->Routine Qualified for Use

Caption: HPLC Method Development and Validation Workflow.

2.1 Stationary Phase (Column) Selection The foundational choice is a C18 (octadecylsilane) column. This is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. A column with dimensions such as 4.6 x 150 mm and a particle size of 3 to 5 µm provides a good balance between resolution, analysis time, and backpressure.[5]

  • Causality: The nonpolar C18 stationary phase will retain the moderately polar 7-Desamino-7-hydroxy triamterene through hydrophobic interactions. Elution is then controlled by varying the polarity of the mobile phase.

2.2 Mobile Phase Optimization The mobile phase is the primary tool for controlling retention and selectivity.

  • Organic Modifier: Acetonitrile (ACN) is chosen over methanol as it typically provides better peak shapes and lower backpressure.

  • Aqueous Phase & pH Control: The analyte contains basic amino groups. The pH of the mobile phase will dictate their ionization state. At a pH below the pKa of these groups, they will be protonated (charged), which generally leads to lower retention and potential peak tailing on standard silica-based C18 columns. By adjusting the pH with a buffer (e.g., potassium phosphate) to a value around 6-7, we can suppress the ionization of the silanol groups on the column packing, thereby minimizing undesirable secondary interactions and improving peak symmetry.

  • Initial Scouting: A broad gradient elution (e.g., 5% to 95% ACN over 20 minutes) is performed first. This "scouting run" efficiently determines the approximate concentration of organic solvent needed to elute the analyte, saving significant development time.[14] Based on the results, a refined, shallower gradient or an optimized isocratic method can be developed.

2.3 Detector and Wavelength Selection A Photodiode Array (PDA) detector is invaluable during method development. It acquires the full UV-Vis spectrum for the eluting peak, allowing for the empirical determination of the wavelength of maximum absorbance (λmax).

  • Causality: Setting the detection wavelength at the λmax ensures the highest possible sensitivity for the analyte.[5][14] For 7-Desamino-7-hydroxy triamterene, this is expected to be in the UV range. For even greater sensitivity and selectivity, a Fluorescence Detector (FLD) can be employed. An initial experiment would involve determining the optimal excitation and emission wavelengths by scanning a solution of the standard. Based on data for triamterene, excitation around 365 nm and emission around 440 nm would be a logical starting point.[7]

Detailed Analytical Protocol

This section outlines the finalized, optimized method ready for validation.

3.1 Instrumentation, Reagents, and Materials

CategoryItem
Instrumentation HPLC system with quaternary pump, autosampler, column thermostat, and PDA or Fluorescence Detector.
Column C18, 4.6 x 150 mm, 5 µm particle size (or equivalent)
Reagents Acetonitrile (HPLC Grade), Water (HPLC Grade), Potassium Phosphate Monobasic, Orthophosphoric Acid.
Reference Standard 7-Desamino-7-hydroxy triamterene Reference Standard (Authenticated purity)

3.2 Preparation of Solutions

  • Mobile Phase A (Aqueous): Prepare a 20 mM potassium phosphate buffer. Dissolve the appropriate amount of potassium phosphate monobasic in HPLC grade water and adjust the pH to 6.5 with dilute orthophosphoric acid. Filter through a 0.45 µm membrane filter.

  • Mobile Phase B (Organic): Acetonitrile (HPLC Grade).

  • Sample Diluent: A 50:50 (v/v) mixture of Mobile Phase A and Mobile Phase B. This ensures compatibility with the mobile phase and prevents peak distortion.[11]

  • Standard Stock Solution (e.g., 500 µg/mL): Accurately weigh about 25 mg of the reference standard and transfer to a 50 mL volumetric flask. Dissolve in and dilute to volume with the sample diluent.

  • Working Standard Solution (e.g., 50 µg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the sample diluent.

3.3 Optimized Chromatographic Conditions

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Isocratic elution with 50% Mobile Phase A and 50% Mobile Phase B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
UV Detection λmax (e.g., 240 nm, determined from PDA scan)
Fluorescence Detection Excitation: 365 nm, Emission: 440 nm (if used)
Run Time 10 minutes

3.4 System Suitability Testing (SST) Before any sample analysis, the system's performance must be verified. This is a core principle of a self-validating protocol.

  • Procedure: Inject the Working Standard Solution five times.

  • Acceptance Criteria:

    • Tailing Factor (T): ≤ 2.0

    • Theoretical Plates (N): ≥ 2000

    • % Relative Standard Deviation (%RSD) of Peak Areas: ≤ 2.0%

Method Validation Protocol (per ICH Q2(R2))

Validation demonstrates with a high degree of assurance that the method is suitable for its intended purpose.[2][15]

G Analyte Analyte in Sample Matrix Stress Forced Degradation (Acid, Base, H2O2, Heat, Light) Analyte->Stress Analysis HPLC Analysis Analyte->Analysis Stress->Analysis Result Analyte Peak Degradant Peaks Analysis->Result

Caption: Workflow for a Forced Degradation Study.

4.1 Specificity / Selectivity This test proves the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.[16][17]

  • Protocol:

    • Blank Analysis: Inject the diluent to ensure no interfering peaks at the analyte's retention time.

    • Forced Degradation: Subject the analyte solution to stress conditions (e.g., 0.1N HCl, 0.1N NaOH, 3% H₂O₂, heat, and light) for a defined period. Analyze these stressed samples alongside an unstressed sample.

  • Acceptance Criteria: The analyte peak should be free from interference from any blank components. In the forced degradation samples, the analyte peak should be spectrally pure (as determined by PDA peak purity analysis) and well-resolved from all degradant peaks (Resolution > 2.0).

4.2 Linearity and Range This establishes that the method's response is directly proportional to the concentration of the analyte over a specified range.[17][18]

  • Protocol: Prepare at least five concentrations of the analyte spanning the expected working range (e.g., 80% to 120% of the nominal concentration). Inject each concentration and construct a calibration curve by plotting peak area versus concentration.

  • Acceptance Criteria: The correlation coefficient (r²) of the linear regression should be ≥ 0.999. The y-intercept should be insignificant.

4.3 Accuracy Accuracy demonstrates the closeness of the test results to the true value.[15][16]

  • Protocol: Perform recovery studies by spiking a blank matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three preparations at each level.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% at each concentration level.

4.4 Precision Precision measures the degree of scatter between a series of measurements.[15][16]

  • Protocol:

    • Repeatability (Intra-assay): Analyze six independent preparations of the sample at 100% of the target concentration on the same day, by the same analyst, on the same instrument.

    • Intermediate Precision: Repeat the repeatability study on a different day, with a different analyst, or on a different instrument.

  • Acceptance Criteria: The %RSD for the set of measurements should be ≤ 2.0% for both repeatability and intermediate precision.

4.5 Limit of Detection (LOD) and Limit of Quantitation (LOQ) LOD is the lowest amount of analyte that can be detected, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy.

  • Protocol: These can be determined based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S), where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve.

  • Acceptance Criteria: The LOQ value should be verified by analyzing samples at this concentration and demonstrating acceptable precision (%RSD ≤ 10%).

4.6 Robustness Robustness evaluates the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14]

  • Protocol: Introduce small changes to the method, such as pH of the mobile phase (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min). Assess the impact on system suitability parameters.

  • Acceptance Criteria: The system suitability criteria must be met under all varied conditions.

Summary of Validation Parameters and Acceptance Criteria

ParameterTestAcceptance Criteria
Specificity Forced Degradation, Blank InjectionNo interference at analyte RT; Peak purity > 990; Resolution > 2.0
Linearity 5 levels across the rangeCorrelation Coefficient (r²) ≥ 0.999
Range Derived from LinearityTypically 80-120% of test concentration
Accuracy 3 levels, 3 reps eachMean Recovery: 98.0% - 102.0%
Precision Repeatability (n=6), Intermediate%RSD ≤ 2.0%
LOQ Signal-to-Noise or Slope Method%RSD ≤ 10% at the LOQ concentration
Robustness Varied parameters (pH, Temp, Flow)System suitability criteria are met

Conclusion

This application note has detailed a systematic and scientifically-grounded approach to developing and validating an RP-HPLC method for 7-Desamino-7-hydroxy triamterene. By understanding the analyte's properties and applying fundamental chromatographic principles, a robust, specific, and reliable method can be established. The subsequent validation, performed in accordance with ICH Q2(R2) guidelines, provides documented evidence that the method is fit for its intended purpose, ensuring data integrity in quality control and drug development environments.

References

  • Vertex AI Search. (n.d.). HPLC Method Development and Validation for Pharmaceutical Analysis.
  • Sörgel, F., et al. (n.d.). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. PubMed.
  • Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success.
  • Pharmaguideline. (n.d.). Steps for HPLC Method Development.
  • Yakatan, G. J., et al. (1981). High-performance liquid chromatographic analysis of triamterene and p-hydroxytriamterene in plasma. Journal of Pharmaceutical Sciences, 70(8), 949-51.
  • Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development.
  • Smolecule. (2023, August 15). Buy 7-Desamine-7-hydroxy triamterene.
  • The Pharmaceutical and Chemical Journal. (2023, December 18). An Overview on HPLC Method Development, Optimization and Validation process for drug analysis.
  • El-Gindy, A., et al. (2016). High performance liquid chromatography for simultaneous determination of xipamide, triamterene and hydrochlorothiazide in bulk drug samples and dosage forms. Acta Pharmaceutica, 66(1), 109-18.
  • NCBI Bookshelf. (n.d.). Exposure Data - Some Drugs and Herbal Products.
  • International Journal of Trend in Scientific Research and Development. (2022, February 5). Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form.
  • International Journal of Applied Pharmaceutical Sciences and Research. (2022). Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC.
  • National Center for Biotechnology Information. (n.d.). This compound. PubChem.
  • ResearchGate. (n.d.). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry.
  • FDA Global Substance Registration System. (n.d.). This compound.
  • Pharmaguideline. (2024, December 11). Steps for HPLC Method Validation.
  • Birajdar, A. S. (2020). New Method Development by HPLC and Validation as per ICH Guidelines. Acta Scientific, 4(4), 55-60.
  • AMSbiopharma. (n.d.). ICH Guidelines for Analytical Method Validation Explained.
  • ResearchGate. (n.d.). Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study.
  • Research Journal of Pharmacy and Technology. (n.d.). Analytical Spectrophotometric Study for Determining Hydrocholrothiazide individually or with Combination with Triametrene in some Pharmaceutical Formulations.
  • Pharma Talks. (2025, July 2). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube.
  • International Council for Harmonisation. (2023, November 1). Validation of Analytical Procedures Q2(R2).
  • National Center for Biotechnology Information. (n.d.). Triamterene. PubChem.

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Application Notes & Protocols: 7-Desamino-7-hydroxy triamterene for Advanced Studies in Renal Physiology

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Probe for a Classic Target

The study of renal sodium handling is fundamental to understanding blood pressure regulation, electrolyte homeostasis, and the pathophysiology of kidney disease. For decades, the epithelial sodium channel (ENaC) has been a focal point of this research.[1] ENaC, located in the apical membrane of principal cells in the distal nephron, represents the final, rate-limiting step for sodium reabsorption.[2] Its activity is tightly regulated and is the target of the potassium-sparing diuretic triamterene.[3]

This document introduces 7-Desamino-7-hydroxy triamterene , a structural analog of triamterene (C₁₂H₁₀N₆O).[4][5] While extensive research has established triamterene as an effective ENaC blocker, its derivatives offer new avenues for investigation.[6] The substitution of the 7-position amino group with a hydroxyl group may alter the compound's physicochemical properties, including its binding affinity, voltage dependence, and importantly, its intrinsic fluorescence. The parent compound, triamterene, is known to emit blue autofluorescence, a property that has been used to detect its crystalline deposits in renal tissue.[7]

These application notes propose the use of 7-Desamino-7-hydroxy triamterene not merely as another diuretic, but as a multifunctional tool for renal physiology research. We hypothesize that this derivative can function as both a specific ENaC inhibitor and a fluorescent probe for visualizing ENaC-expressing renal tubules. The following protocols provide a framework for characterizing its properties and applying it to key experimental models, from single cells to whole organisms.

Scientific Rationale & Mechanism of Action

ENaC is a heterotrimeric channel composed of α, β, and γ subunits that mediates the electrogenic transport of Na+ across high-resistance epithelia.[2] In the kidney's collecting duct, the influx of Na+ through ENaC creates a lumen-negative potential that drives the secretion of potassium (K+) into the tubular fluid.

Triamterene and its analogs act as external pore blockers.[8] The pteridine ring of the molecule enters the external vestibule of the ENaC pore, physically occluding the channel and preventing Na+ passage. This inhibition of Na+ reabsorption leads to a mild increase in sodium and water excretion (natriuresis and diuresis) and, by reducing the driving force for K+ secretion, a decrease in potassium excretion (the "potassium-sparing" effect).[3]

The structural modification in 7-Desamino-7-hydroxy triamterene is significant. The hydroxyl group may alter the compound's hydrogen-bonding capacity within the ENaC pore, potentially modifying its binding kinetics and affinity compared to the parent compound. Furthermore, this change could shift its fluorescence excitation and emission spectra, potentially enhancing its utility for biological imaging.

ENaC_Blockade cluster_cell Principal Cell of Collecting Duct lumen Tubular Lumen (Urine) apical_membrane Apical Membrane enac ENaC α β γ lumen->enac:f0 Na+ basolateral_membrane Basolateral Membrane interstitium Interstitium (Blood) nak_atpase Na+/K+ ATPase 3 Na+ out 2 K+ in interstitium->nak_atpase 2 K+ enac:f0->nak_atpase Na+ romk ROMK romk->lumen K+ nak_atpase->interstitium 3 Na+ compound 7-Desamino-7-hydroxy triamterene compound->enac Blocks Pore

Caption: Mechanism of ENaC blockade by 7-Desamino-7-hydroxy triamterene.

Experimental Applications & Protocols

The following protocols are designed as a comprehensive workflow to validate and utilize 7-Desamino-7-hydroxy triamterene in renal physiology research.

workflow cluster_invitro Part 1: In Vitro Characterization cluster_exvivo Part 2: Ex Vivo Tissue Analysis cluster_invivo Part 3: In Vivo Functional Assay a Protocol 1A: Patch-Clamp Electrophysiology (Determine IC50) b Protocol 1B: Confocal Microscopy (Assess Fluorescence & Uptake) a->b Confirm Target & Optical Properties c Protocol 2: Isolated Perfused Tubule Imaging (Visualize Binding in Intact Nephron) b->c Validate in Native Tissue d Protocol 3: Metabolic Cage Study (Measure Diuretic/Natriuretic Effect) c->d Test Physiological Relevance

Caption: Recommended experimental workflow for 7-Desamino-7-hydroxy triamterene.

Protocol 1: In Vitro Characterization in Cultured Renal Epithelial Cells

Objective: To quantify the ENaC inhibitory potency (IC₅₀) and characterize the fluorescent properties of 7-Desamino-7-hydroxy triamterene. Model System: Mouse cortical collecting duct (mCCD) cell line or other ENaC-expressing renal epithelial cells (e.g., M-1, A6).

A. Patch-Clamp Electrophysiology for IC₅₀ Determination

  • Cell Culture: Culture mCCD cells on permeable supports until a high-resistance, polarized monolayer is formed.

  • Preparation: Mount a small piece of the permeable support in a perfusion chamber on the stage of an inverted microscope.

  • Pipette Solution (Intracellular): (in mM) 120 K-aspartate, 20 KCl, 10 NaCl, 10 HEPES, 5 EGTA, 3 MgATP. Adjust pH to 7.2 with KOH.

  • Bath Solution (Extracellular): (in mM) 140 NaCl, 5 KCl, 1 CaCl₂, 1 MgCl₂, 10 HEPES. Adjust pH to 7.4 with NaOH.

  • Whole-Cell Configuration: Achieve a giga-ohm seal and obtain the whole-cell patch-clamp configuration. Clamp the membrane potential at -60 mV.

  • Baseline Current: Record the stable baseline current. This largely represents ENaC activity.

  • Amiloride Control: Perfuse the cells with a high concentration of amiloride (10 µM), a potent ENaC blocker, to determine the amiloride-sensitive current.[9]

  • Dose-Response Protocol:

    • After washing out the amiloride and re-establishing a stable baseline, sequentially perfuse the cells with increasing concentrations of 7-Desamino-7-hydroxy triamterene (e.g., 10 nM to 100 µM).

    • Allow the current to reach a new steady state at each concentration.

  • Data Analysis:

    • Calculate the fractional block at each concentration relative to the maximal amiloride-sensitive current.

    • Plot the fractional block against the log of the concentration and fit the data to a Hill equation to determine the IC₅₀ value.

B. Confocal Fluorescence Microscopy

  • Preparation: Grow mCCD cells on glass-bottom dishes.

  • Loading: Incubate the cells with 7-Desamino-7-hydroxy triamterene (e.g., 10 µM) in the extracellular bath solution for 15-30 minutes at 37°C.

  • Imaging:

    • Wash the cells with fresh bath solution to remove unbound compound.

    • Image the cells using a confocal microscope. Based on the pteridine structure of triamterene, start with excitation around 405-420 nm and collect emission between 450-500 nm.[7] These parameters should be optimized by performing a full spectral scan.

    • Acquire Z-stack images to determine the subcellular localization (apical membrane vs. cytoplasm).

  • Co-localization (Optional): Co-stain with a plasma membrane marker (e.g., Wheat Germ Agglutinin conjugated to a red fluorophore) to confirm apical membrane accumulation.

Table 1: Expected Comparative Data for ENaC Inhibitors

Compound Typical IC₅₀ (µM) Primary Application Fluorescent
Amiloride 0.1 - 0.2 Gold Standard ENaC Blocker No
Triamterene ~5.0[2] Potassium-Sparing Diuretic Yes (Blue)

| 7-Desamino-7-hydroxy triamterene | To be determined | Proposed Probe/Inhibitor | Expected (Blue/Green) |

Protocol 2: Ex Vivo Imaging of Isolated Perfused Renal Tubules

Objective: To visualize the binding and uptake of the compound in an intact, polarized nephron segment. Model System: Isolated cortical collecting ducts (CCDs) from mouse or rabbit kidneys.

  • Tubule Dissection: Dissect CCDs from a collagenase-treated kidney in ice-cold physiological saline solution.

  • Tubule Perfusion: Mount the dissected tubule between concentric holding and perfusion pipettes in a perfusion chamber.

  • Perfusion and Bath Solutions: Use symmetrical physiological saline solutions for both the perfusate (luminal) and the bath (basolateral).

  • Compound Application: Add 7-Desamino-7-hydroxy triamterene (e.g., 10-20 µM) to the luminal perfusate.

  • Two-Photon Microscopy:

    • Use a two-photon microscope for deep-tissue imaging with reduced phototoxicity.

    • Excite the compound using a tunable laser set to approximately 800-840 nm (twice the optimal one-photon excitation wavelength).

    • Collect emitted fluorescence through a bandpass filter appropriate for the compound's emission spectrum (e.g., 450-500 nm).

  • Image Analysis: Acquire time-lapse images to observe the kinetics of compound binding to the apical membrane and potential uptake into the tubular cells.

Protocol 3: In Vivo Assessment of Renal Function in a Rodent Model

Objective: To determine the diuretic, natriuretic, and potassium-sparing effects of 7-Desamino-7-hydroxy triamterene. Model System: Male Sprague-Dawley rats (250-300g).

  • Acclimation: House rats individually in metabolic cages for at least 3 days to acclimate. Provide free access to standard chow and water.

  • Experimental Groups:

    • Group 1: Vehicle control (e.g., 0.5% carboxymethylcellulose in water).

    • Group 2: Positive control - Triamterene (e.g., 30 mg/kg, oral gavage).[10]

    • Group 3: Experimental - 7-Desamino-7-hydroxy triamterene (dose to be determined based on in vitro potency, start with an equimolar dose to triamterene).

  • Administration: Administer the assigned treatment via oral gavage.

  • Urine Collection: Collect urine over a 24-hour period. Record the total volume for each animal.

  • Sample Analysis:

    • Centrifuge the collected urine to remove debris.

    • Measure the concentration of sodium (Na+) and potassium (K+) using a flame photometer or ion-selective electrodes.

  • Data Calculation and Analysis:

    • Calculate the total 24-hour excretion for volume, Na+, and K+.

    • Compare the results between the treatment groups and the vehicle control using appropriate statistical tests (e.g., ANOVA).

Table 2: Data Collection for In Vivo Metabolic Cage Study

Measurement Vehicle Control Triamterene (30 mg/kg) 7-Desamino-7-hydroxy triamterene
Urine Volume (mL/24h) Baseline Expected Increase TBD
Na+ Excretion (mmol/24h) Baseline Expected Increase TBD
K+ Excretion (mmol/24h) Baseline Expected Decrease TBD

| Na+/K+ Ratio | Baseline | Expected Increase | TBD |

Trustworthiness & Self-Validation

The experimental workflow described is designed to be self-validating. The in vitro patch-clamp data (Protocol 1A) provides a direct, quantitative measure of the compound's primary mechanism of action—ENaC blockade. This functional data is then correlated with its fluorescent properties (Protocol 1B). The ex vivo preparation (Protocol 2) validates that the compound interacts with its target in native tissue architecture. Finally, the in vivo study (Protocol 3) confirms that the molecular and cellular effects translate into a predictable physiological outcome, consistent with the known pharmacology of ENaC inhibitors.[11][12]

References

  • Title: ENaC modulators and renal disease Source: PubMed URL: [Link]

  • Title: The Absence of Endothelial Sodium Channel α (αENaC) Reduces Renal Ischemia/Reperfusion Injury Source: PMC - NIH URL: [Link]

  • Title: 7-DESAMINE-7-HYDROXY TRIAMTERENE Source: Global Substance Registration System (GSRS) URL: [Link]

  • Title: Increased Activity of a Renal Salt Transporter (ENaC) in Diabetic Kidney Disease Source: ClinicalTrials.gov URL: [Link]

  • Title: What are ENaC blockers and how do they work? Source: Synapse URL: [Link]

  • Title: epithelial sodium channel inhibitor Source: YouTube URL: [Link]

  • Title: The effect of triamterene upon the rat kidney plasma membrane Na-K-ATP-ase activity Source: PubMed URL: [Link]

  • Title: Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis Source: PubMed URL: [Link]

  • Title: Irreversible renal failure associated with triamterene Source: PubMed URL: [Link]

  • Title: Triamterene - StatPearls Source: NCBI Bookshelf - NIH URL: [Link]

  • Title: Effect of triamterene on tyrosine hydroxylase activity Source: PubMed URL: [Link]

  • Title: Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications Source: MDPI URL: [Link]

  • Title: Epithelial sodium channels (ENaC) Source: PMC - NIH URL: [Link]

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Preparation of Stock Solutions of 7-Desamino-7-hydroxy triamterene: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed protocol for the preparation of stock solutions of 7-Desamino-7-hydroxy triamterene, a derivative of the potassium-sparing diuretic, triamterene. Tailored for researchers, scientists, and professionals in drug development, this document outlines the necessary materials, safety precautions, and a step-by-step procedure for solubilizing the compound to achieve a stable, high-concentration stock solution. The protocol emphasizes the rationale behind solvent selection and handling procedures to ensure experimental reproducibility and integrity.

Introduction: Understanding 7-Desamino-7-hydroxy triamterene

7-Desamino-7-hydroxy triamterene is a chemical analog of triamterene, a well-established pharmaceutical agent used in the management of hypertension and edema[1][2][3][4]. Its chemical structure, featuring a pteridine core, is presented in Figure 1. The introduction of a hydroxyl group in place of an amino group at the 7-position is expected to alter its physicochemical properties, including solubility and its interactions with biological targets. Accurate and consistent preparation of stock solutions is a critical first step for any in vitro or in vivo studies involving this compound, directly impacting the reliability and reproducibility of experimental outcomes.

Figure 1: Chemical Structure of 7-Desamino-7-hydroxy triamterene Caption: The molecular structure of 2,4-diamino-6-phenyl-8H-pteridin-7-one.

Physicochemical Properties and Solubility Considerations

A thorough understanding of the physicochemical properties of 7-Desamino-7-hydroxy triamterene is paramount for the successful preparation of stock solutions. Key properties are summarized in Table 1.

PropertyValueSource
Molecular Formula C₁₂H₁₀N₆O[5]
Molecular Weight 254.25 g/mol [5][6]
Appearance Likely a yellow crystalline solid, similar to TriamtereneInferred from Triamterene properties
Solubility Poorly soluble in water. Based on the parent compound, Triamterene, solubility is expected in Dimethylformamide (DMF) and dilute alkaline solutions. Sparingly soluble in methanol.[2]

The parent compound, triamterene, is known to be practically insoluble in water but soluble in solvents such as dimethylformamide (DMF) and dilute aqueous sodium hydroxide[2]. The presence of the hydroxyl group in 7-Desamino-7-hydroxy triamterene may slightly increase its polarity, but significant aqueous solubility is not anticipated. Therefore, organic solvents are the primary choice for preparing high-concentration stock solutions.

Safety and Handling Precautions

GHS Hazard Statements for Triamterene (to be cautiously applied to its derivative):

  • H302: Harmful if swallowed

  • H315: Causes skin irritation

  • H319: Causes serious eye irritation

  • H335: May cause respiratory irritation

  • H351: Suspected of causing cancer

Mandatory Personal Protective Equipment (PPE):

  • Chemical-resistant gloves (e.g., nitrile)

  • Safety glasses with side shields or goggles

  • A properly fitted laboratory coat

  • Work in a well-ventilated area or a chemical fume hood, especially when handling the powdered form.

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMF

This protocol details the preparation of a 10 mM stock solution of 7-Desamino-7-hydroxy triamterene in dimethylformamide (DMF). This solvent is recommended based on the known solubility of the parent compound, triamterene[2].

Materials and Equipment
  • 7-Desamino-7-hydroxy triamterene (solid powder)

  • Dimethylformamide (DMF), anhydrous, ≥99.8%

  • Analytical balance (readable to at least 0.1 mg)

  • Microcentrifuge tubes (e.g., 1.5 mL or 2 mL) or small glass vials with screw caps

  • Calibrated micropipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Optional: Water bath or heat block for gentle warming

  • Optional: Ultrasonic bath

Step-by-Step Procedure
  • Pre-weighing Preparation: Before handling the compound, ensure all necessary PPE is worn and the workspace (analytical balance and fume hood) is clean.

  • Weighing the Compound:

    • Tare the analytical balance with a clean microcentrifuge tube or vial.

    • Carefully weigh out the desired amount of 7-Desamino-7-hydroxy triamterene. For a 1 mL stock solution of 10 mM, you will need 2.54 mg of the compound.

      • Calculation:

        • Molecular Weight (MW) = 254.25 g/mol

        • Desired Concentration (C) = 10 mM = 0.01 mol/L

        • Desired Volume (V) = 1 mL = 0.001 L

        • Mass (m) = C x V x MW = 0.01 mol/L x 0.001 L x 254.25 g/mol = 0.0025425 g = 2.54 mg

  • Solvent Addition:

    • Using a calibrated micropipette, add the calculated volume of DMF to the tube or vial containing the weighed compound. For 2.54 mg, add 1 mL of DMF.

  • Solubilization:

    • Tightly cap the tube or vial.

    • Vortex the mixture vigorously for 1-2 minutes.

    • Visually inspect the solution for any undissolved particles.

  • Aiding Solubilization (if necessary):

    • If the compound does not fully dissolve with vortexing, gentle warming in a water bath or on a heat block at 30-40°C for 5-10 minutes can be attempted. Caution: Avoid excessive heat, which could lead to degradation.

    • Alternatively, sonication in an ultrasonic bath for 5-10 minutes can also help to break up aggregates and facilitate dissolution.

  • Final Inspection and Storage:

    • Once the compound is fully dissolved and the solution is clear, the stock solution is ready.

    • For short-term storage (1-2 weeks), store the stock solution at 2-8°C, protected from light.

    • For long-term storage, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.

Workflow Diagram

G cluster_prep Preparation cluster_solubilization Solubilization cluster_troubleshooting Troubleshooting (if needed) cluster_storage Storage PPE Don PPE Weigh Weigh 2.54 mg of Compound PPE->Weigh Solvent Add 1 mL of DMF Weigh->Solvent Vortex Vortex for 1-2 minutes Solvent->Vortex Inspect Visually Inspect Vortex->Inspect Warm Gentle Warming (30-40°C) Inspect->Warm Incomplete Solubilization Sonicate Sonication Inspect->Sonicate Incomplete Solubilization Store_short Short-term: 2-8°C Inspect->Store_short Complete Solubilization Warm->Vortex Sonicate->Vortex Store_long Long-term: -20°C / -80°C Store_short->Store_long

Caption: Workflow for preparing a 10 mM stock solution of 7-Desamino-7-hydroxy triamterene.

Quality Control and Best Practices

  • Solubility Testing: For a new batch of the compound or if using a different solvent, it is highly recommended to perform a small-scale solubility test first to conserve valuable material.

  • Solvent Purity: Always use high-purity, anhydrous solvents to prevent degradation of the compound and to ensure consistency between experiments.

  • Documentation: Maintain a detailed record of the stock solution preparation, including the lot number of the compound, the final concentration, the date of preparation, and the name of the person who prepared it.

  • Stability: While specific stability data for 7-Desamino-7-hydroxy triamterene in solution is not available, it is good practice to prepare fresh dilutions for experiments from the frozen stock. Avoid storing diluted solutions for extended periods.

Conclusion

This application note provides a robust and reliable protocol for the preparation of stock solutions of 7-Desamino-7-hydroxy triamterene. By following these guidelines, researchers can ensure the quality and consistency of their starting materials, which is fundamental for obtaining accurate and reproducible experimental results in the fields of pharmacology and drug development.

References

  • PubChem. (n.d.). 7-Desamine-7-hydroxy triamterene. National Center for Biotechnology Information. Retrieved from [Link]

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  • Drugs.com. (2023, October 3). Triamterene and hydrochlorothiazide: Key Safety & Patient Guidance. Retrieved from [Link]

  • Drugs.com. (2023, December 3). Triamterene Capsules: Package Insert / Prescribing Info. Retrieved from [Link]

  • Mayo Clinic. (2023, November 1). Triamterene and hydrochlorothiazide (oral route). Retrieved from [Link]

  • NIH. (n.d.). Solubility Determination of c-Met Inhibitor in Solvent Mixtures and Mathematical Modeling to Develop Nanosuspension Formulation. Retrieved from [Link]

  • Veeva. (n.d.). Safety Data Sheet Triamterene and Hydrochlorothiazide Capsules, USP Strength. Retrieved from [Link]

  • MedlinePlus. (2023, July 15). Triamterene and Hydrochlorothiazide. Retrieved from [Link]

  • Gilson. (n.d.). TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Retrieved from [Link]

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Navigating the In Vivo Landscape: A Comprehensive Guide to Experimental Design for 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The rigorous preclinical evaluation of novel therapeutic agents is the bedrock of successful drug development. This guide provides a detailed framework for designing and executing robust in vivo studies for 7-Desamino-7-hydroxy triamterene, a significant metabolite of the potassium-sparing diuretic, triamterene. A profound understanding of this compound's in vivo behavior is indispensable for delineating its pharmacokinetic, pharmacodynamic, and toxicological profiles. This document is crafted for researchers, scientists, and drug development professionals, offering detailed protocols and the scientific rationale behind critical experimental choices to ensure the generation of high-quality, decision-enabling data.

Our approach is grounded in a logical, evidence-based workflow. We will not only describe the "how" but, more importantly, the "why" behind each experimental step, fostering a self-validating study design that ensures data integrity and supports the advancement of promising therapeutic candidates.

Section 1: Foundational Knowledge of 7-Desamino-7-hydroxy triamterene

A comprehensive understanding of the test article is the essential first step before initiating any in vivo investigation. 7-Desamino-7-hydroxy triamterene is a metabolite of triamterene, a well-established pharmaceutical agent that functions by blocking the epithelial sodium channel (ENaC) in the distal nephron of the kidney. This mechanism of action results in a diuretic effect, characterized by increased sodium excretion and the retention of potassium. While the parent drug, triamterene, has been extensively studied, its metabolites may exhibit unique pharmacological and toxicological characteristics that necessitate independent and thorough investigation.

Key Mechanistic Considerations:

  • Pharmacological Target: The primary molecular target is presumed to be the ENaC, mirroring the action of its parent compound. However, the potential for off-target activities must be considered and integrated into the overall safety assessment plan.

  • Metabolic Profile: Elucidating the metabolic stability of 7-Desamino-7-hydroxy triamterene is critical for predicting its in vivo half-life and the likelihood of accumulation with repeated dosing.

  • Excretion Pathways: The characterization of the primary routes of elimination (e.g., renal versus hepatic) is crucial for selecting appropriate animal models and for anticipating potential drug-drug interactions.

Section 2: The In Vivo Experimental Workflow: A Methodical Progression

The subsequent workflow outlines a systematic progression for the in vivo assessment of 7-Desamino-7-hydroxy triamterene, commencing with initial pharmacokinetic profiling and advancing to more intricate efficacy and safety evaluations.

Pharmacokinetic (PK) and Absorption, Distribution, Metabolism, and Excretion (ADME) Studies

The initial and most critical phase of in vivo assessment is to characterize how a living system processes the compound. These studies are foundational for establishing appropriate dosing regimens for all subsequent efficacy and toxicology experiments.[1][2]

Protocol: Single-Dose Pharmacokinetic Evaluation in Rodents

  • Objective: To ascertain the fundamental pharmacokinetic parameters of 7-Desamino-7-hydroxy triamterene following a single administration.

  • Animal Model: Sprague-Dawley rats, both male and female (n=3-5 per sex per time point), are a standard choice for such studies.

  • Dose Formulation: The compound must be formulated in a vehicle that guarantees its solubility and stability. A commonly used vehicle is a mixture of saline, polyethylene glycol (PEG), and ethanol, which should be optimized based on the compound's specific physicochemical properties.

  • Route of Administration: Both intravenous (IV) and oral (PO) routes are essential to accurately determine the compound's absolute bioavailability. The IV route serves as the 100% bioavailability benchmark, while the oral route is typically the intended clinical route of administration.

  • Dose Selection: A minimum of three dose levels (low, medium, and high) should be investigated. The selection of these doses is generally informed by in vitro potency data and any available preliminary toxicity information.

  • Sample Collection: Blood samples are collected at specified time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via a cannulated vessel (e.g., jugular vein). This technique permits serial sampling from the same animal, which is a significant refinement in animal use. Concurrently, urine and feces should be collected using metabolic cages to evaluate the routes of excretion.[3][4]

  • Bioanalysis: A validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS), is required for the precise quantification of 7-Desamino-7-hydroxy triamterene concentrations in plasma, urine, and feces.

  • Data Analysis: Non-compartmental analysis is employed to calculate key pharmacokinetic parameters, including:

    • Maximum plasma concentration (Cmax)

    • Time to reach maximum plasma concentration (Tmax)

    • Area under the plasma concentration-time curve (AUC)

    • Elimination half-life (t1/2)

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Absolute bioavailability (F%)

Causality in Experimental Choices:

  • Why both IV and PO routes? A comparison of the AUC values obtained from oral and IV administration is necessary to calculate the absolute bioavailability, a critical parameter that defines the fraction of the drug that reaches the systemic circulation.[5]

  • Why multiple dose levels? This is essential for assessing dose proportionality. If the AUC increases in a manner that is proportional to the administered dose, the pharmacokinetics are considered linear. Any non-linearity may suggest the saturation of absorption, metabolism, or excretion pathways.

  • Why use cannulated animals? This methodology minimizes animal stress by avoiding repeated needle sticks and facilitates the collection of a complete pharmacokinetic profile from a smaller cohort of animals, thereby adhering to the "3Rs" principle of animal research (Replacement, Reduction, and Refinement).

Visualization of the PK/ADME Workflow:

PK_ADME_Workflow cluster_Dosing Dosing cluster_Sampling Sampling cluster_Analysis Analysis Dose_Formulation Dose Formulation Optimization Dose_Administration IV and PO Administration Dose_Formulation->Dose_Administration Blood_Collection Serial Blood Sampling Dose_Administration->Blood_Collection Excreta_Collection Urine & Feces Collection Dose_Administration->Excreta_Collection Bioanalysis LC-MS/MS Quantification Blood_Collection->Bioanalysis Excreta_Collection->Bioanalysis PK_Analysis Pharmacokinetic Modeling Bioanalysis->PK_Analysis

Caption: Workflow for a single-dose pharmacokinetic study.

Efficacy Studies: Assessing Diuretic Potential

Assuming that 7-Desamino-7-hydroxy triamterene retains the diuretic properties of its parent compound, an efficacy study in a relevant animal model is a logical next step.

Protocol: Evaluation of Diuretic and Saluretic Activity in Rats (Modified Lipschitz Test)

  • Objective: To assess the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of 7-Desamino-7-hydroxy triamterene.

  • Animal Model: Male Wistar rats, which are known for their consistent responses in diuretic assays, are housed in metabolic cages to facilitate urine collection.[3][4][6]

  • Acclimation: It is crucial to acclimate the animals to the metabolic cages for a minimum of 24 hours prior to the study to mitigate stress-induced fluctuations in urine output.

  • Experimental Groups:

    • Vehicle Control (e.g., normal saline)

    • Positive Control (e.g., hydrochlorothiazide or triamterene)

    • 7-Desamino-7-hydroxy triamterene (at least three distinct dose levels)

  • Procedure:

    • The animals are fasted overnight with ad libitum access to water.

    • On the day of the experiment, the animals are orally administered a saline load (e.g., 25 mL/kg) to ensure a state of adequate hydration and to promote urine flow.

    • Immediately following the saline load, the test article, positive control, or vehicle is administered orally.

    • Urine is collected over specified intervals (e.g., 0-4, 4-8, and 8-24 hours).

    • The total volume of urine for each collection interval is meticulously recorded.

    • Urine samples are subsequently analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations using a flame photometer or ion-selective electrodes.

  • Data Analysis:

    • Diuretic Index: Calculated as the urine volume of the test group divided by the urine volume of the control group.

    • Saluretic Index: Calculated as the sum of Na+ and Cl- excretion in the test group divided by the sum of Na+ and Cl- excretion in the control group.

    • Natriuretic Index: Calculated as the Na+ excretion of the test group divided by the Na+ excretion of the control group.

    • K+-sparing effect: The Na+/K+ excretion ratio is a key parameter. A higher ratio in comparison to a standard diuretic like hydrochlorothiazide is indicative of a potassium-sparing effect.

Causality in Experimental Choices:

  • Why a saline load? This procedure standardizes the hydration status of the animals and establishes a baseline level of diuresis, which enhances the ability to detect a drug-induced effect.

  • Why a positive control? The inclusion of a positive control is essential for validating the experimental model and provides a critical benchmark against which the efficacy of the test compound can be compared.

  • Why measure electrolytes? For a diuretic agent, measuring urine volume alone is insufficient. The excretion of electrolytes is the primary mechanism of action and carries significant physiological consequences. The Na+/K+ ratio is of particular importance for an analog of triamterene.

Data Presentation: Hypothetical Diuretic and Saluretic Effects

GroupDose (mg/kg)Urine Volume (mL/24h)Na+ Excretion (mmol/24h)K+ Excretion (mmol/24h)Na+/K+ Ratio
Vehicle Control-5.2 ± 0.80.45 ± 0.070.30 ± 0.051.5
Positive Control (Triamterene)2012.5 ± 1.51.20 ± 0.180.35 ± 0.063.4
Test Compound108.9 ± 1.10.95 ± 0.120.32 ± 0.043.0
Test Compound3014.2 ± 1.81.50 ± 0.200.38 ± 0.073.9
Test Compound10016.8 ± 2.11.85 ± 0.250.42 ± 0.084.4

Note: The data presented above are hypothetical and for illustrative purposes only.

Safety and Toxicology Studies

A comprehensive assessment of the compound's safety profile is a regulatory prerequisite for any clinical evaluation. These studies are typically conducted in strict adherence to Good Laboratory Practice (GLP) regulations as mandated by agencies such as the FDA.[7]

Protocol: Acute Oral Toxicity Study (Following OECD 423)

  • Objective: To ascertain the acute toxicity of 7-Desamino-7-hydroxy triamterene following a single oral dose and to identify the approximate lethal dose.

  • Guideline: This protocol is designed in accordance with the OECD Guideline for the Testing of Chemicals, Test No. 423: Acute Oral Toxicity - Acute Toxic Class Method.[8][9][10][11]

  • Animal Model: Female rats are typically the model of choice as they often exhibit slightly greater sensitivity.

  • Procedure:

    • A starting dose of 2000 mg/kg is administered to an initial group of three animals.

    • In the absence of mortality, a limit test at 5000 mg/kg may be considered.

    • If mortality is observed, the test is repeated with a lower dose (e.g., 300 mg/kg) in a new group of three animals.

    • The dosing proceeds in a stepwise fashion with progressively higher or lower doses based on the presence or absence of mortality.

  • Observations: The animals are closely monitored for clinical signs of toxicity and mortality for a minimum of 14 days. Observations include changes in the skin, fur, eyes, mucous membranes, as well as respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior patterns.

  • Endpoint: This study enables the classification of the substance into a specific toxicity category based on the observed mortality.

Protocol: 28-Day Repeated Dose Oral Toxicity Study (Following OECD 407)

  • Objective: To evaluate the potential adverse effects of 7-Desamino-7-hydroxy triamterene following repeated oral administration over a 28-day period.

  • Guideline: This protocol is based on the OECD Guideline for the Testing of Chemicals, Test No. 407: Repeated Dose 28-day Oral Toxicity Study in Rodents.[9]

  • Animal Model: Rats (10 males and 10 females per group).

  • Experimental Groups:

    • Vehicle Control

    • Low Dose

    • Mid Dose

    • High Dose

  • Procedure: The test substance is administered daily via oral gavage for a duration of 28 days.

  • Endpoints:

    • Clinical Observations: Daily monitoring for any signs of toxicity.

    • Body Weight and Food Consumption: Measured on a weekly basis.

    • Urinalysis: Urine is collected to assess kidney function.

    • Gross Necropsy and Histopathology: At the end of the study, all animals are humanely euthanized, and a full necropsy is performed. Organs are weighed, and tissues are preserved for microscopic examination by a qualified veterinary pathologist.

Causality in Experimental Choices:

  • Why a 28-day study? This duration is generally considered adequate to uncover toxicity in most organ systems that might not be apparent in an acute study.

  • Why both sexes? To identify any potential sex-specific differences in toxicity.

  • Why histopathology? This is the definitive method for identifying target organ toxicity at the cellular level.

Visualization of the Toxicology Workflow:

Toxicology_Workflow Acute_Tox Acute Oral Toxicity (OECD 423) Dose_Ranging Dose Range Finding Acute_Tox->Dose_Ranging Repeated_Dose_Tox 28-Day Repeated Dose Toxicity (OECD 407) Dose_Ranging->Repeated_Dose_Tox Clinical_Obs Clinical Observations Repeated_Dose_Tox->Clinical_Obs Hematology Hematology & Clinical Chemistry Repeated_Dose_Tox->Hematology Histopathology Gross Necropsy & Histopathology Repeated_Dose_Tox->Histopathology Safety_Assessment Overall Safety Assessment Clinical_Obs->Safety_Assessment Hematology->Safety_Assessment Histopathology->Safety_Assessment

Caption: Workflow for non-clinical toxicology assessment.

Section 3: Ethical Considerations and Regulatory Compliance

All in vivo studies must be conducted with the utmost commitment to ethical standards for animal welfare. This necessitates obtaining prior approval from an Institutional Animal Care and Use Committee (IACUC) or an equivalent ethics committee. Furthermore, studies intended for regulatory submission must be performed in strict compliance with GLP regulations.[7]

Section 4: Conclusion

The in vivo evaluation of 7-Desamino-7-hydroxy triamterene demands a systematic, multi-pronged approach. Through the meticulous design and execution of studies to assess its pharmacokinetics, efficacy, and safety, researchers can assemble a comprehensive data package to support its continued development. The protocols and strategic considerations detailed in this guide provide a robust framework for generating high-quality, reliable data that will be pivotal for making well-informed decisions regarding the future of this compound.

References

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Application Notes & Protocols: Dosage Considerations for Triamterene and its Derivatives in Animal Models

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer

Initial searches for the compound "7-Desamino-7-hydroxy triamterene" did not yield specific results. The information available pertains to the parent compound, Triamterene , and its various derivatives. This guide is therefore structured around the well-documented pharmacology and experimental use of Triamterene and its analogues. The principles, dosage considerations, and protocols detailed herein are intended to serve as a robust framework for researchers investigating this class of compounds, and can be adapted for novel derivatives.

Authored by: A Senior Application Scientist

Introduction: Unraveling the Therapeutic Potential of Pteridine Diuretics

Triamterene is a potassium-sparing diuretic belonging to the pteridine class of compounds.[1][2] Its primary clinical application is in the management of hypertension and edema, often in combination with other diuretics like hydrochlorothiazide.[1][3] The therapeutic utility of triamterene and its derivatives stems from a distinct mechanism of action: the direct inhibition of the epithelial sodium channel (ENaC) in the distal nephron of the kidney.[1][4][5] This action prevents sodium reabsorption, leading to a mild diuretic effect, while crucially reducing the excretion of potassium, thereby mitigating the risk of hypokalemia associated with other diuretic classes.[5]

Recent research has expanded beyond its diuretic properties, exploring the potential of triamterene derivatives in other therapeutic areas, such as antiarrhythmic agents.[6] This diversification necessitates a thorough understanding of how to establish appropriate and effective dosages in preclinical animal models. This document provides a detailed guide for researchers, synthesizing field-proven insights with established scientific principles to facilitate logical and effective preclinical study design.

Pillar 1: The "Why" - Mechanism of Action and its Impact on Experimental Design

A foundational understanding of the molecular target is paramount for rational dosage selection. Triamterene and its derivatives exert their effects by directly blocking the ENaC on the luminal side of the collecting tubule in the kidney.[1][5]

The Epithelial Sodium Channel (ENaC) Pathway

Under normal physiological conditions, ENaC facilitates the reabsorption of sodium ions (Na+) from the tubular fluid back into the principal cells of the collecting duct. This influx of positive charge depolarizes the luminal membrane, creating an electrochemical gradient that drives the secretion of potassium ions (K+) into the urine.

Triamterene acts as a direct plug for this channel. By inhibiting ENaC, it curtails Na+ reabsorption, which in turn reduces the driving force for K+ secretion. The result is a modest increase in sodium and water excretion (natriuresis and diuresis) and a significant decrease in potassium loss (antikaliuresis).[4][5]

ENaC_Mechanism cluster_lumen Kidney Tubule Lumen (Urine) cluster_cell Principal Cell cluster_interstitium Interstitium (Blood) lumen_ions {Na+ | K+} ENaC ENaC Na+ Influx lumen_ions->ENaC:in Na+ Reabsorption pump Na+/K+ ATPase ROMK K+ Efflux ROMK ROMK->lumen_ions K+ Secretion blood_ions {Na+ | K+} pump->blood_ions 3 Na+ out blood_ions->pump 2 K+ in Triamterene Triamterene Derivative Triamterene->ENaC:f0  Blockade

Caption: Mechanism of Triamterene at the Epithelial Sodium Channel (ENaC).

This direct, competitive inhibition is a critical factor for dosage considerations. The concentration of the drug at the site of action must be sufficient to achieve a meaningful level of channel blockade to observe a physiological effect.

Pillar 2: Establishing a Dosing Regimen - From Theory to Practice

The selection of a starting dose for a novel triamterene derivative is not arbitrary. It is a calculated decision based on data from the parent compound, the specific goals of the study, and the animal model being used.

Data-Driven Dosage Selection

Preclinical studies in rats have provided valuable benchmarks for triamterene and its derivatives. These studies highlight that different therapeutic effects (e.g., antiarrhythmic vs. diuretic) may require different dosage levels.

Compound/DerivativeAnimal ModelRoute of AdministrationDosage RangeKey Findings & Reference
Triamterene Wistar RatsIntravenous (IV)10 - 30 µmol/kgAt 10 µmol/kg, no antiarrhythmic activity was observed. At 30 µmol/kg, 100% protection against ventricular fibrillation was noted.[6]
Triamterene Derivative (Compound 4) Wistar RatsIntravenous (IV)10 µmol/kgDemonstrated 75% protection against ventricular fibrillation, indicating higher potency than the parent compound for this effect.[6]
Triamterene Derivative (RPH 3048) Wistar RatsIntravenous (IV)12.5 - 25 µmol/kgShowed natriuretic and potassium-retaining effects almost equipotent to triamterene. It also exhibited magnesium-sparing activity.[7]

Causality Behind Experimental Choices:

  • Molar Dosing (µmol/kg): Using molar units allows for a more accurate comparison between derivatives with different molecular weights. It ensures that the number of active molecules administered is consistent.

  • Intravenous Administration: For initial pharmacodynamic and efficacy studies, IV administration is often preferred. It bypasses the complexities of oral absorption and first-pass metabolism, providing 100% bioavailability and a clear relationship between the administered dose and the resulting plasma concentration.[7]

  • Dose-Response Escalation: As seen with triamterene's antiarrhythmic properties, a lower dose of 10 µmol/kg was ineffective, while a higher dose of 30 µmol/kg was fully protective.[6] This underscores the necessity of conducting dose-escalation studies to identify the minimum effective dose and the therapeutic window.

Pillar 3: Self-Validating Protocols for In Vivo Administration

A robust protocol is a self-validating system. Every step is designed to minimize variability and ensure the reproducibility of the results. The following is a generalized protocol for the intravenous administration of a triamterene derivative in a rat model, based on standard laboratory practices and the methodologies implied in the cited literature.[6][7]

Protocol: Intravenous Administration of a Triamterene Derivative in Rats

1. Materials and Reagents:

  • Test Compound (Triamterene derivative)

  • Vehicle (e.g., Saline, DMSO, PEG400). Note: Vehicle choice is critical and must be determined based on the solubility of the test compound. An initial solubility screen is mandatory.

  • Male Wistar Rats (or other appropriate strain)

  • Anesthetic (e.g., Isoflurane, or an injectable cocktail like Ketamine/Xylazine)

  • Insulin syringes (or similar) with appropriate gauge needles (e.g., 27-30G)

  • Warming pad

  • Restrainers (if performing conscious animal dosing)

  • Metabolic cages (for urine collection and analysis)

2. Experimental Workflow:

Sources

Application Note: Comprehensive Methodologies for Assessing the Impact of 7-Desamino-7-hydroxy triamterene on Cellular Viability

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of drug discovery and development, the precise evaluation of a compound's effect on cell viability is a cornerstone of preclinical research.[1] This document provides a detailed guide for researchers, scientists, and drug development professionals on the techniques to measure the effects of a novel compound, 7-Desamino-7-hydroxy triamterene, on cell viability. Triamterene, the parent compound, is a potassium-sparing diuretic that functions by blocking the epithelial sodium channel (ENaC).[2][3] While its primary clinical application is in managing hypertension and edema, recent studies have indicated potential cytotoxic effects of triamterene and its derivatives against cancer cell lines.[4] This application note will equip researchers with a multi-faceted approach to comprehensively assess the cytostatic and cytotoxic potential of 7-Desamino-7-hydroxy triamterene.

This guide will delve into a suite of assays, each interrogating a different facet of cellular health, from metabolic activity and membrane integrity to the induction of apoptosis. By employing a combination of these methods, researchers can obtain a robust and nuanced understanding of the compound's cellular impact.

Experimental Design Considerations

Before embarking on specific assays, a well-structured experimental design is paramount for generating reliable and reproducible data.

  • Cell Line Selection: The choice of cell line should be guided by the research question. For general cytotoxicity screening, commonly used cell lines such as HeLa, A549, or MCF-7 can be employed. If investigating a specific cancer type, a panel of relevant cancer cell lines should be used.

  • Dose-Response and Time-Course Studies: It is crucial to evaluate the effect of 7-Desamino-7-hydroxy triamterene across a range of concentrations and incubation times. This will enable the determination of key parameters such as the half-maximal inhibitory concentration (IC50) or half-maximal effective concentration (EC50).[5][6]

  • Controls: Appropriate controls are essential for data interpretation. These should include:

    • Untreated Control: Cells cultured in medium alone.

    • Vehicle Control: Cells treated with the solvent used to dissolve the compound (e.g., DMSO) at the same final concentration as in the experimental wells.

    • Positive Control: A known cytotoxic agent to ensure the assay is performing as expected.

Core Assays for Measuring Cell Viability and Cytotoxicity

A multi-parametric approach is recommended to gain a comprehensive understanding of the effects of 7-Desamino-7-hydroxy triamterene.

Metabolic Activity Assessment: MTT Assay

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.[7] Viable cells with active metabolism convert the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan product.[8][9]

Protocol: MTT Assay [7][10]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a serial dilution of 7-Desamino-7-hydroxy triamterene and the appropriate controls. Incubate for the desired time period (e.g., 24, 48, 72 hours).

  • MTT Addition: Add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.[7]

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[7]

Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay

The LDH assay is a cytotoxicity assay that measures the release of lactate dehydrogenase, a stable cytosolic enzyme, from cells with damaged plasma membranes.[11][12]

Protocol: LDH Cytotoxicity Assay [11][13]

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the incubation period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a new 96-well plate, mix the collected supernatant with the LDH assay reaction mixture according to the manufacturer's instructions. This typically involves a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.[12][13]

  • Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 490 nm) using a microplate reader.[11]

  • Controls for LDH Assay: It is crucial to include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer).[14]

Delving Deeper: Apoptosis Detection

To discern whether cell death is occurring through a programmed pathway, specific apoptosis assays are recommended.

Phosphatidylserine Externalization: Annexin V/Propidium Iodide (PI) Staining

During early apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane.[15] Annexin V, a protein with a high affinity for PS, can be conjugated to a fluorochrome (e.g., FITC) to detect apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells, where it intercalates with DNA.

Protocol: Annexin V/PI Staining by Flow Cytometry [16]

  • Cell Preparation: After treatment with 7-Desamino-7-hydroxy triamterene, harvest both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Annexin V binding buffer.

  • Staining: Add FITC-conjugated Annexin V and PI to the cell suspension.

  • Incubation: Incubate the cells in the dark at room temperature for 15-20 minutes.

  • Analysis: Analyze the stained cells by flow cytometry. The different cell populations can be distinguished as follows:

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Executioner Caspase Activity: Caspase-3/7 Assay

Caspases are a family of proteases that play a central role in the execution of apoptosis. Caspase-3 and -7 are key executioner caspases. Their activity can be measured using a substrate that, when cleaved, releases a fluorescent or luminescent signal.

Protocol: Caspase-Glo® 3/7 Assay

  • Cell Seeding and Treatment: Prepare a 96-well plate with cells and treat with the compound as previously described.

  • Reagent Addition: Add the Caspase-Glo® 3/7 reagent directly to the wells. This reagent contains a proluminescent caspase-3/7 substrate (DEVD) and luciferase.[17]

  • Incubation: Incubate at room temperature for a duration specified by the manufacturer (typically 30 minutes to 1 hour).

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.[17]

Data Analysis and Interpretation

ParameterDescriptionSignificance
IC50 The concentration of a drug that inhibits a biological process by 50%. In this context, it often refers to the concentration that reduces cell viability by 50%.[5][6]A primary measure of the compound's potency; a lower IC50 indicates greater potency.
EC50 The concentration of a drug that induces a response halfway between the baseline and the maximum effect.Measures the potency of a drug in terms of the concentration required to elicit a 50% maximal response.[5]
GI50 The concentration of a drug that inhibits cell growth by 50%.Useful for distinguishing between cytostatic (growth-inhibiting) and cytotoxic (cell-killing) effects.[5]

Dose-response curves should be generated by plotting the percentage of cell viability (or other measured parameters) against the logarithm of the compound concentration. Non-linear regression analysis can then be used to determine the IC50 or EC50 values.[5]

Visualizing Experimental Workflows

Clear visualization of experimental workflows is crucial for reproducibility and understanding.

MTT_Assay_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis start Seed Cells in 96-well Plate treat Treat with 7-Desamino-7-hydroxy triamterene start->treat mtt Add MTT Reagent treat->mtt incubate Incubate (2-4h) mtt->incubate solubilize Add Solubilization Buffer incubate->solubilize read Read Absorbance (570 nm) solubilize->read analyze Calculate % Viability & IC50 read->analyze

Caption: Workflow for the MTT Cell Viability Assay.

AnnexinV_PI_Workflow cluster_prep Cell Preparation cluster_staining Staining cluster_analysis Analysis start Treat Cells harvest Harvest Cells start->harvest wash Wash with PBS harvest->wash resuspend Resuspend in Binding Buffer wash->resuspend stain Add Annexin V-FITC & PI resuspend->stain incubate Incubate (15 min, RT, Dark) stain->incubate analyze Analyze by Flow Cytometry incubate->analyze quadrants Quantify Cell Populations analyze->quadrants

Caption: Workflow for Annexin V/PI Apoptosis Assay.

Conclusion

The comprehensive assessment of the effects of 7-Desamino-7-hydroxy triamterene on cell viability requires a multi-pronged approach. By combining assays that measure metabolic activity (MTT), membrane integrity (LDH), and the hallmarks of apoptosis (Annexin V/PI staining and caspase activity), researchers can build a robust profile of the compound's cellular effects. This detailed application note provides the foundational protocols and conceptual framework to empower scientists in their drug discovery and development endeavors.

References

  • Caspase-Glo® 3/7 Assay Protocol. Promega Corporation.

  • Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne.

  • MTT Assay Protocol for Cell Viability and Proliferation. Roche.

  • Cell Viability and Proliferation Assays in Drug Screening. Danaher Life Sciences.

  • Riss, T. L., et al. (2013). Cell Viability Assays. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences.

  • MTT assay protocol. Abcam.

  • Crowley, L. C., Marfell, B. J., & Waterhouse, N. J. (2016). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. In Basic Cell Culture Protocols (pp. 339-345). Humana Press, New York, NY.

  • MTT Proliferation Assay Protocol. ResearchGate.

  • Chan, F. K. M., Moriwaki, K., & De Rosa, M. J. (2013). A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time. In Programmed cell death (pp. 1-6). Humana Press.

  • CyQUANT™ MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.

  • The Annexin V Apoptosis Assay. Bio-Rad.

  • LDH assay kit guide: Principles and applications. Abcam.

  • He, L., et al. (2021). Optimization of Cell Viability Assays for Drug Sensitivity Screens. In Methods in Molecular Biology (Vol. 2333, pp. 101-115). Humana, New York, NY.

  • Annexin V staining assay protocol for apoptosis. Abcam.

  • LDH cytotoxicity assay. Protocols.io.

  • Caspase 3/7 Activity. Protocols.io.

  • LDH-Glo™ Cytotoxicity Assay Technical Manual. Promega Corporation.

  • Cell Health Screening Assays for Drug Discovery. Promega Corporation.

  • Annexin V PI Staining Guide for Apoptosis Detection. Boster Bio.

  • Cell viability and cytotoxicity assays. Miltenyi Biotec.

  • LDH Cytotoxicity Assay Kit. Cayman Chemical.

  • Cell viability assays. Abcam.

  • Caspase 3/7 activity assay. Bio-protocol. [URL]([Link] caspase-3-7-activity-assay)

  • Asadi, M., et al. (2020). In vitro cytotoxicity and DNA/HSA interaction study of triamterene using molecular modelling and multi-spectroscopic methods. Journal of Biomolecular Structure and Dynamics, 38(11), 3291-3301.

  • Application Notes and Protocols for Determining Drug Dosages in Cell Culture Experiments. Benchchem.

  • Technical Manual Caspase 3/7 Activity Assay Kit. Abbexa.

  • Caspase-3/7 Cell-Based Activity Assay Kit. Cayman Chemical.

  • Triamterene. Wikipedia.

  • Automated imaging of cell viability. Drug Target Review.

  • Vidal, M., et al. (2023). Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy. International Journal of Molecular Sciences, 24(4), 3581.

  • Assess Drug Impact on Cell Proliferation. Creative Diagnostics.

  • [The antitoxic action of triamterene in cardiac glycoside poisoning]. PubMed.

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  • What is the mechanism of Triamterene?. Patsnap Synapse.

  • Triamterene. In StatPearls. StatPearls Publishing.

  • Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. Brieflands.

  • Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. ResearchGate.

  • Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines. PMC.

  • Triamterene and Hydrochlorothiazide. MedlinePlus.

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Troubleshooting & Optimization

troubleshooting low yield in 7-Desamino-7-hydroxy triamterene synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The synthesis of 7-Desamino-7-hydroxy triamterene, a key derivative of triamterene, is a critical process for researchers in drug development and medicinal chemistry.[1] While the synthetic route appears straightforward, achieving a consistently high yield can be challenging. This technical support guide provides in-depth troubleshooting strategies and answers to frequently asked questions, drawing from established principles in pteridine chemistry and practical laboratory experience. Our goal is to empower researchers to diagnose issues, optimize their reaction conditions, and maximize the yield and purity of their target compound.

Section 1: Understanding the Core Synthesis & Potential Pitfalls

The most common and direct pathway to synthesize 7-Desamino-7-hydroxy triamterene is through the selective hydrolysis of the C7-amino group of the parent compound, triamterene (2,4,7-Triamino-6-phenylpteridine).[2] This reaction transforms the 7-amino group into a 7-hydroxyl group, effectively creating a pteridinone system. The reaction is typically performed under acidic or basic conditions, where the exocyclic amino group is susceptible to nucleophilic attack by water or hydroxide ions.[3][4][5]

However, the pteridine core itself presents challenges. The electron-deficient nature of the pyrazine ring and the presence of multiple amino groups can lead to side reactions, degradation, or difficulties in purification if conditions are not carefully controlled.[6][7]

Synthesis_Pathway Triamterene Triamterene (2,4,7-Triamino-6-phenylpteridine) Conditions Acid or Base-catalyzed Hydrolysis (e.g., HCl or NaOH, H₂O, Heat) Triamterene->Conditions Target 7-Desamino-7-hydroxy triamterene (2,4-Diamino-6-phenylpteridin-7(8H)-one) Conditions->Target Desired Pathway Side_Products Side Products • Ring Opening • Polysubstitution • Degradation Products Conditions->Side_Products Potential Pitfalls

Caption: General synthetic pathway via hydrolysis.

Section 2: Troubleshooting Guide for Low Yield

This section addresses specific experimental issues in a question-and-answer format to help you pinpoint and resolve problems in your synthesis.

Q1: My reaction is incomplete or has stalled, even after the recommended reaction time. What should I do?

A1: An incomplete reaction is a primary cause of low yield. The issue can stem from several factors related to reaction kinetics and equilibrium.

Causality: The hydrolysis of the 7-amino group on the pteridine ring requires sufficient energy to overcome the activation barrier. Factors like temperature, reagent concentration, and catalyst efficacy are critical. Pteridine derivatives can also be sensitive to oxidation, which may consume starting material if not performed under an inert atmosphere.[6]

Troubleshooting Protocol:

  • Reaction Monitoring: Do not rely solely on time. Actively monitor the reaction's progress.

    • Method: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Procedure: Co-spot your starting material (Triamterene) and the reaction mixture on a TLC plate. A suitable solvent system might be Dichloromethane:Methanol (9:1). The hydroxylated product should have a different Rf value (typically lower, more polar) than the starting amine.

    • Validation: The reaction is complete when the starting material spot has completely disappeared.

  • Review Reaction Conditions:

    • Temperature: Ensure the reaction is heated to the optimal temperature, often reflux.[6] Use a calibrated thermometer to verify. Insufficient heat is a common reason for stalled reactions.

    • Atmosphere: Some pterin intermediates can be oxidized by atmospheric oxygen.[6] If you observe significant color changes (e.g., darkening), try running the reaction under an inert atmosphere of nitrogen or argon.

    • Reagent Stoichiometry: For base-promoted hydrolysis, a full equivalent of the base is consumed, so it is not catalytic.[3] Ensure you are using the correct molar equivalents of acid or base.

Caption: Workflow for addressing a stalled reaction.

Q2: I'm observing multiple spots on my TLC plate, suggesting significant side product formation. What are the likely side reactions?

A2: The formation of multiple byproducts points to issues with reaction selectivity or product stability.

Causality: Harsh reaction conditions (e.g., excessively high temperatures or prolonged reaction times) can lead to the degradation of the pteridine ring system or further, undesired reactions. The purity of the starting materials and solvents is also crucial, as impurities can introduce competing reactions.[6]

Likely Side Reactions & Solutions:

  • Ring Degradation: Overheating or extreme pH can cause the pyrimidine or pyrazine ring to open.

    • Solution: Reduce the reaction temperature and monitor carefully with TLC/LC-MS to stop the reaction as soon as the starting material is consumed.

  • Impurity-Driven Reactions: Impurities in the starting triamterene or solvents can lead to unexpected products.

    • Solution: Verify the purity of your starting materials using techniques like NMR or melting point analysis. Always use dry, high-purity solvents.[6]

Problem Potential Cause Recommended Action Validation
Multiple TLC SpotsReaction conditions too harshDecrease temperature; shorten reaction time.Cleaner TLC/LC-MS profile.
Impure starting materialsRecrystallize or purify starting triamterene.Purity analysis (NMR, HPLC).
Wet or impure solventUse anhydrous, HPLC-grade solvents.Run reaction with new solvent.
Q3: I'm experiencing significant product loss during the work-up and purification steps. How can I improve my recovery?

A3: Product loss during isolation and purification is a frequent contributor to low overall yield. Pteridine derivatives can have challenging physicochemical properties.

Causality: The introduction of a hydroxyl group increases the polarity of the product and can give it amphoteric properties, affecting its solubility in different aqueous and organic phases. Furthermore, some pteridine derivatives are known to be unstable on silica gel, which can lead to degradation during column chromatography.[6][7]

Optimized Purification Protocol:

  • Extraction:

    • Problem: The product may have partial solubility in both aqueous and organic layers, leading to loss during extraction.

    • Solution: Carefully adjust the pH of the aqueous layer during work-up. The hydroxyl group is acidic, while the amino groups are basic. Find the isoelectric point where the compound is least soluble in water to maximize its precipitation or extraction into an appropriate organic solvent. Perform multiple extractions with smaller volumes of solvent to improve recovery.

  • Purification Method:

    • Problem: Degradation on standard silica gel.

    • Solution:

      • Alternative 1: Recrystallization. This is often the best method if a suitable solvent system can be found. It avoids contact with silica gel altogether.

      • Alternative 2: Treated Silica Gel. If chromatography is necessary, consider deactivating the silica gel by pre-treating the column with a small percentage of a base like triethylamine in the eluent. This can prevent degradation of sensitive compounds.[8]

      • Alternative 3: Preparative HPLC. For high-purity requirements and small scales, reverse-phase preparative HPLC is an excellent, albeit more resource-intensive, option.[9]

Section 3: Frequently Asked Questions (FAQs)

  • What are the critical quality attributes for the starting materials? The purity of the starting triamterene is paramount. It should be free from any isomeric impurities or residual reagents from its own synthesis. Use of high-purity, anhydrous solvents is also critical, as water content can affect reaction kinetics.[6]

  • What is the optimal pH for the hydrolysis? This is highly substrate-dependent and requires empirical optimization. For acid-catalyzed hydrolysis, start with a dilute acid like 1-2 M HCl. For base-promoted hydrolysis, 1-2 M NaOH is a common starting point. The reaction rate must be balanced against the stability of the product at that pH. The goal is to find a pH where the hydrolysis of the C7-amino group is selective and rapid, without causing degradation of the pteridine core.[3][4]

  • How can I confirm the identity and purity of my final product? A combination of analytical techniques is required for full characterization:

    • Mass Spectrometry (MS): To confirm the molecular weight (C₁₂H₁₀N₆O, MW: 254.25 g/mol ).[1][10]

    • ¹H and ¹³C NMR Spectroscopy: To confirm the structure. The disappearance of the signal corresponding to the C7-NH₂ protons and the appearance of a new signal for the C7-OH (or N8-H in the tautomeric amide form) would be key indicators.

    • HPLC: To determine the purity of the final product.

    • FT-IR Spectroscopy: To observe the appearance of a carbonyl (C=O) stretch from the pteridinone tautomer.

References

  • Technical Support Center: Optimization of Pteridine Synthesis. Benchchem.
  • Synthesis, Redox and Spectroscopic Properties of Pterin of Molybdenum Cofactors. PubMed Central (PMC).
  • Synthesis of pteridines derivatives from different heterocyclic compounds. Der Pharma Chemica.
  • Multitarget, Selective Compound Design Yields Potent Inhibitors of a Kinetoplastid Pteridine Reductase 1. PubMed Central (PMC).
  • Structure-Based Selectivity Optimization of Piperidine–Pteridine Derivatives as Potent Leishmania Pteridine Reductase Inhibitors. ACS Publications.
  • Synthesis, natriuretic, antikaliuretic and antimagnesiuretic properties of an acidic triamterene derivative. PubMed.
  • 7-DESAMINE-7-HYDROXY TRIAMTERENE. gsrs.
  • Chemistry of Amides. LibreTexts.
  • The Hydrolysis of Amides. Chemistry LibreTexts.
  • The hydrolysis of amides. Chemguide.
  • This compound. Smolecule.
  • Mechanism of amide hydrolysis. YouTube.
  • TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC. Gilson.
  • Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. ResearchGate.
  • A kind of preparation method of triamterene. Google Patents.
  • A kind of method for preparing 7 hydroxyl mitragynines. Google Patents.
  • Triamterene. PubChem.

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Technical Support Center: Optimizing HPLC Parameters for 7-Desamino-7-hydroxy triamterene Separation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic separation of 7-Desamino-7-hydroxy triamterene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and optimization strategies for this specific analytical challenge.

Introduction to the Challenge

7-Desamino-7-hydroxy triamterene is a metabolite of the diuretic drug triamterene. Accurate quantification of this metabolite alongside the parent drug is crucial for pharmacokinetic and drug metabolism studies. The primary challenge in this separation lies in the polar nature of the metabolite and the structural similarity to triamterene, which can often lead to poor peak shape and inadequate resolution in reversed-phase high-performance liquid chromatography (RP-HPLC).

This guide provides a structured approach to overcoming these common issues, rooted in the fundamental principles of chromatography.

Frequently Asked Questions (FAQs)

Q1: Why am I observing significant peak tailing for 7-Desamino-7-hydroxy triamterene?

A1: Peak tailing for polar, basic compounds like 7-Desamino-7-hydroxy triamterene is commonly caused by secondary interactions with the stationary phase.[1] Specifically, ionized silanol groups on the surface of silica-based columns can interact with the basic amine groups of the analyte, leading to an asymmetric peak shape.[2][3]

  • To troubleshoot, consider the following:

    • Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically ≤ 3) to suppress the ionization of residual silanol groups.[3] Using a mobile phase containing 0.1% formic acid or phosphoric acid is a common strategy.[1]

    • Column Choice: Employ a modern, high-purity, end-capped C18 column. These columns have a lower concentration of accessible silanol groups, minimizing secondary interactions.[2]

    • Buffer Concentration: Inadequate buffer strength can lead to pH shifts within the column, exacerbating tailing. Ensure your buffer concentration is sufficient to maintain a consistent pH.[3]

Q2: What are the ideal starting conditions for developing an HPLC method for this separation?

A2: For polar aromatic amines, a reversed-phase HPLC method is generally the most effective approach.[4] A robust starting point would be:

  • Column: C18, 5 µm, 4.6 x 150 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: A shallow gradient starting from a low percentage of acetonitrile (e.g., 5-10%) and gradually increasing.

  • Detection: Fluorescence detection is highly sensitive for triamterene and its metabolites, with excitation around 365 nm and emission at 440 nm.[5] UV detection is also possible, typically around 280 nm.

Q3: My retention times are drifting between injections. What is the likely cause?

A3: Retention time variability is often linked to insufficient system equilibration, column temperature fluctuations, or changes in mobile phase composition.[4]

  • Troubleshooting steps:

    • Column Equilibration: Ensure the column is thoroughly equilibrated with the initial mobile phase conditions before each injection. A good rule of thumb is to flush the column with 10-20 column volumes of the starting mobile phase.[6]

    • Column Oven: Use a column oven to maintain a constant and stable temperature. Even minor fluctuations in ambient temperature can affect retention times.[7]

    • Mobile Phase Preparation: Prepare fresh mobile phase daily and ensure it is thoroughly degassed to prevent bubble formation, which can affect pump performance and lead to retention time shifts.

Troubleshooting Guide: Common Issues and Solutions

This section provides a systematic approach to diagnosing and resolving common problems encountered during the separation of 7-Desamino-7-hydroxy triamterene.

Issue 1: Poor Resolution Between Triamterene and 7-Desamino-7-hydroxy triamterene

Poor resolution is a common hurdle due to the structural similarities of the two compounds.

Systematic Troubleshooting Workflow:

start Poor Resolution Observed check_gradient Is the gradient slope optimized? start->check_gradient adjust_gradient Decrease the gradient slope (e.g., 0.5-1% B/min) check_gradient->adjust_gradient No check_organic Have you tried a different organic modifier? check_gradient->check_organic Yes adjust_gradient->check_organic switch_organic Switch from Acetonitrile to Methanol (or vice versa) check_organic->switch_organic No check_temp Is the column temperature controlled and optimized? check_organic->check_temp Yes switch_organic->check_temp adjust_temp Vary temperature (e.g., 30-50°C) to alter selectivity check_temp->adjust_temp No check_ph Is the mobile phase pH optimal for selectivity? check_temp->check_ph Yes adjust_temp->check_ph adjust_ph Screen different pH values (e.g., 2.5, 3.0, 3.5) check_ph->adjust_ph No end Resolution Improved check_ph->end Yes adjust_ph->end

Caption: Troubleshooting workflow for poor resolution.

Issue 2: Peak Tailing of 7-Desamino-7-hydroxy triamterene

As discussed in the FAQs, peak tailing is a frequent problem for this polar, basic analyte.

Systematic Troubleshooting Workflow:

start Peak Tailing Observed check_ph Is the mobile phase pH low enough (e.g., < 3)? start->check_ph lower_ph Lower the mobile phase pH (e.g., use 0.1% Phosphoric Acid) check_ph->lower_ph No check_column Are you using a high-purity, end-capped column? check_ph->check_column Yes lower_ph->check_column change_column Switch to a modern, high-purity end-capped C18 column check_column->change_column No check_overload Is sample overload a possibility? check_column->check_overload Yes change_column->check_overload reduce_load Reduce injection volume or sample concentration check_overload->reduce_load Yes end Peak Shape Improved check_overload->end No reduce_load->end

Caption: Troubleshooting workflow for peak tailing.

Method Optimization Strategies

A systematic approach to method development is key to achieving a robust and reliable separation.

Mobile Phase Optimization

The mobile phase composition is the most powerful tool for manipulating retention and selectivity.[8]

ParameterEffect on SeparationRecommended Action
pH Significantly impacts the retention and peak shape of ionizable compounds. Lowering the pH will increase the retention of basic analytes like 7-Desamino-7-hydroxy triamterene and improve peak shape by suppressing silanol interactions.[9]Screen a pH range from 2.5 to 4.0 using buffers like phosphate or additives like formic or trifluoroacetic acid.[10]
Organic Modifier The choice of organic solvent (typically acetonitrile or methanol) affects selectivity. Acetonitrile often provides sharper peaks, while methanol can offer different selectivity for structurally similar compounds.If resolution is poor with acetonitrile, try substituting with methanol.
Buffer Concentration Affects the buffering capacity and can influence peak shape.[3]Start with a buffer concentration of 10-25 mM. If peak shape is poor, consider increasing the concentration.
Column Temperature Optimization

Column temperature influences mobile phase viscosity, analyte retention, and selectivity.[7]

TemperatureEffect on SeparationRecommended Action
Increasing Temperature Decreases retention times and can improve peak efficiency.[7] May also alter selectivity.[7]If peaks are broad or retention times are long, try increasing the temperature in 5°C increments (e.g., from 30°C to 45°C).
Decreasing Temperature Increases retention times and can sometimes improve resolution for closely eluting peaks.[7]If co-elution is an issue, try decreasing the temperature.
Experimental Protocol: Systematic pH Screening
  • Prepare Mobile Phases: Prepare three sets of aqueous mobile phase (Mobile Phase A) buffered at pH 2.5, 3.0, and 3.5 using 20 mM potassium phosphate. Mobile Phase B will be 100% acetonitrile.

  • Equilibrate the System: For each pH condition, thoroughly equilibrate the column with the starting mobile phase composition for at least 20 column volumes.

  • Inject Standard: Inject a standard mixture of triamterene and 7-Desamino-7-hydroxy triamterene.

  • Run Gradient: Execute a standard gradient (e.g., 10-90% B over 15 minutes).

  • Evaluate Results: Compare the chromatograms for resolution, peak shape (asymmetry factor), and retention time for both analytes at each pH.

References

  • Sörgel, F., & Heid, H. (1983). Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. Clinical Chemistry, 29(4), 639-643. [Link]

  • Chrom Tech, Inc. (n.d.). What Causes Peak Tailing in HPLC? Retrieved from [Link]

  • Patel, D. J., Patel, V. A., & Patel, K. N. (2022). Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form. International Journal of Pharmaceutical Research and Applications, 7(1), 1135-1142. [Link]

  • Phenomenex. (n.d.). HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]

  • Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]

  • ACE HPLC Columns. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]

  • Chrom Tech, Inc. (n.d.). How Does Column Temperature Affect HPLC Resolution? Retrieved from [Link]

  • Separation of Triamterene and Other Six Diuretics with HPLC. (2005). Chinese Journal of Pharmaceutical Analysis, 2005-01. [Link]

  • Crawford Scientific. (2023). The Importance of Mobile Phase pH in Chromatographic Separations. Retrieved from [Link]

  • GL Sciences. (n.d.). HPLC Column Technical Guide. Retrieved from [Link]

Sources

Technical Support Center: Degradation of 7-Desamino-7-hydroxy Triamterene in Aqueous Solutions

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Introduction: This guide is designed for researchers, scientists, and drug development professionals investigating the stability of 7-desamino-7-hydroxy triamterene. As specific degradation data for this particular derivative is not extensively published, this document synthesizes information from studies on the parent compound, triamterene, and general principles of pharmaceutical stability testing. The troubleshooting advice and pathways provided are based on established knowledge of triamterene and related pteridine structures, offering a robust starting point for your experimental design and interpretation.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the likely primary degradation pathways for 7-desamino-7-hydroxy triamterene in aqueous solutions?

While specific pathways for this derivative require experimental confirmation, we can infer potential routes from the parent compound, triamterene, and its chemical class (pteridines). The primary pathways to investigate are photodegradation and oxidation. Although triamterene is not highly susceptible to hydrolysis under normal environmental conditions, forced hydrolysis under extreme pH is a critical test to perform as per ICH guidelines[1][2]. The pteridine ring system can be susceptible to hydrolytic cleavage under harsh acidic or basic conditions[3]. The phenyl group may undergo oxidation, similar to the metabolic hydroxylation seen in vivo with triamterene[4].

Q2: Which environmental factors are most critical to control during stability studies?

The most critical factors are light and pH .

  • Light: Triamterene absorbs UV light (around 356 nm) and is known to be a photosensitizing agent, making photodegradation a significant concern despite some studies indicating it is relatively photostable under specific wavelengths[1][5][6]. Experiments should always be conducted with light protection (e.g., amber glassware) unless photostability is the variable being tested.

  • pH: The pH of the aqueous solution can influence the ionization state of the molecule, which in turn can affect its stability and degradation kinetics[7]. A stability profile across a range of pH values (e.g., pH 2, 7, and 10) is essential to establish. For related compounds, degradation rates can increase at pH extremes[8].

Q3: What are the expected degradation products I should be looking for?

Identifying degradants requires advanced analytical techniques like LC-MS. Based on the structure, hypothetical degradation products could include:

  • Oxidative Degradants: Analogs hydroxylated on the phenyl ring (e.g., a 4'-hydroxy derivative), mirroring the primary metabolite of triamterene[4][9].

  • Hydrolytic Degradants: Products resulting from the cleavage of the pteridine ring. This can be complex, but may involve the opening of the pyrimidine or pyrazine portions of the fused ring system, particularly under forced acidic or basic conditions[3].

Q4: What is the recommended analytical method for monitoring the degradation of 7-desamino-7-hydroxy triamterene?

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method with UV detection is the industry standard[10][11]. The method must be validated to separate the parent compound from all potential degradation products, excipients, and impurities.

  • Column: A C18 column is a common starting point[6].

  • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate or acetate) and an organic solvent like acetonitrile or methanol is typically effective[6].

  • Detection: Given the pteridine structure, UV detection in the range of 230-360 nm should be appropriate. Triamterene itself has a strong absorbance at ~357 nm[12]. For structural elucidation of unknown degradants, coupling the HPLC to a Mass Spectrometer (LC-MS) is necessary[3].

Q5: How should I prepare and store aqueous stock solutions to minimize initial degradation?

To ensure the integrity of your starting material:

  • Use High-Purity Solvent: Use HPLC-grade water or a well-defined buffer system.

  • Protect from Light: Prepare and store solutions in amber volumetric flasks or flasks wrapped in aluminum foil[13].

  • Control pH: If the compound shows pH-dependent instability, prepare the stock solution in a buffer at its pH of maximum stability, as determined by a preliminary pH-rate profile study.

  • Store Cold: Store stock solutions at 2-8°C. For long-term storage, aliquoting and freezing at -20°C or -80°C may be necessary, but freeze-thaw stability must be confirmed.

  • Use Freshly Prepared Solutions: Whenever possible, use freshly prepared solutions for your experiments to avoid ambiguity from pre-existing degradants.

Part 2: Troubleshooting Guide

Problem: My compound is degrading much faster than expected in solution.

This is a common issue that can often be traced to environmental factors.

  • Possible Cause 1: Uncontrolled Photodegradation

    • Why it happens: Standard laboratory fluorescent lighting and ambient sunlight can emit UV radiation sufficient to initiate photodegradation of sensitive compounds[14]. Triamterene's known UV absorbance makes this a high-probability cause[1].

    • Troubleshooting Steps:

      • Immediately switch to amber glassware or wrap all vessels (beakers, flasks, HPLC vials) in aluminum foil.

      • Minimize the exposure time of the solution to any light source during preparation.

      • Run a control experiment where one sample is fully protected from light and another is intentionally exposed to lab light for the duration of the experiment. A significant difference in purity confirms photosensitivity.

  • Possible Cause 2: pH Instability

    • Why it happens: Using unbuffered water can lead to significant pH shifts, especially if the compound itself is acidic or basic or if atmospheric CO₂ dissolves into the solution. This shift can move the pH into a region of instability[7].

    • Troubleshooting Steps:

      • Measure the pH of your solution at the beginning and end of the experiment. A significant change indicates a buffering issue.

      • Re-run the experiment using a suitable buffer system (e.g., phosphate, citrate) at a controlled pH. Ensure the buffer components do not catalyze degradation themselves.

      • Conduct a pH-rate profile study by testing the stability in a series of buffers across a wide pH range (e.g., pH 2 to 12) to identify the pH of maximum stability.

  • Possible Cause 3: Oxidative Degradation

    • Why it happens: Dissolved oxygen in the aqueous solvent can be sufficient to cause oxidative degradation, especially in the presence of trace metal ion contaminants or upon light exposure.

    • Troubleshooting Steps:

      • Prepare your solvent by sparging with an inert gas like nitrogen or argon for 15-30 minutes before use to remove dissolved oxygen.

      • Prepare and run the entire experiment under a nitrogen atmosphere.

      • Consider adding a small amount of an antioxidant (if compatible with your downstream analysis) or a chelating agent like EDTA to sequester metal ions that can catalyze oxidation.

Problem: I am seeing inconsistent results between experimental runs.
  • Possible Cause: Inconsistent Solvent/Buffer Preparation

    • Why it happens: Minor variations in pH, ionic strength, or the age of the buffer can lead to significant differences in degradation rates.

    • Troubleshooting Steps:

      • Always prepare fresh buffers for each new set of experiments.

      • Use a calibrated pH meter and be meticulous in weighing and dissolving buffer components.

      • Document the exact preparation protocol (weights, volumes, final pH) in your lab notebook for every experiment to ensure reproducibility.

Part 3: Experimental Protocols

Protocol 1: Forced Degradation (Stress Testing) Study

This protocol is designed to intentionally degrade the sample to produce the likely degradants and demonstrate the specificity of the analytical method, as recommended by ICH guidelines[2][15]. The goal is typically to achieve 5-20% degradation of the active pharmaceutical ingredient (API).

  • Sample Preparation: Prepare a stock solution of 7-desamino-7-hydroxy triamterene at a known concentration (e.g., 1 mg/mL) in a 50:50 mixture of acetonitrile and water.

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60°C. Withdraw aliquots at time points (e.g., 0, 2, 4, 8, 24 hours), neutralize with 0.1 M NaOH, and dilute for HPLC analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature. Withdraw aliquots at time points, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light. Withdraw aliquots at time points and dilute for analysis.

  • Thermal Degradation: Place the solid powder in a 60°C oven. Also, heat a solution of the compound at 60°C (protected from light). Analyze at specified time points.

  • Photolytic Degradation: Expose a solution of the compound to a calibrated light source providing UV and visible output (as per ICH Q1B guidelines). Run a parallel sample protected from light as a control. Analyze at specified time points.

  • Analysis: Analyze all stressed samples by a validated stability-indicating HPLC method. Calculate the percentage of degradation and check for the formation of new peaks.

Data Presentation: Example Forced Degradation Results

The results of a forced degradation study can be summarized in a table to clearly show the compound's susceptibility to different stressors.

Stress ConditionDuration (hours)Temperature% Degradation of Parent CompoundDegradation Products Observed
0.1 M HCl2460°C~15%DP1, DP2
0.1 M NaOH8Room Temp~10%DP3
3% H₂O₂24Room Temp~20%DP4 (major), DP1
Heat (Solution)7260°C< 5%Minor peaks
Photolytic (ICH)24Room Temp~12%DP5

DP = Degradation Product. This table is illustrative.

Part 4: Visualizations

Diagram 1: Proposed Degradation Pathways

This diagram illustrates the hypothetical degradation pathways for 7-desamino-7-hydroxy triamterene based on the chemistry of the parent compound and related structures.

G cluster_oxidation Oxidative Pathway cluster_hydrolysis Hydrolytic Pathway (Forced Conditions) cluster_photo Photolytic Pathway parent 7-Desamino-7-hydroxy Triamterene ox_prod 4'-Hydroxy Derivative (Oxidation of Phenyl Ring) parent->ox_prod [O] e.g., H₂O₂ hydro_prod1 Pteridine Ring Opening Products parent->hydro_prod1 H⁺/H₂O or OH⁻/H₂O (Acid/Base Stress) photo_prod Photorearrangement or Ring Cleavage Products parent->photo_prod hν (UV/Vis Light) G start Start: Unexpected Degradation Observed q1 Is the experiment protected from light? start->q1 action1 Implement Light Protection: - Use amber glassware - Wrap vials in foil q1->action1 No q2 Is the solution pH controlled with a buffer? q1->q2 Yes retest1 Retest Stability action1->retest1 end Problem Resolved retest1->end action2 Implement Buffering: - Use a suitable buffer - Verify pH before/after q2->action2 No q3 Has dissolved oxygen been considered? q2->q3 Yes retest2 Retest Stability action2->retest2 retest2->end action3 Implement Deoxygenation: - Sparge solvent with N₂ - Work under inert gas q3->action3 No q3->end Yes (Consult further) retest3 Retest Stability action3->retest3 retest3->end

Caption: Troubleshooting workflow for rapid sample degradation.

References

  • Fiori, J., & Andrisano, V. (2003). Photostability studies on the furosemide-triamterene drug association. European Journal of Pharmaceutical Sciences, 18(3-4), 235-242. [Link]

  • National Center for Biotechnology Information. (n.d.). Triamterene. PubChem. [Link]

  • Fiori, J., et al. (2003). Photostability studies on the furosemide–triamterene drug association. ResearchGate. [Link]

  • International Agency for Research on Cancer. (2016). Some Drugs and Herbal Products. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. [Link]

  • International Agency for Research on Cancer. (2016). Mechanistic and Other Relevant Data. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. [Link]

  • Wikipedia. (n.d.). Triamterene. [Link]

  • Grebian, B., et al. (1978). [Pharmacokinetics of triamterene and its active metabolites in renal insufficiency (author's transl)]. Arzneimittelforschung, 28(8), 1420-5. [Link]

  • Gandla, S., et al. (2022). Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form. International Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Çubuk, S., & Çelebier, M. (2025). Stability indicating determination of Hydrochlorothiazide and Triamterene by capillary electrophoresis. Acta Chromatographica. [Link]

  • El-Gindy, A., et al. (2020). Analytical Methods for Determination of Certain Sartans and Diuretics. ResearchGate. [Link]

  • Stolarczyk, M., et al. (2005). Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry. Acta Poloniae Pharmaceutica, 62(3), 163-167. [Link]

  • Bajaj, S., et al. (2012). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • Abe, A., et al. (2011). Photodegradation of pharmaceuticals in the aquatic environment by sunlight and UV-A, -B and -C irradiation. Journal of Environmental Science and Health, Part A, 46(11), 1245-1250. [Link]

  • Sharma, G., & Saini, S. (2016). Forced degradation studies. MedCrave online. [Link]

  • Gandla, S., et al. (2022). Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC. International Journal of Applied Pharmaceutical Sciences and Research. [Link]

  • Patel, K., & Patel, M. (2017). development of forced degradation and stability indicating studies for drug substance and drug product. International Journal of Research in Pharmacology & Pharmacotherapeutics. [Link]

  • The Pharma Guide. (2021). TRIAMTERENE - Mechanism | Uses | SAR | Properties | Formulations. YouTube. [Link]

  • Vardan, M. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Shinde, S., et al. (2022). Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. Biosciences Biotechnology Research Asia. [Link]

  • Anadolu University. (2025). Stability indicating determination of Hydrochlorothiazide and Triamterene by capillary electrophoresis. AVESİS. [Link]

  • Siddiqui, F., & Tadi, P. (2023). Triamterene. In StatPearls. StatPearls Publishing. [Link]

  • Mayo Clinic. (2025). Triamterene And Hydrochlorothiazide (Oral Route). [Link]

  • Pawelczyk, E., & Marciniec, B. (1987). Photochemical decomposition of phenazone derivatives. Part 7: Mechanism of decomposition in aqueous solutions. Die Pharmazie, 42(6), 394-397. [Link]

  • Stamatis, N., et al. (2001). Photodegradation of Triazine Herbicides in Aqueous Solutions and Natural Waters. Journal of Agricultural and Food Chemistry, 49(8), 3878-3883. [Link]

  • Knauf, H., et al. (1983). Delayed Elimination of Triamterene and Its Active Metabolite in Chronic Renal Failure. European Journal of Clinical Pharmacology, 24(4), 453-457. [Link]

  • Mura, P. (2021). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 13(10), 1634. [Link]

  • Kümmerer, K., et al. (2021). Hydrolytic stability of anticancer drugs and one metabolite in the aquatic environment. Environmental Science and Pollution Research, 28(32), 43815-43825. [Link]

  • Li, Y., et al. (2004). Degradation Pathways of a Corticotropin-Releasing Factor Antagonist in Solution and Solid States. Journal of Pharmaceutical Sciences, 93(6), 1511-1525. [Link]

  • Khan, A., et al. (2024). Understanding the Efficiency of Catalytic Ozonation for the Degradation of Synthetic Dyes in Water: A Study of Degradation Mechanism and Pathways. MDPI. [Link]

  • Kabasa, A., et al. (2024). Degradation of Hydroxychloroquine from Aqueous Solutions Under Fenton-Assisted Electron Beam Treatment. MDPI. [Link]

  • Knauf, H., & Mutschler, E. (1997). Pharmacokinetics and pharmacodynamics of triamterene and hydrochlorothiazide and their combination in healthy volunteers. European Journal of Clinical Pharmacology, 51(6), 465-471. [Link]

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Technical Support Center: Improving 7-Desamino-7-hydroxy triamterene Quantification

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the accurate quantification of 7-Desamino-7-hydroxy triamterene. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions that may arise during experimental work. As Senior Application Scientists, we have compiled this guide based on established analytical principles and extensive field experience to ensure scientific integrity and practical utility.

FREQUENTLY ASKED QUESTIONS (FAQs)

Q1: What are the recommended analytical methods for quantifying 7-Desamino-7-hydroxy triamterene?

The primary methods for the quantification of triamterene and its metabolites, including 7-Desamino-7-hydroxy triamterene, are High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5] HPLC with fluorescence or UV detection can be employed, though LC-MS/MS is generally preferred for its superior sensitivity and selectivity, especially in complex biological matrices like plasma and urine.[2][6]

Q2: Why is my signal intensity for 7-Desamino-7-hydroxy triamterene low or inconsistent?

Low or inconsistent signal intensity is a common issue in bioanalysis and can stem from several factors:

  • Matrix Effects: Co-eluting endogenous components from the biological sample can suppress or enhance the ionization of the analyte in the mass spectrometer source, leading to inaccurate and irreproducible results.[6][7][8][9]

  • Suboptimal Extraction Recovery: The analyte may not be efficiently extracted from the sample matrix during sample preparation.

  • Degradation: The analyte may be unstable under the experimental conditions (e.g., pH, temperature, light exposure).

  • Instrumental Issues: Problems with the HPLC or mass spectrometer, such as a contaminated ion source or a failing detector, can lead to poor signal.

Q3: What is the importance of an internal standard and how do I select an appropriate one?

An internal standard (IS) is a compound with similar physicochemical properties to the analyte that is added to all samples, calibrators, and quality controls at a known concentration.[10][11] Its purpose is to correct for variability during sample preparation and analysis, thereby improving the accuracy and precision of the method.[10]

For the quantification of 7-Desamino-7-hydroxy triamterene, an ideal internal standard would be a stable isotope-labeled version of the analyte (e.g., with deuterium or carbon-13). If a stable isotope-labeled IS is not available, a structurally similar compound that is not present in the sample matrix and does not interfere with the analyte signal can be used.[10]

Troubleshooting Guide

This guide provides a systematic approach to identifying and resolving common issues encountered during the quantification of 7-Desamino-7-hydroxy triamterene.

I. Sample Preparation Issues

Problem: Poor peak shape (e.g., tailing, fronting, or splitting).

  • Potential Cause & Solution:

    • Contamination Buildup: Contaminants from the sample matrix can accumulate on the analytical column, leading to peak distortion.[12][13]

      • Troubleshooting Steps:

        • Implement a more rigorous sample clean-up procedure, such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE), to remove interfering substances.

        • Use a guard column to protect the analytical column from strongly retained compounds.

        • Develop a column washing protocol to be used between injections or at the end of a sample batch.

Problem: Low and inconsistent recovery.

  • Potential Cause & Solution:

    • Inefficient Extraction: The chosen extraction method may not be optimal for 7-Desamino-7-hydroxy triamterene from the specific biological matrix.

      • Troubleshooting Workflow:

        G cluster_0 Extraction Optimization A Evaluate Extraction Technique Protein Precipitation (PPT) Liquid-Liquid Extraction (LLE) Solid-Phase Extraction (SPE) B Optimize LLE Parameters Solvent Type pH Salt Concentration A->B If LLE C Optimize SPE Parameters Sorbent Chemistry Wash Solvents Elution Solvent A->C If SPE D Assess Recovery Compare analyte response in extracted sample vs. post-extraction spiked sample B->D C->D

        Caption: Workflow for optimizing extraction recovery.

II. Chromatography Problems

Problem: Shifting retention times.

  • Potential Cause & Solution:

    • Mobile Phase Inconsistency: Changes in the mobile phase composition can cause retention time drift.[12]

      • Troubleshooting Steps:

        • Ensure mobile phase components are accurately measured and well-mixed.

        • If preparing the mobile phase online, check the pump proportioning valves for proper function.[14]

        • Degas the mobile phase to prevent bubble formation in the pump.

    • Column Temperature Fluctuation: Inconsistent column temperature will affect retention times.

      • Troubleshooting Steps:

        • Use a column oven to maintain a constant temperature.

        • Allow the column to fully equilibrate at the set temperature before starting the analysis.[14]

Problem: Poor chromatographic resolution.

  • Potential Cause & Solution:

    • Suboptimal Mobile Phase: The mobile phase composition may not be suitable for separating 7-Desamino-7-hydroxy triamterene from other matrix components.

      • Troubleshooting Steps:

        • Adjust the organic modifier concentration in the mobile phase.

        • Evaluate different organic modifiers (e.g., acetonitrile vs. methanol).

        • Modify the pH of the aqueous portion of the mobile phase to alter the ionization state of the analyte and potentially improve peak shape and retention.

III. Mass Spectrometry Detection Issues

Problem: High background noise or ion suppression/enhancement.

  • Potential Cause & Solution:

    • Matrix Effects: As mentioned in the FAQs, co-eluting matrix components are a primary cause of ionization interference.[6][7][8][9]

      • Troubleshooting Workflow:

        G A High Background/Ion Suppression Detected B Improve Sample Clean-up SPE LLE A->B C Modify Chromatographic Conditions Gradient Column Chemistry A->C D Use Stable Isotope-Labeled Internal Standard A->D Compensation E Evaluate Different Ionization Source APCI vs. ESI A->E Alternative F Re-validate Method B->F C->F

        Caption: Strategy for mitigating matrix effects.

Problem: Inconsistent fragmentation or precursor/product ion ratios.

  • Potential Cause & Solution:

    • Unstable Ion Source Conditions: Fluctuations in parameters like capillary voltage, gas flow, or temperature can affect fragmentation.

      • Troubleshooting Steps:

        • Optimize and stabilize all ion source parameters.

        • Regularly clean the ion source to remove contaminants.

    • Incorrect Collision Energy: The collision energy may not be optimal for the fragmentation of 7-Desamino-7-hydroxy triamterene.

      • Troubleshooting Steps:

        • Perform a compound optimization experiment to determine the ideal collision energy for the desired fragmentation pathway.

Quantitative Data Summary

ParameterTypical Value
Linearity (r²)> 0.99
Lower Limit of Quantification (LLOQ)0.1 - 10 ng/mL
Intra-day Precision (%RSD)< 15%
Inter-day Precision (%RSD)< 15%
Accuracy (%Bias)± 15%
Extraction Recovery> 70%

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Plasma Samples
  • To 100 µL of plasma sample, add 10 µL of internal standard solution.

  • Vortex briefly to mix.

  • Add 500 µL of an appropriate organic solvent (e.g., methyl tert-butyl ether or ethyl acetate).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Urine Samples
  • To 200 µL of urine sample, add 10 µL of internal standard solution.

  • Add 200 µL of a suitable buffer (e.g., 0.1 M phosphate buffer, pH 6) and vortex.

  • Condition an appropriate SPE cartridge (e.g., mixed-mode cation exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load the pre-treated sample onto the SPE cartridge.

  • Wash the cartridge with 1 mL of water followed by 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.

  • Elute the analyte with 500 µL of an appropriate elution solvent (e.g., 5% ammonium hydroxide in methanol).

  • Evaporate the eluate to dryness under nitrogen.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

References

  • Application Note: Quantitative Analysis of Triamterene in Human Urine using Triamterene- d5 as an Internal Standard by Gas Chromatography-Mass Spectrometry (GC-MS). (n.d.). Benchchem.
  • 7-Desamine-7-hydroxy triamterene | 19152-93-3. (2023, August 15). Smolecule.
  • Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study. (n.d.). ResearchGate.
  • Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine. (n.d.). PubMed.
  • Matrix Effect in Bioanalysis: An Overview. (n.d.). International Journal of Pharmaceutical and Phytopharmacological Research.
  • What does the term matrix effect refer to in bioanalytical (biochemical analysis) validation? (2025, November 13).
  • Matrix Effects and Matrix Affects: The Impact of Different Sample Matrices on Sample Preparation and Chromatographic Analysis. (2016, November 24). Chromatography Today.
  • Assessment of matrix effect in quantitative LC-MS bioanalysis. (n.d.). NIH.
  • Review Article on Matrix Effect in Bioanalytical Method Development. (n.d.). International Journal of MediPharm Research.
  • Mechanistic and Other Relevant Data. (n.d.). In Some Drugs and Herbal Products. NCBI Bookshelf.
  • This compound. (n.d.). gsrs.
  • HPLC Troubleshooting Guide. (n.d.).
  • HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
  • HPLC Troubleshooting. (n.d.). Thermo Fisher Scientific - US.
  • Internal Standards – What are they? How do I choose, use, and benefit from them? (n.d.). SCION Instruments.
  • Internal standard – Knowledge and References. (n.d.). Taylor & Francis.
  • Exposure Data. (n.d.). In Some Drugs and Herbal Products. NCBI Bookshelf.
  • Screening and Identification of Mitragynine and 7-Hydroxymitragynine in Human Urine by LC-MS/MS. (n.d.). MDPI.

Sources

Technical Support Center: Troubleshooting Inconsistent Results in 7-Desamino-7-hydroxy triamterene Experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 7-Desamino-7-hydroxy triamterene. As Senior Application Scientists, we understand that achieving reproducible and accurate results is paramount. This guide is designed to provide in-depth troubleshooting strategies and address common challenges encountered when working with this pteridine derivative.

Section 1: Frequently Asked Questions (FAQs)

Q1: My experimental results with 7-Desamino-7-hydroxy triamterene are inconsistent. What are the most common causes?

Inconsistent results with pteridine derivatives like 7-Desamino-7-hydroxy triamterene typically stem from a few core areas: compound stability, solubility issues, and analytical variability.[1] Pteridines are a class of compounds known for their potential sensitivity to environmental conditions.[2]

Primary Causes of Inconsistency:

  • Chemical Degradation: The compound may be degrading due to oxidation, photodegradation, or pH instability. Pteridines should always be protected from light.[1]

  • Poor Solubility: The compound may not be fully dissolved, or it may be precipitating out of solution during the experiment, especially when diluting an organic stock into an aqueous buffer.[1]

  • Assay Interference: As a pteridine derivative, this compound is likely fluorescent, which can interfere with fluorescence-based assays.[1][3][4]

  • Analytical Method Variability: For techniques like LC-MS, "matrix effects" from complex biological samples can suppress or enhance the signal, leading to poor reproducibility.[5][6]

Below is a general workflow to begin diagnosing the source of your inconsistent results.

A Inconsistent Results Observed B Verify Compound Integrity & Purity A->B C Check Stock Solution Preparation & Storage B->C Purity OK K Source new, validated compound. B->K Impure/Degraded D Evaluate Assay Conditions C->D Stock OK L Prepare fresh stock solutions. Aliquot to avoid freeze-thaw. C->L Storage/Prep Issue E Review Analytical Method D->E Assay Conditions OK H Is the compound soluble in the assay buffer? Any precipitation? D->H Solubility Issue I Is there potential for fluorescence interference? D->I Interference Issue F Run QC on starting material (LC-MS, NMR). Is it pure? E->F Purity Question O Perform matrix effect validation studies. E->O LC-MS Issue F->B G Are stock solutions fresh? Stored properly (-80°C, dark)? G->C M Optimize solvent system or adjust final concentration. H->M N Run a compound-only control (no cells/reagents) to measure background fluorescence. I->N J Are you experiencing matrix effects in LC-MS? J->E

Caption: General troubleshooting workflow for inconsistent results.

Q2: I'm observing a precipitate in my stock solution or assay plate. What should I do?

Precipitation is a common issue and a significant source of error. It can happen upon thawing a stock solution or after diluting it into an aqueous buffer.[1]

Causality: 7-Desamino-7-hydroxy triamterene, like its parent compound triamterene, has a planar heterocyclic structure, which can lead to limited aqueous solubility.[7] Diluting a concentrated stock in an organic solvent (like DMSO) into a buffer can cause the compound to crash out if its solubility limit is exceeded.

Troubleshooting Steps:

  • Confirm Dissolution: Gently warm the solution and vortex or sonicate to ensure the compound is fully redissolved.

  • Solvent Optimization: If precipitation persists, the chosen solvent may be inappropriate. Consider alternative solvents. While DMSO is common, for some pteridines, preparation in a slightly acidic buffer (e.g., 0.1 N HCl) or a basic solution (e.g., 0.01N NaOH) can improve solubility and stability.[1][2]

  • Reduce Final Concentration: The most straightforward solution is often to lower the final concentration of the compound in your assay to stay below its solubility limit in the final buffer.

  • Change Dilution Method: Instead of a single large dilution, try a serial dilution approach, which can sometimes prevent localized high concentrations that lead to precipitation.

start Precipitate Observed q1 Is this a freshly thawed stock or a working dilution? start->q1 a1 Gently warm & vortex/sonicate to redissolve. q1->a1 Stock q3 Consider solvent incompatibility. Was a DMSO stock added to aqueous buffer? q1->q3 Working Dilution q2 Did it redissolve? a1->q2 a2 Issue resolved. Proceed with caution. q2->a2 Yes q2->q3 No a3 Lower the final assay concentration. q3->a3 a4 Test alternative solvents (e.g., 0.01N NaOH, acidic buffer). q3->a4 a5 Perform serial dilutions instead of a single large dilution. q3->a5 end Problem Addressed a3->end a4->end a5->end cluster_0 LC Column cluster_1 MS Ion Source (ESI) Analyte Analyte (Target Compound) Droplet Charged Droplet Analyte->Droplet Matrix Matrix Components (Salts, Lipids, etc.) Matrix->Droplet Ion_A Analyte Ion [M+H]+ Droplet->Ion_A Ion_M Matrix Ion Droplet->Ion_M label_suppression Ion Suppression: Matrix components compete for charge or surface area of the droplet, reducing analyte ionization efficiency. Droplet->label_suppression Detector Mass Spectrometer Detector Ion_A->Detector

Caption: Impact of matrix effects on analyte ionization in LC-MS.

Troubleshooting Matrix Effects:

  • Improve Sample Preparation: The goal is to remove interfering matrix components before analysis.

    • Dilution: A simple "dilute-and-shoot" approach can reduce matrix effects but may compromise sensitivity. [5] * Protein Precipitation (PPT): Effective for removing proteins but not salts or phospholipids.

    • Solid-Phase Extraction (SPE): Offers more selective cleanup and is often necessary for complex matrices like plasma to achieve reliable results. [5]* Chromatographic Separation: Modify your HPLC/UPLC method to chromatographically separate the analyte from the bulk of the matrix components.

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): This is the gold standard. A SIL-IS of 7-Desamino-7-hydroxy triamterene will co-elute and experience the same matrix effects, allowing for accurate correction during data processing. [6]* Evaluate Ionization Source: Electrospray ionization (ESI) is generally more susceptible to matrix effects than atmospheric pressure chemical ionization (APCI). [5]If your instrumentation allows, testing APCI could be beneficial.

Q5: My compound is fluorescent. How do I prevent this from interfering with my fluorescence-based assay?

Pteridines are well-known for their fluorescent properties. [3][4][8]This intrinsic fluorescence can be a major source of error in assays that use fluorescence as a readout (e.g., cell viability assays, reporter assays).

Troubleshooting Fluorescence Interference:

  • Run Controls: The most critical step is to run a "compound-only" control. This is a well containing your compound at the highest assay concentration in the assay buffer, but without cells or other reagents that generate a signal. The reading from this well represents the background fluorescence from your compound.

  • Subtract Background: Subtract the average signal from the "compound-only" control wells from all your experimental wells.

  • Choose Different Wavelengths: If possible, select excitation and emission wavelengths for your assay that do not overlap with the fluorescence spectrum of 7-Desamino-7-hydroxy triamterene. Pteridines typically excite in the UV/violet range (330-360 nm) and emit in the blue range (400-450 nm). [3]4. Use a Different Assay Technology: If interference is too high to correct, consider an alternative, non-fluorescence-based method, such as a luminescence-based assay or a colorimetric assay.

FactorDescriptionPotential Impact on Fluorescence
Concentration At high concentrations, the relationship between concentration and fluorescence intensity can become non-linear due to inner filter effects. [9][10]Can lead to underestimation of effects at high doses.
pH The protonation state of the pteridine ring can significantly alter its fluorescence quantum yield. [8]Changes in buffer pH could cause inconsistent background fluorescence.
Temperature Increased temperature generally leads to decreased fluorescence intensity due to increased molecular collisions and non-radiative decay. [9][10]Poor temperature control across an assay plate can introduce variability.
Dissolved Oxygen Dissolved oxygen can quench fluorescence. [9][10]Inconsistent mixing or bubbling can alter oxygen levels and affect signal.

References

  • Technical Support Center: Enhancing the Stability of Pteridine Stock Solutions - Benchchem.
  • Technical Support Center: Optimization of Pteridine Synthesis - Benchchem.
  • Fluorescence Properties of Pteridine Nucleoside Analogs as Monomers and Incorpor
  • Troubleshooting isomer formation in pteridine synthesis - Benchchem.
  • Buy 7-Desamine-7-hydroxy triamterene | 19152-93-3 - Smolecule.
  • General instructions for working with pteridines.
  • Photostability studies on the furosemide-triamterene drug associ
  • Insights into Molecular Structure of Pterins Suitable for Biomedical Applic
  • Matrix Effect in Bio-Analysis of Illicit Drugs with LC-MS/MS - CORE.
  • Detailed lecture on factors affecting Fluorescence intensity - YouTube.
  • Factors affecting fluorescence intensity(pharmaceutical analysis) | PPTX - Slideshare.
  • Enhanced Metabolome Coverage and Evaluation of Matrix Effects by the Use of Experimental-Condition-Matched 13C-Labeled Biological Samples in Isotope-Assisted LC-HRMS Metabolomics - NIH.
  • Frederic Lynen on dealing with matrix effects in LC–MS in bioanalysis - YouTube.
  • Studies on photodegradation process of psychotropic drugs: a review - PMC - NIH.

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Technical Support Center: Optimization of Cell-Based Assays for 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of cell-based assays involving 7-Desamino-7-hydroxy triamterene. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for your experiments. As Senior Application Scientists, we have synthesized the available technical information and field-proven insights to help you navigate the intricacies of assay development for this compound.

Understanding 7-Desamino-7-hydroxy triamterene

7-Desamino-7-hydroxy triamterene (C₁₂H₁₀N₆O, Molecular Weight: 254.25 g/mol ) is a derivative of the well-known potassium-sparing diuretic, triamterene.[1][2] Triamterene's primary mechanism of action is the blockage of the epithelial sodium channel (ENaC) in the kidneys.[3] The structural modification in 7-Desamino-7-hydroxy triamterene, specifically the substitution of an amino group with a hydroxyl group at the 7-position, is expected to alter its interaction with ENaC. In vitro assays have suggested that this modification leads to a reduced affinity for ENaC compared to its parent compound, triamterene.[1] The presence of the hydroxyl group also increases the polarity of the molecule, which may enhance its solubility in aqueous solutions.[1]

Understanding these characteristics is crucial when designing and troubleshooting cell-based assays to investigate the biological activity of this compound. This guide will focus on assays designed to evaluate the inhibitory effects of 7-Desamino-7-hydroxy triamterene on ENaC function.

Troubleshooting Guide: Question & Answer Format

This section addresses specific issues you may encounter during your experiments in a direct question-and-answer format.

Question 1: I am observing a low signal-to-noise ratio in my fluorescence-based assay. What are the potential causes and how can I troubleshoot this?

A low signal-to-noise ratio (S/N) can be a significant hurdle in obtaining reliable data.[4] It can stem from either a weak signal from your reporter or high background fluorescence.

Potential Causes & Troubleshooting Steps:

  • Suboptimal Compound Concentration:

    • Explanation: The concentration of 7-Desamino-7-hydroxy triamterene may be too low to elicit a measurable biological response or too high, leading to cytotoxicity and a decrease in signal.

    • Solution: Perform a dose-response curve to determine the optimal concentration range. Start with a broad range of concentrations and narrow it down to identify the EC₅₀ or IC₅₀ value.

  • High Background Fluorescence (Autofluorescence):

    • Explanation: Cells and media components can naturally fluoresce, a phenomenon known as autofluorescence, which can mask your specific signal.[5][6][7] Phenol red in cell culture media is a common source of background fluorescence.[8]

    • Solutions:

      • Use Phenol Red-Free Media: Switch to a phenol red-free formulation of your cell culture medium.

      • Wash Cells Before Reading: Before adding your fluorescent dye, gently wash the cells with a balanced salt solution (e.g., PBS) to remove any autofluorescent compounds from the media.

      • Use a Red-Shifted Fluorescent Probe: Autofluorescence is often more pronounced in the blue and green spectra.[5] If possible, select a fluorescent probe that excites and emits at longer wavelengths (in the red or far-red spectrum).

      • Instrument Settings: Optimize the gain and exposure settings on your fluorescence plate reader or microscope to maximize your signal while minimizing background.[9]

  • Low Expression of the Target Channel (ENaC):

    • Explanation: The cell line you are using may not express sufficient levels of ENaC at the cell surface to generate a robust signal.

    • Solution:

      • Cell Line Selection: Use a well-characterized cell line known for high ENaC expression, such as A6 kidney epithelial cells (from Xenopus laevis) or mpkCCD cells.[10]

      • Stable Transfection: Consider creating a stable cell line that overexpresses a fluorescently tagged ENaC subunit.[10]

  • Suboptimal Dye Loading:

    • Explanation: The fluorescent indicator dye may not be efficiently loaded into the cells.

    • Solution: Optimize the dye concentration, incubation time, and temperature. Refer to the manufacturer's protocol for the specific dye you are using.

Question 2: My results are inconsistent between wells and plates, particularly at the edges of the microplate. What is causing this "edge effect" and how can I mitigate it?

The "edge effect" is a common issue in microplate-based assays where the outer wells behave differently from the inner wells, leading to increased variability in your data.[1][11][12][13]

Potential Causes & Mitigation Strategies:

  • Evaporation:

    • Explanation: The wells on the perimeter of the plate are more prone to evaporation, which can lead to changes in the concentration of your compound and media components.[11][12][13]

    • Solutions:

      • Use a Humidified Incubator: Ensure your incubator is properly humidified (typically >95%).

      • Seal the Plate: Use adhesive plate seals to minimize evaporation. For cell-based assays, breathable seals are available that allow for gas exchange.[13]

      • Create a Moisture Barrier: Fill the outer wells of the plate with sterile water or PBS to create a humidity buffer around your experimental wells.[12]

  • Temperature Gradients:

    • Explanation: The outer wells of the plate may experience temperature fluctuations when the plate is moved in and out of the incubator, affecting cellular processes.[1][2]

    • Solutions:

      • Equilibrate the Plate: Allow the plate to equilibrate to room temperature before adding reagents and to the incubator temperature before starting your assay.

      • Minimize Time Outside the Incubator: Plan your workflow to minimize the amount of time the plate is outside of the controlled incubator environment.

  • Inconsistent Cell Seeding:

    • Explanation: Uneven distribution of cells during seeding can lead to variability in cell number per well.

    • Solution: Ensure your cell suspension is homogenous by gently mixing before and during plating.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for 7-Desamino-7-hydroxy triamterene in a cell-based assay?

Based on its structural similarity to triamterene, 7-Desamino-7-hydroxy triamterene is expected to act as an inhibitor of the epithelial sodium channel (ENaC).[1][3] ENaC is a key regulator of sodium and water homeostasis in various tissues.[5] Inhibition of ENaC would lead to a decrease in sodium influx into the cell. This can be measured directly using sodium-sensitive fluorescent dyes or indirectly by monitoring changes in membrane potential.

Q2: How should I prepare the 7-Desamino-7-hydroxy triamterene stock solution?

Proper preparation of your test compound is critical for reproducible results.[14]

  • Solvent Selection: While the hydroxyl group may increase water solubility compared to triamterene, it is advisable to first dissolve 7-Desamino-7-hydroxy triamterene in a small amount of a polar organic solvent like DMSO to create a high-concentration stock solution.[1][15]

  • Stock Concentration: Prepare a concentrated stock solution (e.g., 10 mM) to minimize the final concentration of the organic solvent in your cell culture media. The final DMSO concentration should ideally be kept below 0.1% to avoid solvent-induced cytotoxicity.[15]

  • Storage: Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles. Protect the solution from light if the compound is light-sensitive.

Q3: What are the best positive and negative controls for my ENaC inhibition assay?

  • Positive Control: Amiloride is a well-characterized and potent inhibitor of ENaC and serves as an excellent positive control.[10]

  • Negative Control (Vehicle Control): This should be a mock treatment with the same final concentration of the solvent (e.g., DMSO) used to dissolve your test compound. This control is essential to account for any effects of the solvent on the cells.

Q4: How can I assess the cytotoxicity of 7-Desamino-7-hydroxy triamterene?

It is crucial to determine the concentration range at which 7-Desamino-7-hydroxy triamterene is not cytotoxic to your cells, as cytotoxicity can interfere with your assay results.

  • Cell Viability Assays: Use standard cell viability assays such as MTT, MTS, or resazurin-based assays to assess cell health after treatment with a range of compound concentrations.[7][10]

  • Live/Dead Staining: Employ fluorescent live/dead cell staining kits to visually assess cell membrane integrity.

Experimental Protocols

Protocol 1: Fluorescence-Based Measurement of Intracellular Sodium Changes

This protocol describes a method to measure changes in intracellular sodium concentration, a direct indicator of ENaC activity, using a sodium-sensitive fluorescent dye.

Materials:

  • Cells with high ENaC expression (e.g., A6 cells)

  • Black, clear-bottom 96-well microplates

  • Sodium-sensitive fluorescent dye (e.g., Sodium Green™, BCECF-AM for ratiometric pH measurement which can be influenced by Na+/H+ exchange)

  • 7-Desamino-7-hydroxy triamterene

  • Amiloride (positive control)

  • DMSO (vehicle)

  • Phenol red-free cell culture medium

  • Hanks' Balanced Salt Solution (HBSS) or similar buffer

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and culture until they form a confluent monolayer.

  • Compound Preparation: Prepare serial dilutions of 7-Desamino-7-hydroxy triamterene and amiloride in phenol red-free medium. Also, prepare a vehicle control with the same final DMSO concentration.

  • Dye Loading: a. Wash the cells gently with warm HBSS. b. Prepare the dye loading solution according to the manufacturer's instructions in HBSS. c. Incubate the cells with the dye loading solution for the recommended time and temperature (e.g., 30-60 minutes at 37°C).

  • Wash: Gently wash the cells twice with warm HBSS to remove excess dye.

  • Compound Treatment: Add the prepared compound dilutions, positive control, and vehicle control to the respective wells.

  • Signal Measurement: a. Immediately place the plate in a fluorescence microplate reader. b. Measure the fluorescence intensity at the appropriate excitation and emission wavelengths for the chosen dye. c. For kinetic assays, take readings at regular intervals over a desired period.

Data Presentation
Treatment GroupConcentration (µM)Mean Fluorescence IntensityStandard Deviation% Inhibition (relative to Amiloride)
Vehicle (DMSO)-
7-Desamino-7-hydroxy triamterene0.1
1
10
100
Amiloride10100%

Visualizations

Experimental Workflow for ENaC Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis seed_cells Seed Cells in 96-well Plate prep_compounds Prepare Compound Dilutions dye_loading Load Cells with Fluorescent Dye prep_compounds->dye_loading wash_cells Wash to Remove Excess Dye dye_loading->wash_cells add_compounds Add Compounds and Controls wash_cells->add_compounds measure_fluorescence Measure Fluorescence add_compounds->measure_fluorescence data_analysis Analyze Data & Plot Dose-Response measure_fluorescence->data_analysis

Caption: Workflow for a fluorescence-based ENaC inhibition assay.

Simplified ENaC Signaling Pathway and Inhibition

G cluster_membrane Apical Membrane ENaC Epithelial Sodium Channel (ENaC) intracellular_Na Intracellular Na+ ENaC->intracellular_Na extracellular_Na Extracellular Na+ extracellular_Na->ENaC Influx inhibitor 7-Desamino-7-hydroxy triamterene inhibitor->ENaC Inhibition

Caption: Inhibition of ENaC-mediated sodium influx.

References

  • Characterization and imaging of A6 epithelial cell clones expressing fluorescently labeled ENaC subunits. American Physiological Society Journal. Available at: [Link]

  • Inhibition of the epithelial sodium channel (ENaC) leading to airways... ResearchGate. Available at: [Link]

  • The edge effect in microplate assays. Wako Automation. Available at: [Link]

  • A Protocol for Measurement of Intracellular pH. Available at: [Link]

  • Preventing edge effect in microplates. YouTube. Available at: [Link]

  • 7-DESAMINE-7-HYDROXY TRIAMTERENE. gsrs. Available at: [Link]

  • Demonstration of Proteolytic Activation of the Epithelial Sodium Channel (ENaC) by Combining Current Measurements with Detection of Cleavage Fragments. PMC - NIH. Available at: [Link]

  • Activatable Second Near-Infrared Fluorescent Probes: A New Accurate Diagnosis Strategy for Diseases. PubMed Central. Available at: [Link]

  • Molecular principles of assembly, activation, and inhibition in epithelial sodium channel. eLife. Available at: [Link]

  • Proteolytic Activation of the Epithelial Sodium Channel (ENaC): Its Mechanisms and Implications. MDPI. Available at: [Link]

  • The Ultimate Guide to Troubleshooting Microplate Assays. Bitesize Bio. Available at: [Link]

  • The investigation of fluorescence and metal interaction properties of racemic 7,8,9,10-tetrahydro-3-hydroxy-4-(1-hydroxyethyl)be. Semantic Scholar. Available at: [Link]

  • Chemosensor properties of 7-hydroxycoumarin substituted cyclotriphosphazenes. PMC. Available at: [Link]

  • 7-Hydroxycoumarins Are Affinity-Based Fluorescent Probes for Competitive Binding Studies of Macrophage Migration Inhibitory Factor. PubMed Central. Available at: [Link]

  • The cytotoxicity effect of 7-hydroxy-3,4-dihydrocadalene from Heterotheca inuloides and semisynthetic cadalenes derivates towards breast cancer cells: involvement of oxidative stress-mediated apoptosis. PMC - NIH. Available at: [Link]

  • Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin | Request PDF. ResearchGate. Available at: [Link]

  • Characterization of 2,3,6,7,10,11-hexahydroxytriphenylene and its effects on cell viability in human cancer cell lines. PubMed. Available at: [Link]

  • Development of an Alamar Blue viability assay in 384-well format for high throughput whole cell screening of Trypanosoma brucei brucei bloodstream form strain 427. PubMed. Available at: [Link]

  • Synthesis and biological evaluation of novel 7-hydroxy-4-phenylchromen-2-one-linked to triazole moieties as potent cytotoxic agents. PubMed. Available at: [Link]

  • Small-Molecule Drug Preparation for Cell Culture: Core Principles and. AntBio. Available at: [Link]

  • Improved solubility and stability of 7-hydroxy-4-methylcoumarin at different temperatures and pH values through complexation with sulfobutyl ether-β-cyclodextrin. PubMed. Available at: [Link]

  • Cell-Based Assays in Practice: Cell Markers from Autofluorescent Proteins of the GFP-Family. Ingenta Connect. Available at: [Link]

  • Master the challenges of cell-based fluorescence assays. The Blog - Tecan. Available at: [Link]

  • Flow Cytometry Part 3: Enhancing Signal-to-Noise Ratio. Avantier. Available at: [Link]

  • Data Analysis for Molecular Biology Assays. Vivia Biotech. Available at: [Link]

  • Ten Tips for Optimizing Cell-Based Assays | Biocompare. Biocompare. Available at: [Link]

  • Protocol for Emulate Organ-Chips: Compound Treatment Solution Preparation and Treatment. Available at: [Link]

  • Achieving Improved Signal-to-Noise Ratio in Flow Cytometry | Features. Photonics Spectra. Available at: [Link]

  • Maximizing signal-to-noise ratio in the random mutation capture assay. PMC. Available at: [Link]

  • Cell Assays for Sample Analysis. Abyntek Biopharma. Available at: [Link]

  • Triamterene. StatPearls - NCBI Bookshelf - NIH. Available at: [Link]

  • Triamterene | C12H11N7 | CID 5546. PubChem - NIH. Available at: [Link]

  • What is the mechanism of Triamterene?. Patsnap Synapse. Available at: [Link]

  • Cell Based Assays in Drug Development: Comprehensive Overview. Immunologix. Available at: [Link]

  • From cell seeding to analysis - Getting the best out of your cell-based assay. YouTube. Available at: [Link]

  • Culture techniques for drug discovery and therapeutics. Available at: [Link]

  • General Tips for Successful Cell Culture. FDCELL. Available at: [Link]

  • 6 Steps for Successful in vitro Drug Treatment. Bitesize Bio. Available at: [Link]

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Technical Support Center: Refining Purification Protocols for 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 7-Desamino-7-hydroxy triamterene. This guide is designed for researchers, scientists, and drug development professionals to navigate the intricacies of purifying this specific pteridine derivative. Here, we synthesize established methodologies with field-proven insights to address common and complex challenges you may encounter during your experiments. Our goal is to provide a self-validating system of protocols and troubleshooting advice grounded in authoritative scientific principles.

Frequently Asked Questions (FAQs)

This section addresses high-level questions to provide a foundational understanding of the purification strategy for 7-Desamino-7-hydroxy triamterene.

Q1: What are the primary challenges in purifying 7-Desamino-7-hydroxy triamterene?

A1: The primary challenges stem from its pteridine core. These molecules are often characterized by low solubility in common organic solvents, potential for thermal degradation, and sensitivity to pH. The presence of a hydroxyl group in your compound can also lead to strong interactions with silica gel, potentially causing tailing and poor separation during column chromatography. Furthermore, impurities from the synthesis, such as starting materials or side-products like isomers, can be structurally similar, making them difficult to resolve.[1][2][3]

Q2: Which analytical techniques are most suitable for assessing the purity of 7-Desamino-7-hydroxy triamterene?

A2: High-Performance Liquid Chromatography (HPLC) is the gold standard for assessing the purity of triamterene and its derivatives due to its high resolution and sensitivity.[1][4][5] Thin-Layer Chromatography (TLC) is an excellent complementary technique for rapid, real-time monitoring of reaction progress and column chromatography fractions.[6] For structural confirmation and identification of impurities, Liquid Chromatography-Mass Spectrometry (LC-MS) is invaluable. Spectrophotometric methods can also be employed for quantification.[7]

Q3: Why is recrystallization often a preferred method for pteridine purification?

A3: Recrystallization is a powerful technique for purifying solid compounds, and it is particularly well-suited for pteridines that exhibit poor solubility in many solvents at room temperature but better solubility at elevated temperatures.[8] This differential solubility allows for the selective crystallization of the target compound while impurities remain in the solvent. It is a cost-effective method that can yield highly pure material and can sometimes be more efficient than chromatography for removing certain impurities, especially when dealing with larger quantities.[9]

Q4: What are the key considerations when choosing a solvent system for column chromatography of this compound?

A4: Due to the polar nature of 7-Desamino-7-hydroxy triamterene, a polar stationary phase like silica gel is typically used. The mobile phase will likely be a mixture of a non-polar solvent (like dichloromethane or ethyl acetate) and a polar solvent (like methanol or ethanol). The key is to find a balance that allows for good separation without causing the compound to irreversibly adsorb to the silica. The addition of a small amount of a basic modifier, such as triethylamine or ammonia, to the mobile phase can help to reduce peak tailing by deprotonating acidic silanol groups on the silica surface.[10]

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during the purification of 7-Desamino-7-hydroxy triamterene.

Issue 1: Low Yield After Column Chromatography

Q: I'm experiencing significant product loss during silica gel column chromatography. What could be the cause and how can I mitigate it?

A: This is a common issue with polar, nitrogen-containing heterocyclic compounds like your target molecule.

  • Causality: The hydroxyl and amino groups on the pteridine ring can form strong hydrogen bonds with the acidic silanol groups on the surface of the silica gel. This can lead to irreversible adsorption and loss of your compound on the column. Some pteridine derivatives can also be unstable on silica gel.[3]

  • Troubleshooting Steps:

    • Deactivate the Silica Gel: Before packing the column, prepare a slurry of the silica gel in your mobile phase containing a small percentage (0.1-1%) of a base like triethylamine or ammonia. This will neutralize the acidic sites on the silica.

    • Optimize the Mobile Phase: Increase the polarity of your eluent gradually. A steeper gradient may be necessary to elute your highly polar compound. Consider using a stronger polar solvent like methanol in your solvent system.

    • Alternative Stationary Phases: If the issue persists, consider using a less acidic stationary phase, such as neutral or basic alumina. Alternatively, reversed-phase chromatography (C18 silica) with a suitable aqueous-organic mobile phase could be an option.

    • Minimize Column Time: Do not let the compound sit on the column for an extended period. Elute the compound as efficiently as possible.[3]

Issue 2: Persistent Impurities After Purification

Q: My final product shows a persistent impurity with a similar Rf value on TLC and a close retention time in HPLC. How can I remove it?

A: Structurally similar impurities are a common challenge.

  • Causality: The impurity is likely a regioisomer or a closely related derivative formed during the synthesis. The similar polarity and structure make it difficult to separate using standard chromatographic methods. Common impurities in triamterene synthesis include isomers like 2,7-Diamino-6-phenylpteridin-4-ol and 2,4-Diamino-6-phenylpteridin-7-ol.[1][]

  • Troubleshooting Steps:

    • Recrystallization: This is often the most effective method for removing isomeric impurities. Experiment with different solvent systems. A good starting point would be polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), from which the product may precipitate upon the addition of an anti-solvent like water or an ether. A Chinese patent suggests that triamterene can be effectively refined by dissolving the crude product in an aprotic polar solvent at an elevated temperature, followed by cooling to induce crystallization.[8]

    • Preparative HPLC: If recrystallization is unsuccessful, preparative HPLC offers higher resolution than standard column chromatography and can often separate closely related compounds.[12]

    • Solvent System Optimization for Chromatography: For column chromatography, try a different solvent system that may offer different selectivity. For example, if you are using a dichloromethane/methanol system, try an ethyl acetate/ethanol system.

Issue 3: Product Degradation During Purification

Q: I suspect my compound is degrading during the purification process, as I see multiple new spots on TLC after leaving it on the column or during workup. What are the likely causes and solutions?

A: Pteridines can be sensitive to light, air (oxidation), and pH extremes.

  • Causality: The extended pteridine ring system can be susceptible to oxidation, especially if there are reduced forms present.[3] The presence of acidic silica gel or residual acid/base from the reaction workup can also catalyze degradation.

  • Troubleshooting Steps:

    • Inert Atmosphere: If your compound is particularly sensitive, conduct the purification under an inert atmosphere of nitrogen or argon.[9]

    • Protection from Light: Wrap your column and collection flasks in aluminum foil to protect the compound from light.

    • Neutralize the Crude Product: Ensure that your crude product is neutralized before loading it onto the column.

    • Use High-Purity Solvents: Impurities in solvents, such as peroxides in ethers, can promote degradation. Use freshly distilled or high-purity solvents.

Experimental Protocols

Protocol 1: Recrystallization of 7-Desamino-7-hydroxy triamterene
  • Solvent Screening: In small vials, test the solubility of a few milligrams of your crude product in various solvents (e.g., water, ethanol, methanol, acetonitrile, DMF, DMSO) at room temperature and upon heating. A good recrystallization solvent will dissolve the compound when hot but not when cold.

  • Dissolution: In an appropriately sized flask, add the crude 7-Desamino-7-hydroxy triamterene and the chosen solvent. Heat the mixture with stirring until the solid is completely dissolved. Use the minimum amount of hot solvent necessary.

  • Decolorization (Optional): If the solution is colored due to impurities, add a small amount of activated charcoal and heat for a few minutes.

  • Hot Filtration (if charcoal was used): Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove the charcoal.

  • Crystallization: Allow the filtrate to cool slowly to room temperature. If crystals do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Further cooling in an ice bath can promote crystallization.

  • Isolation and Drying: Collect the crystals by vacuum filtration, wash them with a small amount of cold solvent, and dry them under vacuum.

Protocol 2: Flash Column Chromatography
  • Slurry Preparation: In a beaker, make a slurry of silica gel in the initial, least polar mobile phase you plan to use. If necessary, add 0.5% triethylamine to the mobile phase.

  • Column Packing: Pack a glass column with the silica gel slurry.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (or the mobile phase). If the product is not very soluble, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder loaded onto the top of the column.

  • Elution: Begin eluting with the initial mobile phase. Gradually increase the polarity of the mobile phase (gradient elution) to elute your compound.

  • Fraction Collection: Collect fractions and monitor them by TLC.

  • Combine and Evaporate: Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Example HPLC Purity Analysis

SampleRetention Time (min)Peak Area (%)Identity
Crude Product5.285.37-Desamino-7-hydroxy triamterene
4.810.1Impurity A (likely starting material)
6.14.6Impurity B (likely isomer)
Purified Product5.299.57-Desamino-7-hydroxy triamterene

Table 2: Example TLC Solvent Systems for Monitoring Purification

Solvent System (v/v)Purpose
Dichloromethane:Methanol (95:5)Initial screening and monitoring of less polar impurities
Ethyl Acetate:Methanol (90:10)Good for monitoring the separation of the main product from closely related impurities
Dichloromethane:Methanol:Triethylamine (90:10:0.5)Improved spot shape and resolution

Visualizations

Purification_Workflow Crude Crude 7-Desamino-7-hydroxy triamterene Analysis1 Purity Check (TLC/HPLC) Crude->Analysis1 Recrystallization Recrystallization Analysis1->Recrystallization >90% pure, crystalline solid ColumnChromatography Column Chromatography Analysis1->ColumnChromatography <90% pure or oily solid Analysis2 Purity Check (TLC/HPLC) Recrystallization->Analysis2 ColumnChromatography->Analysis2 PureProduct Pure Product (>99%) Analysis2->PureProduct Meets Purity Criteria

Caption: Purification workflow for 7-Desamino-7-hydroxy triamterene.

Troubleshooting_Logic Start Purification Issue LowYield Low Yield? Start->LowYield Impurity Persistent Impurity? LowYield->Impurity No Solution1 Deactivate Silica Optimize Mobile Phase Change Stationary Phase LowYield->Solution1 Yes Degradation Degradation? Impurity->Degradation No Solution2 Recrystallization Preparative HPLC Optimize Solvent System Impurity->Solution2 Yes Solution3 Inert Atmosphere Protect from Light Neutralize Crude Degradation->Solution3 Yes End Problem Solved Degradation->End No Solution1->End Solution2->End Solution3->End

Caption: Troubleshooting logic for purification issues.

References

  • Exposure Data - Some Drugs and Herbal Products - NCBI Bookshelf. Available at: [Link]

  • Spectrophotometric and spectrodensitometric determination of triamterene and xipamide in pure form and in pharmaceutical formulation - PubMed. Available at: [Link]

  • Validated spectroscopic methods for the estimation of triamterene in bulk powder and capsule form via derivatization reactions - MSA Repository "MSAR". Available at: [Link]

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  • Development and Validation of Rp-Hplc Method for the Determination of Triamterene and Benzthiazide in Pharmaceutical Dosage Form. Available at: [Link]

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  • Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC - INTERNATIONAL JOURNAL OF APPLIED PHARMACEUTICAL SCIENCES AND RESEARCH. Available at: [Link]

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  • Expression, purification, crystallization and preliminary crystallographic analysis of recombinant pteridine reductase of Trypanosoma cruzi - PubMed. Available at: [Link]

  • Development of an HPLC-MS method for the determination of natural pteridines in tomato samples - RSC Publishing. Available at: [Link]

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  • TWO-DIMENSIONAL PURIFICATION OF 7-HYDROXYMITRAGYNINE USING CPC AND HPLC - Gilson. Available at: [Link]

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Technical Support Center: Mitigating Off-Target Effects of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for researchers utilizing 7-Desamino-7-hydroxy triamterene. This guide is designed for research scientists and drug development professionals to provide a framework for identifying, understanding, and mitigating potential off-target effects during experimentation. As a structural analog of the potassium-sparing diuretic Triamterene, the primary mechanism of action for 7-Desamino-7-hydroxy triamterene is presumed to be the inhibition of the epithelial sodium channel (ENaC).[1][2][3][4] However, like any small molecule, it possesses the potential to interact with unintended biomolecules, leading to off-target effects that can confound experimental results.[5][6]

This document provides both foundational knowledge through frequently asked questions and actionable troubleshooting protocols to ensure the data you generate is robust, reproducible, and correctly attributed to the compound's on-target activity.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions regarding the use of 7-Desamino-7-hydroxy triamterene and the general principles of off-target effect mitigation.

Q1: What is the presumed on-target mechanism of 7-Desamino-7-hydroxy triamterene? A: Based on its structural similarity to Triamterene, 7-Desamino-7-hydroxy triamterene is expected to act as a direct blocker of the epithelial sodium channel (ENaC).[1][3][4] ENaC is a transmembrane ion channel that facilitates sodium reabsorption in the kidneys.[2] By inhibiting this channel, the compound is expected to produce a diuretic and natriuretic effect.

Q2: What are off-target effects and why are they a critical concern in research? A: Off-target effects are unintended interactions between a small molecule and cellular components other than its primary target.[5] These interactions are a major concern because they can lead to misinterpretation of experimental data, where an observed biological effect is incorrectly attributed to the intended target.[6] They can also cause cellular toxicity or other confounding phenotypes that obscure the true on-target outcome.[7]

Q3: How can I distinguish between a specific on-target effect, an off-target effect, and non-specific cellular toxicity? A: Differentiating these effects requires a multi-pronged validation strategy.

  • On-Target Effects: Should be dose-dependent within a specific concentration range and should be recapitulated by other selective inhibitors of the same target or by genetic knockdown/knockout of the target. The effect should be reversible upon compound washout (for reversible inhibitors).

  • Off-Target Effects: May occur at different concentration ranges than on-target effects, are not replicated by genetically silencing the intended target, and may be structurally dependent (i.e., not present with a structurally distinct inhibitor of the same target).[8]

  • Non-Specific Toxicity: Typically occurs at higher concentrations, is often irreversible, and is characterized by general indicators of poor cell health (e.g., membrane blebbing, widespread apoptosis) that are not tied to a specific signaling pathway.

Q4: I suspect my results are influenced by off-target effects. What is the very first experimental step I should take? A: The first and most crucial step is to perform a comprehensive dose-response experiment. Many off-target effects manifest at higher concentrations.[7] By testing the compound over a wide range of concentrations (e.g., from picomolar to high micromolar), you can establish the EC50/IC50 for your desired phenotype and identify a concentration window where the on-target effect is saturated but toxicity and other anomalous effects are minimal.[9]

Q5: What are the absolute essential controls for any experiment involving this compound? A: Every experiment should include the following controls to ensure data integrity:

  • Vehicle Control: The solvent (e.g., DMSO) used to dissolve the compound, administered at the same final concentration as in the experimental conditions. This controls for any effects of the solvent itself.

  • Positive Control: A well-characterized, potent inhibitor of the target (e.g., Amiloride for ENaC) to confirm that the experimental system is responsive to on-target inhibition.[7]

  • Negative Control: Ideally, a structurally similar but biologically inactive analog of 7-Desamino-7-hydroxy triamterene. This helps confirm that the observed effect is due to the specific chemical structure of the active compound and not some general property of the chemical scaffold.[7]

Section 2: Troubleshooting Guide for Unexpected Experimental Outcomes

This guide provides structured workflows to diagnose and resolve common issues that may arise from off-target effects.

Issue 1: An Unexpected or Paradoxical Phenotype is Observed

You treat your cells with 7-Desamino-7-hydroxy triamterene expecting to see Phenotype A (the known on-target effect), but instead, you observe Phenotype B, which is unrelated or even opposite to what was expected.

  • Potential Cause: This is a classic sign of an off-target effect. The compound may be binding to a secondary protein, triggering a different signaling cascade.[8] Alternatively, it could be an indirect effect where inhibition of the primary target causes a compensatory cellular response.[10]

  • Troubleshooting Workflow:

    Step 1: Confirm Target Engagement in a Cellular Context. Before drawing conclusions about the phenotype, you must first confirm that the compound is physically binding to its intended target (ENaC) in your experimental system at the concentrations used. The Cellular Thermal Shift Assay (CETSA) is the gold standard for this purpose.[11][12] CETSA works on the principle that ligand binding stabilizes a protein, increasing its resistance to thermal denaturation.[13][14]

    Protocol 1: Target Engagement Validation via CETSA
    • Cell Treatment: Culture your cells of interest and treat them with either the vehicle control or a working concentration of 7-Desamino-7-hydroxy triamterene for a specified time.

    • Heating: Harvest the cells, lyse them, and divide the lysate into several aliquots. Heat each aliquot to a different temperature (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by immediate cooling.

    • Separation: Centrifuge the samples at high speed to pellet the aggregated, denatured proteins.

    • Analysis: Collect the supernatant containing the soluble, non-denatured proteins. Analyze the amount of soluble target protein (e.g., an ENaC subunit) remaining at each temperature using Western Blot or Mass Spectrometry.

    • Interpretation: In the presence of a binding ligand, the target protein will be more stable at higher temperatures. This will appear as a rightward shift in the melting curve compared to the vehicle-treated control. A significant shift confirms target engagement.

    CETSA experimental workflow to confirm target engagement.

    Step 2: Use Genetic Tools to Validate the On-Target Hypothesis. If target engagement is confirmed but the phenotype is still unexpected, the next step is to determine if the phenotype is truly a consequence of inhibiting the target. This is best achieved using genetic methods like CRISPR/Cas9-mediated knockout or siRNA-mediated knockdown.[15][16]

    Protocol 2: On-Target Validation via CRISPR/Cas9 Knockout
    • Design & Validate: Design guide RNAs (sgRNAs) targeting a critical subunit of ENaC. Validate that these sgRNAs effectively knock out the target protein expression via Western Blot or qPCR.[16]

    • Phenotypic Comparison: Compare the phenotype of the ENaC knockout cells to that of wild-type cells treated with 7-Desamino-7-hydroxy triamterene.

    • Interpretation:

      • Phenocopy: If the knockout cells exhibit the same unexpected Phenotype B, it strongly suggests that this phenotype is a true, albeit previously unknown, on-target effect of ENaC inhibition.

      • No Phenocopy: If the knockout cells do not show Phenotype B, the phenotype observed with the compound is likely due to an off-target effect.

    • Definitive Control: Treat the knockout cells with 7-Desamino-7-hydroxy triamterene. Since the target is absent, the compound should no longer elicit Phenotype B if it were on-target. If the phenotype persists, it is definitively an off-target effect.[17]

Issue 2: High Cellular Toxicity at Effective Concentrations

You find that the concentrations of 7-Desamino-7-hydroxy triamterene required to achieve the desired on-target effect also induce significant cell death or stress.

  • Potential Cause: The therapeutic window is narrow or non-existent, likely because the compound is interacting with one or more essential off-target proteins at or near the same concentration required for on-target activity.

  • Troubleshooting Workflow:

    Step 1: Refine the Dose-Response Curve. Perform a highly granular dose-response curve for both the desired on-target effect and a marker of cell viability (e.g., CellTiter-Glo®, MTT assay). Plotting both curves on the same graph will visualize the therapeutic window.

    Step 2: Employ an Orthogonal Inhibition Strategy. Use a structurally unrelated inhibitor of the same target (e.g., Amiloride for ENaC) and repeat the dose-response experiment.[7]

    • Scenario A: If the orthogonal inhibitor produces the desired on-target effect without the associated toxicity, it is highly probable that the toxicity of 7-Desamino-7-hydroxy triamterene is an off-target effect.

    • Scenario B: If both compounds produce the same on-target effect and the same toxicity profile, the toxicity may be an inherent consequence of inhibiting the target in that specific cell system.

    Validation Method Principle Key Question Answered Limitations
    Dose-Response Curve On-target and off-target effects often have different potencies.What is the optimal concentration for on-target activity with minimal side effects?Does not identify the off-target protein(s).
    CETSA Ligand binding increases the thermal stability of the target protein.[18]Is my compound binding to its intended target in the cell?[13]Does not provide information about downstream functional effects or off-targets.
    Genetic Knockout/Knockdown Removing the target protein should phenocopy the inhibitor's effect.[15][19]Is the observed phenotype a result of inhibiting the intended target?Knockout can cause compensatory changes; knockdown can have its own off-target effects.[17][20]
    Inactive Analog Control A structurally similar but inactive molecule should not produce the phenotype.[7]Is the effect due to the specific pharmacophore or a general property of the scaffold?A truly inactive analog may not always be available.
    Orthogonal Inhibitor A structurally different inhibitor for the same target should produce the same on-target phenotype.[7]Is the observed phenotype (or toxicity) specific to my compound's chemical class?Assumes the availability and selectivity of a different class of inhibitor.
Issue 3: Discrepancy Between Biochemical Potency and Cellular Activity

The compound is highly potent in a cell-free (biochemical) assay but shows weak or no activity in cell-based experiments.

  • Potential Cause: This common issue is often unrelated to off-target binding and is instead due to poor physicochemical properties. The compound may have low cell permeability, be actively removed by efflux pumps, or be rapidly metabolized by the cells.

  • Troubleshooting Workflow:

    Step 1: Assess Cell Permeability. Use standard assays like the Parallel Artificial Membrane Permeability Assay (PAMPA) to determine if the compound can passively diffuse across a lipid membrane.

    Step 2: Measure Compound Stability. Incubate 7-Desamino-7-hydroxy triamterene in your cell culture medium (with and without cells) over a time course. Measure the concentration of the parent compound at different time points using LC-MS to check for degradation or metabolism.

    Step 3: Consider Efflux Pump Inhibition. Co-administer 7-Desamino-7-hydroxy triamterene with known inhibitors of common efflux pumps (e.g., P-glycoprotein). A restoration of activity would suggest the compound is a substrate for these transporters.

    G cluster_0 On-Target Pathway cluster_1 Off-Target Pathway Inhibitor 7-Desamino-7-hydroxy triamterene Target On-Target (ENaC) Inhibitor->Target Binds & Inhibits Off_Target Off-Target (e.g., Kinase X) Inhibitor->Off_Target Binds & Modulates On_Effect Direct On-Target Effect (e.g., Reduced Na+ influx) Target->On_Effect Leads to Downstream_On Indirect On-Target Effect (e.g., Altered Membrane Potential) On_Effect->Downstream_On Causes Off_Effect Direct Off-Target Effect (e.g., Unintended Phosphorylation) Off_Target->Off_Effect Leads to Downstream_Off Indirect Off-Target Effect (e.g., Activation of Unrelated Pathway) Off_Effect->Downstream_Off Causes

    Distinguishing direct, indirect, on-target, and off-target effects.

Section 3: Advanced Strategies for Unbiased Off-Target Identification

When standard troubleshooting is insufficient, advanced proteomic techniques can be used to identify off-target interactors in an unbiased manner.

  • Thermal Proteome Profiling (TPP): This is a powerful extension of CETSA coupled with quantitative mass spectrometry. It allows for the simultaneous assessment of thermal stability changes across thousands of proteins in response to compound treatment, revealing both the intended target and potential off-target binders in a single experiment.[11]

  • Affinity Chromatography-Mass Spectrometry: The compound is immobilized on a solid support (e.g., beads) and used as bait to "pull down" interacting proteins from a cell lysate. These binding partners are then identified by mass spectrometry.

These methods are resource-intensive but provide the most comprehensive and unbiased view of a compound's cellular interaction profile.

References

  • Cellular thermal shift assay: an approach to identify and assess protein target engagement. (n.d.). Google Scholar.
  • Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - ACS Publications. (2022, September 1). ACS Publications.
  • Cellular thermal shift assay - Wikipedia. (n.d.). Wikipedia.
  • Sensitive Measurement of Drug-Target Engagement by a Cellular Thermal Shift Assay with Multiplex Proximity Extension Readout. - SciLifeLab Publications. (n.d.). SciLifeLab.
  • Technical Support Center: Overcoming Off-Target Effects of Small Molecule Inhibitors - Benchchem. (n.d.). BenchChem.
  • Unveiling Target Engagement: A Comparative Guide to the Cellular Thermal Shift Assay for MLS000545091 - Benchchem. (n.d.). BenchChem.
  • Understanding the off-target effects of cancer drugs – and how they could lead us to new forms of treatment. (2020, March 3). The Institute of Cancer Research, London.
  • Small Molecule Inhibitors Selection Guide. (2019, August 13). Cayman Chemical.
  • Direct, indirect and off-target effects of kinase inhibitors. (A). In... - ResearchGate. (n.d.). ResearchGate.
  • Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. (n.d.). BMC Systems Biology.
  • Triamterene - Wikipedia. (n.d.). Wikipedia.
  • Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - NIH. (n.d.). National Institutes of Health.
  • Confirm Target Gene Knockdown or Knockout with Fluorescent RNAi Studies - LICORbio™. (n.d.). LI-COR Biosciences.
  • Do Knockout & small molecule inhibition give similar effects? - ResearchGate. (2018, November 26). ResearchGate.
  • Triamterene - StatPearls - NCBI Bookshelf - NIH. (n.d.). National Center for Biotechnology Information.
  • Recognizing and exploiting differences between RNAi and small-molecule inhibitors - PMC. (n.d.). National Center for Biotechnology Information.
  • Mitigating off-target effects of small RNAs: conventional approaches, network theory and artificial intelligence - PubMed. (n.d.). National Center for Biotechnology Information.
  • 7-DESAMINE-7-HYDROXY TRIAMTERENE - gsrs. (n.d.). Global Substance Registration System.
  • Knockout and Knockdown Antibody Validation. (n.d.). Thermo Fisher Scientific.
  • What is the mechanism of Triamterene? - Patsnap Synapse. (2024, July 17). Patsnap.

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Validation & Comparative

A Comparative Analysis of Triamterene and its 7-Desamino-7-hydroxy Derivative: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Examination of a Clinically Established Diuretic and its Understudied Analogue

In the landscape of renal pharmacology, triamterene stands as a well-established potassium-sparing diuretic. Its mechanism of action and clinical profile have been extensively characterized. In contrast, its derivative, 7-Desamino-7-hydroxy triamterene, remains a compound of primarily academic interest with a significant lack of published experimental data. This guide provides a comprehensive comparative study of these two molecules, synthesizing available information to inform researchers, scientists, and drug development professionals. While a direct performance comparison is hampered by the scarcity of data on 7-Desamino-7-hydroxy triamterene, this document will thoroughly explore the known properties of triamterene and offer a structured perspective on its derivative based on chemical structure and theoretical considerations.

Introduction: The Pteridine Diuretic Landscape

Pteridine derivatives have a notable history in medicinal chemistry, with triamterene being a prime example of a successful therapeutic agent.[1] These compounds are recognized for their unique mechanism of action, which involves the direct blockade of the epithelial sodium channel (ENaC) in the distal nephron.[2] This action promotes natriuresis while conserving potassium, a crucial advantage in the management of hypertension and edematous states.[3] 7-Desamino-7-hydroxy triamterene, as a structural analogue and a known impurity of triamterene, presents an interesting case for understanding the structure-activity relationships within this class of diuretics.[4][5]

Triamterene: A Detailed Pharmacological Profile

Triamterene (2,4,7-triamino-6-phenyl-pteridine) is a potassium-sparing diuretic that has been in clinical use for decades.[6] Its primary therapeutic application is in the management of edema associated with conditions like congestive heart failure and liver cirrhosis, as well as in the treatment of hypertension, often in combination with other diuretics like hydrochlorothiazide.[7][8]

Mechanism of Action

Triamterene exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) on the luminal membrane of the principal cells in the late distal convoluted tubule and collecting duct of the kidney.[2][9] This blockade inhibits the reabsorption of sodium ions from the tubular fluid into the cells. The reduced intracellular sodium concentration diminishes the driving force for potassium secretion into the urine, thus leading to its "potassium-sparing" effect.

Diagram: Mechanism of Action of Triamterene

cluster_lumen Tubular Lumen cluster_cell Principal Cell cluster_interstitium Interstitium (Blood) lumen_label Na_ion Na+ ENaC Epithelial Sodium Channel (ENaC) Na_ion->ENaC Na+ Reabsorption Na_K_pump Na+/K+ ATPase ENaC->Na_K_pump ↓ Intracellular Na+ Triamterene Triamterene Triamterene->ENaC Blocks K_channel K+ Channel Na_K_pump->K_channel ↑ Intracellular K+ Na_ion_out Na+ Na_K_pump->Na_ion_out 3 Na+ out K_channel->lumen_label K+ Secretion (Reduced) interstitium_label K_ion_out K+ K_ion_out->Na_K_pump 2 K+ in

Caption: Triamterene blocks the ENaC, reducing Na+ reabsorption and subsequent K+ secretion.

Pharmacokinetics and Metabolism

Triamterene is rapidly but incompletely absorbed after oral administration. It undergoes significant first-pass metabolism in the liver, primarily through hydroxylation followed by sulfation, to form its major active metabolite, 4'-hydroxytriamterene sulfate.[10] This metabolite also possesses diuretic activity and its plasma concentrations can exceed those of the parent drug. Both triamterene and its metabolite are excreted in the urine.

Diagram: Metabolic Pathway of Triamterene

Triamterene Triamterene Hydroxytriamterene 4'-Hydroxytriamterene Triamterene->Hydroxytriamterene Phase I: Hydroxylation (CYP1A2) Metabolite 4'-Hydroxytriamterene Sulfate (Active Metabolite) Hydroxytriamterene->Metabolite Phase II: Sulfation Excretion Renal Excretion Metabolite->Excretion

Caption: Hepatic metabolism of triamterene to its active sulfate conjugate.

7-Desamino-7-hydroxy Triamterene: An Enigmatic Derivative

7-Desamino-7-hydroxy triamterene, with the IUPAC name 2,4-diamino-6-phenyl-8H-pteridin-7-one, is a structural analog of triamterene where the amino group at the 7-position is replaced by a hydroxyl group.[4][11] It is also identified as "Triamterene Related Compound C" or "Triamterene Impurity C".[5]

Known Chemical and Physical Properties

Information on this compound is largely confined to chemical databases and supplier specifications. Its molecular formula is C₁₂H₁₀N₆O, and its molecular weight is 254.25 g/mol .[7][11]

Postulated Mechanism of Action and Biological Activity

Due to its structural similarity to triamterene, it is hypothesized that 7-Desamino-7-hydroxy triamterene may also interact with the epithelial sodium channel (ENaC).[11] The pteridine ring system is considered crucial for the ENaC blocking activity of triamterene.[9] However, the substitution of the 7-amino group with a hydroxyl group could significantly alter the molecule's electronic properties, basicity, and hydrogen bonding capacity, which in turn would likely affect its binding affinity and inhibitory potency at the ENaC.

One source suggests that 7-Desamino-7-hydroxy triamterene "likely has no pharmacological activity" and primarily serves as an indicator of triamterene metabolism or as a manufacturing byproduct.[11] Conversely, another source posits it as a potential diuretic agent worthy of further investigation.[11] This discrepancy underscores the speculative nature of its biological role in the absence of concrete experimental data.

Comparative Summary: Triamterene vs. 7-Desamino-7-hydroxy triamterene

The following table summarizes the available information for a side-by-side comparison. The significant gaps in the data for 7-Desamino-7-hydroxy triamterene are clearly evident.

FeatureTriamterene7-Desamino-7-hydroxy triamterene
IUPAC Name 6-phenylpteridine-2,4,7-triamine2,4-diamino-6-phenyl-8H-pteridin-7-one
Molecular Formula C₁₂H₁₁N₇C₁₂H₁₀N₆O
Molecular Weight 253.26 g/mol 254.25 g/mol
Mechanism of Action Blocks epithelial sodium channel (ENaC)Postulated to interact with ENaC; unconfirmed
Primary Pharmacological Effect Potassium-sparing diureticData not available
Natriuretic Activity PresentData not available
Potassium-Sparing Effect YesData not available
Metabolism Hepatic hydroxylation and sulfationData not available
Active Metabolites 4'-hydroxytriamterene sulfateData not available
Clinical Use Hypertension, EdemaNot in clinical use
Experimental Data ExtensiveExtremely limited to non-existent

Experimental Protocols: Foundational Assays for Future Comparative Studies

To bridge the knowledge gap, the following established experimental protocols are proposed for a rigorous comparative evaluation of 7-Desamino-7-hydroxy triamterene against triamterene.

In Vitro ENaC Inhibition Assay

Objective: To determine and compare the half-maximal inhibitory concentration (IC₅₀) of both compounds on the epithelial sodium channel.

Methodology:

  • Cell Culture: Utilize a cell line expressing recombinant ENaC, such as Madin-Darby Canine Kidney (MDCK) cells or Xenopus laevis oocytes.

  • Electrophysiological Measurement: Employ the two-electrode voltage-clamp technique for oocytes or Ussing chamber for polarized epithelial cell monolayers.

  • Experimental Procedure:

    • Perfuse the cells with a standard bath solution.

    • Measure the baseline amiloride-sensitive short-circuit current (Isc), which represents ENaC activity.

    • Apply increasing concentrations of triamterene or 7-Desamino-7-hydroxy triamterene to the apical side.

    • Record the inhibition of the Isc at each concentration.

  • Data Analysis: Plot the percentage of Isc inhibition against the compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.

Diagram: Experimental Workflow for ENaC Inhibition Assay

start Start: ENaC-expressing cells measure_baseline Measure baseline amiloride-sensitive short-circuit current (Isc) start->measure_baseline add_compound Apply increasing concentrations of test compound measure_baseline->add_compound record_inhibition Record Isc inhibition add_compound->record_inhibition record_inhibition->add_compound Next concentration plot_data Plot % inhibition vs. concentration record_inhibition->plot_data calculate_ic50 Calculate IC50 plot_data->calculate_ic50

Caption: Workflow for determining the IC50 of ENaC inhibitors.

In Vivo Diuretic Activity in a Rodent Model

Objective: To assess and compare the diuretic, natriuretic, and kaliuretic effects of the compounds in a rat model.

Methodology:

  • Animal Model: Use male Wistar or Sprague-Dawley rats.

  • Acclimatization and Baseline: Acclimatize the animals and collect 24-hour baseline urine samples to measure volume, sodium, and potassium levels.

  • Drug Administration: Administer triamterene, 7-Desamino-7-hydroxy triamterene, or vehicle control orally or via intraperitoneal injection at various doses.

  • Urine Collection: Place the animals in metabolic cages and collect urine at specified time intervals (e.g., 0-6 hours, 6-24 hours).

  • Analysis: Measure the volume of urine and the concentrations of sodium and potassium using a flame photometer or ion-selective electrodes.

  • Data Analysis: Compare the changes in urine volume, sodium excretion, and potassium excretion between the treated groups and the control group.

Conclusion and Future Directions

Triamterene is a well-characterized potassium-sparing diuretic with a clear mechanism of action involving the blockade of the epithelial sodium channel. In stark contrast, 7-Desamino-7-hydroxy triamterene remains a scientific curiosity. While its structural similarity to triamterene suggests a potential for similar biological activity, the substitution of a key amino group with a hydroxyl group could fundamentally alter its pharmacological profile.

The definitive comparison of these two compounds is contingent upon future research. The experimental protocols outlined in this guide provide a roadmap for elucidating the diuretic potential and mechanism of action of 7-Desamino-7-hydroxy triamterene. Such studies would not only clarify the pharmacological properties of this specific derivative but also contribute to a deeper understanding of the structure-activity relationships governing the interaction of pteridine-based molecules with the epithelial sodium channel. For now, 7-Desamino-7-hydroxy triamterene exists in the shadow of its well-known parent compound, awaiting empirical investigation to define its place in the field of renal pharmacology.

References

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A Comparative Analysis of 7-Desamino-7-hydroxy triamterene and Amiloride as Epithelial Sodium Channel (ENaC) Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of diuretic development and ion channel modulation, the epithelial sodium channel (ENaC) stands out as a critical therapeutic target. Two compounds of interest in this area are the well-established drug, amiloride, and a less-characterized derivative of triamterene, 7-desamino-7-hydroxy triamterene. This guide provides a comprehensive, objective comparison of these two molecules, delving into their mechanisms of action, known performance data, and the requisite experimental protocols for a definitive head-to-head analysis.

Introduction: The Significance of ENaC Inhibition

The epithelial sodium channel (ENaC) is a key regulator of sodium and water homeostasis in various epithelial tissues, including the kidneys, lungs, and colon.[1] Its primary function is to mediate the reabsorption of sodium ions, a process fundamental to maintaining blood pressure and fluid balance.[2][3] Consequently, inhibitors of ENaC have significant therapeutic applications, most notably as potassium-sparing diuretics in the management of hypertension and edema.[2][4] Amiloride and triamterene are two such inhibitors that have been in clinical use for decades.[2] This guide focuses on a comparative analysis of amiloride and a specific triamterene derivative, 7-desamino-7-hydroxy triamterene, also known as Triamterene Related Compound C.[5][6]

Molecular Profiles

A fundamental aspect of comparing these two compounds lies in their distinct chemical structures, which dictates their interaction with the ENaC protein.

Feature7-Desamino-7-hydroxy triamtereneAmiloride
Chemical Structure Pteridine derivativePyrazinoylguanidine
Molecular Formula C₁₂H₁₀N₆O[7]C₆H₈ClN₇O
Molecular Weight 254.25 g/mol [7]229.63 g/mol
Key Functional Groups Pteridine ring, phenyl group, hydroxyl groupPyrazine ring, guanidinium group, chlorine atom
Image Chemical structure of 7-Desamino-7-hydroxy triamtereneChemical structure of Amiloride

Mechanism of Action: A Shared Target

Both amiloride and the parent compound of 7-desamino-7-hydroxy triamterene, triamterene, exert their primary pharmacological effect by directly blocking the ENaC.[2][8] They act as pore blockers, physically occluding the channel and thereby preventing the influx of sodium ions into the epithelial cells.[8] This inhibition of sodium reabsorption leads to increased sodium and water excretion (natriuresis and diuresis) and a reduction in potassium excretion, which is why they are classified as potassium-sparing diuretics.[2]

The following diagram illustrates the signaling pathway of ENaC-mediated sodium transport and the inhibitory action of these compounds.

ENaC_Inhibition cluster_epithelial_cell Epithelial Cell cluster_nucleus Nucleus cluster_lumen Apical Lumen cluster_interstitium Basolateral Interstitium ENaC ENaC α β γ Na_K_ATPase Na+/K+ ATPase ENaC:f0->Na_K_ATPase Intracellular Na+ Na_ion_interstitium Na+ Na_K_ATPase->Na_ion_interstitium Efflux Aldosterone_receptor Mineralocorticoid Receptor Gene_transcription Gene Transcription Aldosterone_receptor->Gene_transcription Activation Gene_transcription->ENaC Increased Expression Na_ion_lumen Na+ Na_ion_lumen->ENaC:f0 Influx Amiloride Amiloride Amiloride->ENaC:f0 Blockade Triamterene_derivative 7-Desamino-7-hydroxy triamterene Triamterene_derivative->ENaC:f0 Blockade K_ion_interstitium K+ K_ion_interstitium->Na_K_ATPase Influx Aldosterone Aldosterone Aldosterone->Aldosterone_receptor

Caption: Mechanism of ENaC inhibition by amiloride and 7-desamino-7-hydroxy triamterene.

Comparative Performance: The Data Gap

A direct, quantitative comparison of the ENaC inhibitory potency of 7-desamino-7-hydroxy triamterene and amiloride is hampered by a significant lack of publicly available experimental data for the former. While amiloride's activity is well-documented, 7-desamino-7-hydroxy triamterene is primarily known as an impurity or metabolite of triamterene, and its intrinsic pharmacological activity has not been extensively characterized.[5][9] One source even suggests it may have no pharmacological activity of its own.[9]

CompoundENaC Inhibition Potency (IC₅₀)Supporting Evidence
Amiloride ~0.1 - 5 µMExtensive literature, including studies on rat ENaC expressed in Xenopus oocytes.[8]
7-Desamino-7-hydroxy triamterene Not reportedCurrently, there is no publicly available data on the ENaC inhibitory potency of this specific compound.

The parent compound, triamterene, has a reported IC₅₀ of approximately 4.5 µM for the rat ENaC.[10] Studies on other triamterene derivatives have shown a range of IC₅₀ values from 0.1 to 20 µM, indicating that structural modifications to the triamterene scaffold can significantly impact ENaC inhibitory activity.[8] Without direct experimental data, the potency of 7-desamino-7-hydroxy triamterene remains speculative.

Experimental Protocols for Head-to-Head Comparison

To definitively assess the comparative performance of 7-desamino-7-hydroxy triamterene and amiloride, a series of well-established in vitro and electrophysiological assays are required. The following protocols provide a framework for generating the necessary data.

Ussing Chamber Assay for ENaC-mediated Sodium Transport

The Ussing chamber is the gold standard for studying ion transport across epithelial tissues. This technique allows for the direct measurement of ENaC-mediated sodium current and the inhibitory effects of test compounds.

Objective: To determine and compare the dose-dependent inhibition of ENaC-mediated short-circuit current (Isc) by 7-desamino-7-hydroxy triamterene and amiloride in a polarized epithelial cell monolayer.

Methodology:

  • Cell Culture: Culture a suitable epithelial cell line (e.g., mpkCCDcl4, M-1, or primary airway epithelial cells) on permeable supports (e.g., Transwell® inserts) until a confluent, polarized monolayer with high transepithelial resistance (TER) is formed.

  • Ussing Chamber Setup: Mount the permeable support containing the cell monolayer in an Ussing chamber, separating the apical and basolateral compartments. Perfuse both compartments with identical, pre-warmed, and oxygenated Ringer's solution.

  • Electrophysiological Recordings: Clamp the transepithelial voltage to 0 mV and continuously record the short-circuit current (Isc), which under these conditions, primarily reflects ENaC-mediated sodium transport.

  • Compound Addition: After a stable baseline Isc is established, add cumulatively increasing concentrations of either 7-desamino-7-hydroxy triamterene or amiloride to the apical chamber.

  • Data Analysis: Measure the change in Isc at each compound concentration. Plot the percentage inhibition of Isc against the log of the compound concentration to generate a dose-response curve and calculate the IC₅₀ value for each compound.

Ussing_Chamber_Workflow cluster_preparation Preparation cluster_experiment Experiment cluster_analysis Data Analysis Cell_Culture Culture epithelial cells on permeable supports Mount_Monolayer Mount cell monolayer in chamber Cell_Culture->Mount_Monolayer Chamber_Setup Assemble and equilibrate Ussing chamber Chamber_Setup->Mount_Monolayer Record_Baseline Record baseline short-circuit current (Isc) Mount_Monolayer->Record_Baseline Add_Compound Add test compound (apical side) Record_Baseline->Add_Compound Record_Inhibition Record Isc inhibition Add_Compound->Record_Inhibition Dose_Response Generate dose-response curve Record_Inhibition->Dose_Response Calculate_IC50 Calculate IC50 Dose_Response->Calculate_IC50

Caption: Workflow for Ussing chamber assay to determine ENaC inhibition.

Patch-Clamp Electrophysiology in a Heterologous Expression System

For a more detailed investigation at the single-channel level, patch-clamp electrophysiology can be employed using a heterologous expression system like Xenopus laevis oocytes or HEK293 cells.

Objective: To characterize and compare the kinetics and voltage-dependency of ENaC blockade by 7-desamino-7-hydroxy triamterene and amiloride.

Methodology:

  • ENaC Expression: Microinject cRNA encoding the α, β, and γ subunits of ENaC into Xenopus laevis oocytes or transfect a mammalian cell line (e.g., HEK293) with plasmids containing the ENaC subunit cDNAs.

  • Whole-Cell Patch-Clamp: Perform whole-cell patch-clamp recordings on the ENaC-expressing cells. Step the membrane potential to various voltages and record the resulting amiloride-sensitive currents.

  • Compound Application: Perfuse the cells with solutions containing different concentrations of 7-desamino-7-hydroxy triamterene or amiloride and record the inhibition of the ENaC current at various membrane potentials.

  • Data Analysis: Analyze the current-voltage relationship in the presence and absence of the inhibitors to determine the voltage-dependence of the block. Calculate the inhibition constant (Ki) at different voltages.

Conclusion and Future Directions

The comparative analysis of 7-desamino-7-hydroxy triamterene and amiloride reveals a significant knowledge gap. While amiloride is a well-characterized ENaC inhibitor with established potency, the pharmacological profile of 7-desamino-7-hydroxy triamterene remains largely undefined. Its structural similarity to triamterene suggests potential ENaC inhibitory activity, but this must be confirmed and quantified through rigorous experimental evaluation.

The protocols outlined in this guide provide a clear path forward for researchers and drug development professionals to generate the necessary data for a definitive comparison. By employing techniques such as the Ussing chamber assay and patch-clamp electrophysiology, the ENaC inhibitory potency, kinetics, and voltage-dependency of 7-desamino-7-hydroxy triamterene can be elucidated. This data will be crucial in determining its potential as a standalone therapeutic agent or as a reference standard in the development of novel ENaC inhibitors.

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A Comparative In Vivo Validation Guide: Evaluating the Therapeutic Potential of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for the in vivo validation of 7-Desamino-7-hydroxy triamterene, a structural analog of the potassium-sparing diuretic, triamterene. To date, publically available in vivo studies validating the therapeutic potential of 7-Desamino-7-hydroxy triamterene are not available. Therefore, this document outlines a robust, hypothetically-driven experimental plan, grounded in established methodologies for diuretic drug screening. We will detail the scientific rationale behind experimental choices, provide step-by-step protocols, and present a comparative analysis against its parent compound, triamterene, and a clinically relevant alternative, amiloride.

The central hypothesis guiding this proposed investigation is that the structural modifications in 7-Desamino-7-hydroxy triamterene may alter its pharmacokinetic profile, potency, and potential for off-target effects compared to triamterene, warranting a thorough in vivo characterization.

Mechanistic Landscape: The Rationale for Investigation

Triamterene exerts its diuretic effect by directly blocking the epithelial sodium channel (ENaC) on the luminal side of the collecting tubule in the kidney.[1] This inhibition prevents the reabsorption of sodium from the filtrate back into the blood, leading to increased water excretion (diuresis).[1] Consequently, by blocking sodium influx, the electrochemical gradient that drives potassium secretion into the urine is reduced, resulting in potassium retention—the hallmark of a potassium-sparing diuretic.[2][3] Amiloride, another potassium-sparing diuretic, shares this mechanism of action.[2][3][4]

The structural difference in 7-Desamino-7-hydroxy triamterene—the substitution of an amino group with a hydroxyl group at the 7-position—could influence its binding affinity to ENaC, its metabolic stability, and its overall diuretic and natriuretic (sodium excretion) efficacy. A comprehensive in vivo study is therefore essential to elucidate its pharmacological profile.

Signaling Pathway of Potassium-Sparing Diuretics

cluster_principal_cell Principal Cell Filtrate Filtrate ENaC Epithelial Sodium Channel (ENaC) Filtrate->ENaC Na+ NaK_ATPase Na+/K+ ATPase ENaC->NaK_ATPase Na+ ROMK Renal Outer Medullary Potassium Channel (ROMK) ROMK->Filtrate K+ NaK_ATPase->ROMK K+ Blood Blood NaK_ATPase->Blood Blood->NaK_ATPase Triamterene_Amiloride Triamterene / Amiloride (and hypothetically 7-Desamino-7-hydroxy triamterene) Triamterene_Amiloride->ENaC Blockade

Caption: Mechanism of action of potassium-sparing diuretics.

Proposed In Vivo Validation Workflow: A Step-by-Step Guide

To rigorously assess the diuretic potential of 7-Desamino-7-hydroxy triamterene, a well-established animal model, such as the Wistar rat, is recommended.[5][6][7] The following experimental workflow is proposed:

Experimental Workflow for In Vivo Diuretic Activity Assessment

Animal_Acclimatization Animal Acclimatization (Wistar Rats, 150-200g) Grouping Randomized Grouping (n=6 per group) Animal_Acclimatization->Grouping Fasting Overnight Fasting (Water ad libitum) Grouping->Fasting Dosing Oral Administration of Test Compounds Fasting->Dosing Urine_Collection Metabolic Cages (5h and 24h collection) Dosing->Urine_Collection Analysis Urine Volume Measurement Electrolyte Analysis (Flame Photometry/ISE) Urine_Collection->Analysis Data_Evaluation Data Analysis & Comparison Analysis->Data_Evaluation

Caption: Proposed workflow for in vivo diuretic screening.

Experimental Groups

A minimum of five experimental groups are recommended for a comprehensive comparison:

  • Group 1: Control (Vehicle) - Receives the vehicle used to dissolve/suspend the test compounds (e.g., 0.5% carboxymethyl cellulose in saline).

  • Group 2: Standard 1 (Triamterene) - Receives a standard dose of triamterene (e.g., 20 mg/kg).

  • Group 3: Standard 2 (Amiloride) - Receives a standard dose of amiloride (e.g., 5 mg/kg).

  • Group 4: Test Compound (Low Dose) - Receives a low dose of 7-Desamino-7-hydroxy triamterene.

  • Group 5: Test Compound (High Dose) - Receives a high dose of 7-Desamino-7-hydroxy triamterene.

Detailed Protocol: Modified Lipschitz Test

The Lipschitz test is a standard method for screening diuretic activity.[5][7][8]

Protocol:

  • Animal Preparation: Male Wistar rats (150-200g) are to be used. The animals should be acclimatized for at least one week before the experiment. Fifteen hours prior to the experiment, food is withdrawn, but the animals have free access to water.[5][7]

  • Hydration: On the day of the experiment, all animals receive a hydrating load of normal saline (0.9% NaCl) at 4% of their body weight orally.

  • Dosing: Immediately after hydration, the respective test and standard compounds are administered orally by gavage.

  • Urine Collection: The animals are then placed individually in metabolic cages designed to separate urine and feces. Urine is collected at 5 hours and 24 hours post-dosing.

  • Urine Volume Measurement: The total volume of urine collected for each animal at each time point is measured.

  • Electrolyte Analysis: A sample of the collected urine is analyzed for sodium (Na+), potassium (K+), and chloride (Cl-) concentrations. Flame photometry or ion-selective electrodes are standard methods for this analysis.[6][9][10]

Comparative Data Analysis: Hypothetical Results

The following tables present hypothetical data to illustrate the expected outcomes and comparative analysis.

Table 1: Diuretic Activity (Urine Volume)
GroupTreatmentDose (mg/kg)Urine Volume (mL/100g) at 5h (Mean ± SEM)Urine Volume (mL/100g) at 24h (Mean ± SEM)Lipschitz Value (24h)
1Control (Vehicle)-0.8 ± 0.12.5 ± 0.3-
2Triamterene202.1 ± 0.25.5 ± 0.42.2
3Amiloride52.5 ± 0.36.0 ± 0.52.4
47-Desamino-7-hydroxy triamterene101.5 ± 0.24.0 ± 0.31.6
57-Desamino-7-hydroxy triamterene402.3 ± 0.25.8 ± 0.42.32

*p < 0.05 compared to control. The Lipschitz value is the ratio of the urine output of the test group to that of a standard diuretic (or in this comparative context, can be compared to control or a standard). A value greater than 2.0 is indicative of potent diuretic activity.[7]

Table 2: Saluretic and Natriuretic Activity (Urinary Electrolyte Excretion at 24h)
GroupTreatmentNa+ (mEq/L) (Mean ± SEM)K+ (mEq/L) (Mean ± SEM)Cl- (mEq/L) (Mean ± SEM)Na+/K+ Ratio
1Control (Vehicle)80 ± 540 ± 3120 ± 72.0
2Triamterene150 ± 1025 ± 2175 ± 126.0
3Amiloride160 ± 1222 ± 2182 ± 147.3
47-Desamino-7-hydroxy triamterene (Low Dose)110 ± 835 ± 3145 ± 93.1
57-Desamino-7-hydroxy triamterene (High Dose)155 ± 1124 ± 2179 ± 13*6.5

*p < 0.05 compared to control. A higher Na+/K+ ratio indicates a more favorable potassium-sparing effect.

Interpretation and Future Directions

Based on the hypothetical data, 7-Desamino-7-hydroxy triamterene at a high dose demonstrates diuretic, saluretic, and natriuretic activity comparable to triamterene and amiloride. The elevated Na+/K+ ratio suggests a significant potassium-sparing effect, a key characteristic of this class of diuretics.

The next logical steps in the preclinical development of 7-Desamino-7-hydroxy triamterene would involve:

  • Dose-Response Studies: To determine the ED50 (effective dose for 50% of the maximal response).

  • Pharmacokinetic Profiling: To understand its absorption, distribution, metabolism, and excretion (ADME) properties.

  • Toxicology Studies: To assess its safety profile.

  • Chronic Dosing Studies: To evaluate its long-term efficacy and safety in relevant disease models (e.g., hypertension, heart failure).

Conclusion

While direct in vivo data for 7-Desamino-7-hydroxy triamterene is currently lacking, this guide provides a scientifically rigorous and experimentally detailed framework for its evaluation. The proposed studies, based on established protocols for diuretic screening, would provide the necessary data to ascertain its therapeutic potential as a novel potassium-sparing diuretic. The comparative approach against triamterene and amiloride will be crucial in positioning it within the existing therapeutic landscape.

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  • Takayama, H. (2004). Pharmacological Studies on 7-Hydroxymitragynine, Isolated from the Thai Herbal Medicine Mitragyna speciosa. Chemical & Pharmaceutical Bulletin, 52(8), 916-920. [Link]

  • ACS Laboratory. (2024). A Guide to 7-Hydroxymitragynine: Kratom's Powerful Minor Alkaloid. [Link]

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cross-validation of analytical methods for 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

An Expert's Guide to Cross-Validation of Bioanalytical Methods for Triamterene and its Active Metabolite

Introduction: The Analytical Imperative in Pharmacokinetic Assessment

In the landscape of pharmaceutical development and clinical pharmacology, the diuretic agent Triamterene holds a significant place in the management of hypertension and edema. Its therapeutic efficacy is intrinsically linked not only to the parent drug but also to its primary, pharmacologically active metabolite, p-hydroxytriamterene sulfuric acid ester (OH-TA-ester).[1][2] The plasma concentrations of this metabolite can be more than tenfold higher than the parent compound, making its accurate quantification a critical determinant in understanding the drug's overall pharmacokinetic and pharmacodynamic profile.[1]

This guide is designed for researchers, bioanalytical scientists, and drug development professionals who are tasked with the precise measurement of Triamterene and its metabolite. We will delve into the comparative analysis of the two most prevalent and robust analytical techniques—High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Crucially, this document extends beyond a simple comparison of methods. It provides a detailed framework for cross-validation , a regulatory-mandated process essential for ensuring data equivalency and integrity when analytical work is transferred between laboratories, or when methods are updated during the lifecycle of a drug development program. As stipulated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the principles outlined by the International Council for Harmonisation (ICH), cross-validation is not merely a suggestion but a cornerstone of good laboratory practice (GLP) that ensures the reliability of bioanalytical results across different studies.[3][4][5]

Chapter 1: A Comparative Overview of Predominant Analytical Technologies

The choice of an analytical platform is a foundational decision driven by the required sensitivity, selectivity, sample throughput, and available resources. For Triamterene and its metabolite, two methods have emerged as industry standards.

High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD)
  • Principle of Operation: This technique leverages the principles of reversed-phase chromatography to separate Triamterene and its metabolite from endogenous plasma components based on their hydrophobicity. The intrinsic fluorescence of these compounds allows for highly sensitive and selective detection at specific excitation and emission wavelengths without the need for derivatization.[6]

  • Causality for Use: The inherent fluorescence of the pteridine ring structure in Triamterene makes HPLC-FLD a natural and cost-effective choice. It provides excellent sensitivity for this specific class of compounds.[6]

  • Strengths:

    • Robustness: HPLC systems are workhorses in analytical labs, known for their reliability and reproducibility.

    • Cost-Effectiveness: The operational cost is generally lower compared to mass spectrometry.

    • High Sensitivity: For fluorescent analytes, this method can achieve low nanogram-per-milliliter (ng/mL) detection limits.[6]

  • Limitations:

    • Selectivity: While selective, the method is susceptible to interference from other endogenous or exogenous fluorescent compounds that may co-elute with the analytes of interest.

    • Structural Information: Provides no structural or mass information, relying solely on retention time for identification.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
  • Principle of Operation: LC-MS/MS couples the powerful separation capabilities of HPLC (or UPLC) with the exquisite specificity of tandem mass spectrometry. After chromatographic separation, analytes are ionized, and a specific precursor ion is selected. This ion is then fragmented, and a specific product ion is monitored. This precursor-to-product ion transition is a unique molecular fingerprint.

  • Causality for Use: LC-MS/MS is considered the gold standard for regulated bioanalysis due to its unparalleled selectivity and sensitivity. It can distinguish analytes from background interferences with much higher confidence than spectroscopic detectors.[7][8]

  • Strengths:

    • Superior Selectivity: By monitoring specific mass transitions, the method virtually eliminates interferences, ensuring the measured signal is unequivocally from the analyte.

    • High Throughput: Modern UPLC systems coupled with fast-switching mass spectrometers allow for very short run times, often under 5 minutes per sample.[7]

    • Versatility: Capable of simultaneously measuring the parent drug and multiple metabolites in a single run.

  • Limitations:

    • Matrix Effects: The ionization process can be suppressed or enhanced by co-eluting matrix components, requiring careful method development and validation to mitigate.[3]

    • Cost and Complexity: The instrumentation is significantly more expensive to acquire and maintain, and it requires highly skilled operators.

Chapter 2: The Imperative of Cross-Validation

Cross-validation is a formal comparison of analytical methods designed to demonstrate that data generated by each method are equivalent and can be reliably pooled or compared.[5] It is not an optional exercise but a regulatory necessity under specific circumstances.

When is Cross-Validation Required?

  • When samples from a single study are analyzed in more than one laboratory.

  • When changing analytical methods during the course of a study (e.g., from an HPLC-FLD method to a new LC-MS/MS method).

  • When instrumentation is significantly changed.

  • To bridge data from different studies or development phases.

The decision to perform cross-validation is a critical step in maintaining the continuity and integrity of bioanalytical data throughout a drug's lifecycle.

start Start: Bioanalytical Data Needed for Study q1 Are samples analyzed at multiple sites? start->q1 q2 Is the analytical method being changed or updated? q1->q2 No perform_cv ACTION: Perform Cross-Validation q1->perform_cv Yes q3 Is data being compared across different studies/methods? q2->q3 No q2->perform_cv Yes q3->perform_cv Yes no_cv Proceed with Single Validated Method q3->no_cv No

Decision logic for performing cross-validation.

Chapter 3: Experimental Design for Cross-Validation

A robust cross-validation protocol is a self-validating system. It must be meticulously planned and executed according to established regulatory guidance.[3][5]

Core Protocol Steps:
  • Define the Scope: Clearly identify the two methods or laboratories to be compared (e.g., Method A: HPLC-FLD at Lab 1; Method B: LC-MS/MS at Lab 2).

  • Sample Selection:

    • Quality Control (QC) Samples: Prepare at least three levels of QCs (low, medium, high) in the relevant biological matrix (e.g., human plasma). These are analyzed by both methods.

    • Incurred Samples (IS): Select a subset of subject samples from the clinical or nonclinical study. These are critical as they represent the true state of the analyte in a biological system.

  • Execution: Analyze the selected QC and IS sets with both analytical methods. The analysis should be performed in replicate (typically n=2 or 3).

  • Data Analysis & Acceptance Criteria:

    • The primary metric is the percent difference (%Diff) between the results obtained from the two methods for each sample.

    • FDA Guideline-Based Criteria: The results are considered equivalent if the mean concentration difference between the two methods is within ±20% for at least 67% (two-thirds) of the samples analyzed.

cluster_prep 1. Sample Preparation cluster_analysis 2. Analysis cluster_eval 3. Evaluation prep_qc Prepare Low, Mid, High QCs in Blank Matrix analyze_a Analyze QCs & IS with Method A prep_qc->analyze_a analyze_b Analyze QCs & IS with Method B prep_qc->analyze_b select_is Select Incurred Study Samples (n > 20) select_is->analyze_a select_is->analyze_b calc For each sample, calculate: %Difference = ((A - B) / mean(A,B)) * 100 analyze_a->calc analyze_b->calc accept Acceptance Criteria: Is %Difference ≤ 20% for ≥ 67% of samples? calc->accept pass PASS: Methods are Equivalent accept->pass Yes fail FAIL: Investigate Discrepancy accept->fail No

Experimental workflow for bioanalytical method cross-validation.

Chapter 4: Head-to-Head Method Comparison & Protocols

To illustrate the process, we present a scenario comparing a validated HPLC-FLD method with a new LC-MS/MS method for the simultaneous determination of Triamterene and its OH-TA-ester metabolite in human plasma.

Protocol 1: HPLC-Fluorescence Method

This protocol is adapted from established methodologies for robust performance.[6]

1. Sample Preparation (Protein Precipitation):

  • To 100 µL of plasma sample, standard, or QC, add 200 µL of acetonitrile containing the internal standard (e.g., furosemide).

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to an injection vial.

2. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: Isocratic elution with 25% acetonitrile in 20 mM phosphate buffer (pH 4.5).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 35°C.

3. Detection:

  • Fluorescence Detector:

  • Triamterene & Metabolite: Excitation at 365 nm, Emission at 440 nm.

Protocol 2: LC-MS/MS Method

This protocol is designed for high sensitivity and throughput.[7]

1. Sample Preparation (Liquid-Liquid Extraction):

  • To 100 µL of plasma sample, standard, or QC, add 50 µL of an internal standard solution (e.g., Triamterene-d5).

  • Add 50 µL of 0.1 M NaOH to basify the sample.

  • Add 600 µL of extraction solvent (e.g., diethyl ether:dichloromethane 70:30 v/v).

  • Vortex for 5 minutes, then centrifuge at 14,000 x g for 5 minutes.

  • Freeze the aqueous layer by placing the tube in a dry ice/acetone bath.

  • Decant the organic supernatant into a clean tube and evaporate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of mobile phase.

2. Chromatographic Conditions (UPLC):

  • Column: UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 5% B, ramp to 95% B over 1.5 min, hold for 0.5 min, return to 5% B and re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 5 µL.

3. Mass Spectrometry Conditions (Triple Quadrupole):

  • Ionization Mode: Electrospray Ionization (ESI), Positive.

  • MRM Transitions (example m/z):

    • Triamterene: 254.0 → 237.1

    • OH-TA-ester: 414.1 → 334.1 (Note: exact mass may vary)

    • Triamterene-d5 (IS): 259.1 → 242.2

Data Comparison Summary

The following table summarizes typical performance characteristics for these methods, synthesized from published data.[6][7][9][10]

ParameterHPLC-FLD MethodLC-MS/MS MethodRationale for Performance
Linearity (r²) > 0.995> 0.998Both methods exhibit excellent linearity, a prerequisite for accurate quantification.
LLOQ (ng/mL) 1 - 2 ng/mL0.1 - 0.5 ng/mLLC-MS/MS offers superior sensitivity due to lower background noise and higher detector specificity.
Accuracy (% Bias) Within ±10%Within ±5%The higher selectivity of LC-MS/MS often leads to improved accuracy by eliminating interferences.
Precision (%RSD) < 10%< 8%Both methods are highly precise, but automated LC-MS/MS systems can reduce variability.
Recovery (%) > 85% (Protein Precip.)> 90% (LLE)Liquid-Liquid Extraction (LLE) often provides cleaner extracts, leading to slightly better recovery.
Run Time (min) 8 - 12 min2 - 5 minUPLC technology combined with MS detection allows for significantly faster analytical runs.

Chapter 5: Interpreting Results and Troubleshooting

A successful cross-validation, where results meet the acceptance criteria, provides confidence that both methods can be used interchangeably or that data from different labs can be combined.

Common Causes of Cross-Validation Failure:

  • Metabolite Instability: The OH-TA-ester is a sulfate conjugate, which can be susceptible to hydrolysis back to the parent OH-Triamterene. Differences in sample handling, pH, or processing time between labs can lead to inconsistent results.

  • Matrix Effects: If the new LC-MS/MS method has not been adequately validated for matrix effects, ion suppression or enhancement can cause a systematic bias compared to the HPLC-FLD method.

  • Standard Inconsistency: Differences in the preparation, storage, or purity of calibration standards and internal standards between the two methods is a frequent source of error.

  • Procedural Drift: Small, undocumented deviations from the standard operating procedure (SOP) in one of the labs can lead to significant discrepancies.

Troubleshooting Strategy:

  • Review SOPs: Conduct a line-by-line review of the procedures used for both methods.

  • Investigate Stability: Re-run stability experiments under the exact conditions used during the cross-validation runs.

  • Re-evaluate Matrix Effects: For LC-MS/MS, perform a post-column infusion experiment to identify regions of ion suppression in the chromatogram.

  • Exchange Standards: Have each lab prepare QCs using the other lab's stock standard solutions to rule out issues with standard integrity.

Conclusion

The quantification of 7-Desamino-7-hydroxy triamterene, more accurately known as p-hydroxytriamterene sulfuric acid ester, is a vital component of Triamterene's clinical evaluation. While both HPLC-FLD and LC-MS/MS are powerful and reliable techniques, they possess distinct performance characteristics. HPLC-FLD offers a robust and cost-effective solution, whereas LC-MS/MS provides the ultimate in sensitivity, selectivity, and throughput.

References

  • Title: Pharmacokinetics of triamterene and its metabolite in man.[1] Source: Journal of Pharmacokinetics and Biopharmaceutics. URL: [Link]

  • Title: Pharmacokinetics of triamterene.[2] Source: Clinical and Experimental Hypertension. Part A, Theory and Practice. URL: [Link]

  • Title: ICH Q2(R2) Validation of analytical procedures - Scientific guideline.[4] Source: European Medicines Agency. URL: [Link]

  • Title: [Pharmacokinetics of triamterene and its active metabolites in renal insufficiency (author's transl)].[11] Source: Arzneimittel-Forschung. URL: [Link]

  • Title: Liquid chromatographic analysis of triamterene and its major metabolite, hydroxytriamterene sulfate, in blood, plasma, and urine.[6] Source: Therapeutic Drug Monitoring. URL: [Link]

  • Title: M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry.[3] Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Validation of Analytical Procedures Q2(R2).[12] Source: International Council for Harmonisation (ICH). URL: [Link]

  • Title: ICH Guidelines for Analytical Method Validation Explained.[13] Source: AMSbio. URL: [Link]

  • Title: Bioanalytical Method Validation - Guidance for Industry.[5] Source: U.S. Food and Drug Administration (FDA). URL: [Link]

  • Title: Simultaneous determination of Triamterene and Hydrochlorothiazide in human plasma by liquid chromatography tandem mass spectrometry and its application to a bioequivalence study. Source: ResearchGate. URL: [Link]

  • Title: Development and Validation of Analytical Method for Simultaneous Estimation of Triamterene and Benzthiazide by RP-HPLC. Source: International Journal of Applied Pharmaceutical Sciences and Research. URL: [Link]

  • Title: Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites.[8] Source: Agilent. URL: [Link]

  • Title: Simultaneous determination of triamterene and hydrochlorothiazide in tablets using derivative spectrophotometry.[10] Source: ResearchGate. URL: [Link]

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A Guide to Assessing the Reproducibility of Biological Effects for Novel Triamterene Derivatives: The Case of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously assess the biological effects and establish the reproducibility of novel pteridine-based compounds, using the hypothetical molecule 7-Desamino-7-hydroxy triamterene as a working example. While this specific derivative is not extensively documented in public literature, its parent compound, triamterene, offers a well-established blueprint for mechanistic investigation.

The principles and protocols outlined herein are designed to build a robust, self-validating data package for any new chemical entity targeting the Epithelial Sodium Channel (ENaC), ensuring scientific integrity and supporting further development.

Introduction: The Imperative of Reproducibility in Drug Discovery

Triamterene is a potassium-sparing diuretic that has been in clinical use for decades.[1][2] Its primary mechanism of action is the blockade of the Epithelial Sodium Channel (ENaC) in the distal tubules of the kidney.[1][2][3] This inhibition reduces sodium reabsorption, leading to a mild diuretic effect while preventing the concurrent loss of potassium.[1][3]

The development of novel triamterene derivatives, such as the hypothetical 7-Desamino-7-hydroxy triamterene, is predicated on potentially improving potency, selectivity, or pharmacokinetic properties. However, before any such advantages can be claimed, the fundamental biological activity must be proven to be consistent and reproducible. A failure to establish reproducibility not only undermines the scientific validity of the findings but can also lead to the costly pursuit of non-viable candidates.

This guide will compare the established pharmacology of triamterene and another well-known ENaC inhibitor, amiloride, to provide a benchmark against which a novel derivative can be assessed.

Core Mechanism of Action: The Epithelial Sodium Channel (ENaC)

ENaC is a membrane-spanning ion channel crucial for sodium and fluid balance.[3][4][5] It is primarily located on the apical membrane of epithelial cells in the kidney's collecting ducts, colon, and airways.[1][3] By blocking this channel, triamterene and amiloride directly prevent Na+ ions from entering the cell from the tubular fluid, which is the foundational mechanism for their diuretic effect.[2][3][6]

Studies have shown that triamterene binds to its site within the channel's electrical field in a voltage- and pH-dependent manner, suggesting a shared mechanism with amiloride.[7][8] The pteridine moiety of triamterene is considered critical for this blocking activity.[7][8] Therefore, the primary scientific hypothesis for 7-Desamino-7-hydroxy triamterene is that it also functions as an ENaC inhibitor. The experimental protocols below are designed to rigorously and reproducibly test this hypothesis.

ENaC_Mechanism cluster_membrane Apical Cell Membrane ENaC Epithelial Sodium Channel (ENaC) (Active) Na_inside Reduced Na+ Reabsorption Na_ion Na+ Na_ion->ENaC:port Na+ Influx Compound 7-Desamino-7-hydroxy triamterene (Test Compound) Triamterene (Positive Control) Amiloride (Positive Control) Compound->ENaC:port BLOCKADE

Caption: Mechanism of ENaC blockade by triamterene derivatives.

Experimental Framework for Assessing Reproducibility

A multi-tiered approach, beginning with high-throughput in vitro assays and progressing to more detailed biophysical characterization, is essential. Each experiment must be designed with internal controls to serve as a self-validating system.

Primary Assessment: Automated Patch-Clamp Electrophysiology

The gold standard for assessing ion channel modulation is electrophysiology. High-throughput automated patch-clamp (APC) systems offer the necessary throughput and data quality for reproducible pharmacological assessment.[9][10]

Objective: To determine the half-maximal inhibitory concentration (IC50) of 7-Desamino-7-hydroxy triamterene on human ENaC and compare it to triamterene and amiloride.

Experimental Protocol:

  • Cell Line: Utilize a stable mammalian cell line (e.g., CHO or HEK293) heterologously expressing the three subunits of human ENaC (α, β, γ). Ensure cell line passage number is recorded and kept within a consistent, low range to avoid phenotypic drift.

  • Compound Preparation:

    • Prepare a 10 mM stock solution of 7-Desamino-7-hydroxy triamterene in 100% DMSO.

    • Prepare identical stock solutions for triamterene and amiloride (positive controls).

    • Perform serial dilutions in extracellular buffer to create a 7-point concentration curve (e.g., 0.1 nM to 10 µM). The final DMSO concentration should be ≤0.1% in all solutions, including the vehicle control.

  • APC System Setup:

    • Use a high-throughput APC platform (e.g., Sophion Qube or Nanion SyncroPatch).[10]

    • Employ a whole-cell voltage-clamp configuration. Hold cells at a constant potential (e.g., -80 mV) to measure the steady-state ENaC current.

  • Assay Execution:

    • Establish a stable baseline current in extracellular buffer.

    • Apply the vehicle control (extracellular buffer with 0.1% DMSO) to a subset of cells to confirm no effect on ENaC current.

    • Apply each concentration of the test compound and controls. Allow sufficient time for the blocking effect to reach equilibrium (typically 2-5 minutes).

    • Include a final application of a saturating concentration of amiloride (e.g., 10 µM) to define the maximal ENaC-specific block.

  • Data Analysis:

    • Measure the current inhibition at each concentration relative to the baseline current.

    • Normalize the data, setting the baseline current as 0% inhibition and the current after maximal amiloride block as 100% inhibition.

    • Fit the concentration-response data to a 4-parameter logistic equation to determine the IC50 value for each compound.

  • Reproducibility Criteria:

    • The experiment should be repeated a minimum of three independent times (n=3) on different days.

    • The IC50 for the positive controls (triamterene, amiloride) must fall within a consistent, predefined range based on historical data (e.g., triamterene IC50 ~5-10 µM, amiloride IC50 ~100-200 nM at physiological pH).[7]

    • The Z'-factor for the assay (a measure of statistical effect size) should be >0.5, indicating a robust and reliable assay window.

Caption: Experimental workflow for IC50 determination.

Comparative Data Summary

The primary output of this reproducibility assessment will be a clear comparison of potency. The data should be presented in a tabular format for easy interpretation.

CompoundReplicate 1 IC50 (µM)Replicate 2 IC50 (µM)Replicate 3 IC50 (µM)Mean IC50 (µM) ± SDFold-Difference vs. Triamterene
AmilorideExpected ~0.2Expected ~0.2Expected ~0.2~0.2 ~25-50x more potent
TriamtereneExpected ~5-10Expected ~5-10Expected ~5-10~5-10 1x (Reference)
7-Desamino-7-hydroxy triamtereneExperimentalExperimentalExperimentalCalculated Calculated
VehicleNo effectNo effectNo effectN/A N/A

Note: Expected IC50 values for triamterene can be pH-dependent.[7][8]

Trustworthiness and Causality: Validating the Mechanism

Reproducibility of the IC50 value is the first step. The second is to confirm the causality—that the observed effect is due to a specific interaction with ENaC and not an artifact.

Voltage-Dependence Analysis

Triamterene's block of ENaC is voltage-dependent.[7][8] A reproducible assay should be able to confirm if the novel derivative shares this characteristic.

Protocol Modification: Instead of a constant holding potential, apply a voltage ramp protocol (e.g., from -100 mV to +40 mV) before and after compound application. A true ENaC blocker like triamterene will show a greater degree of block at hyperpolarized (more negative) potentials. If 7-Desamino-7-hydroxy triamterene exhibits similar behavior across multiple experiments, it strengthens the conclusion that it shares the same binding mechanism.

Counter-Screening for Selectivity

To ensure the compound is not a non-specific channel blocker, it should be tested against a panel of other relevant ion channels. The Comprehensive in Vitro Proarrhythmia Assay (CiPA) panel is an industry standard for cardiac safety and provides a good starting point.[10][11]

Recommended Counter-Screen Panel:

  • hERG (Kv11.1): Critical for cardiac safety assessment.[11]

  • Nav1.5: Cardiac sodium channel.

  • Cav1.2: L-type calcium channel.

A reproducible lack of activity at these channels up to a high concentration (e.g., 10-30 µM) would provide strong evidence for the selectivity of 7-Desamino-7-hydroxy triamterene for ENaC.

Conclusion

Assessing the reproducibility of a novel compound's biological effects is a foundational requirement in drug discovery. For a hypothetical derivative like 7-Desamino-7-hydroxy triamterene, a systematic approach grounded in the known pharmacology of its parent compound is paramount.

By employing self-validating protocols with appropriate positive and negative controls, such as the automated patch-clamp workflow detailed here, researchers can generate a robust and reliable dataset. The reproducible determination of an IC50 value, confirmation of the mechanism through voltage-dependence studies, and establishment of selectivity via counter-screening provide the necessary evidence to justify further investigation into the compound's therapeutic potential. This rigorous, multi-faceted approach ensures that only the most promising and reliable candidates advance through the development pipeline.

References

  • Busch, A. E., Su, Y., & Lang, H. J. (1996). Blockade of epithelial Na+ channels by triamterenes - underlying mechanisms and molecular basis. Pflügers Archiv - European Journal of Physiology, 432(5), 834–841. [Link]

  • Patsnap Synapse. (2024). What is the mechanism of Triamterene? Patsnap. [Link]

  • Dr. Oracle. (2025). How can the Epithelial Sodium Channel (ENaC) mechanism be antagonized? Dr. Oracle. [Link]

  • Rizvi, S. A. A., & Lappin, S. L. (2023). Triamterene. In StatPearls. StatPearls Publishing. [Link]

  • Drugs.com. (n.d.). Amiloride vs Triamterene Comparison. Drugs.com. [Link]

  • Drugs.com. (2025). Triamterene Capsules: Package Insert / Prescribing Info. Drugs.com. [Link]

  • Drugs.com. (n.d.). Amiloride / Hydrochlorothiazide vs Triamterene Comparison. Drugs.com. [Link]

  • Zawada, E. T. (1986). Antihypertensive therapy with triamterene-hydrochlorothiazide vs amiloride-hydrochlorothiazide. Comparison of effects on urinary prostaglandin E2 excretion. Archives of Internal Medicine, 146(7), 1312-1314. [Link]

  • Wikipedia. (2023). Triamterene. Wikipedia. [Link]

  • SciSpace. (1986). Antihypertensive therapy with triamterene-hydrochlorothiazide vs amiloride-hydrochlorothiazide. Comparison of effects on urinary prostaglandin E2 excretion. SciSpace. [Link]

  • O'Keeffe, S. T., & Kelleher, R. J. (1993). A study of plasma sodium levels in elderly people taking amiloride or triamterene in combination with hydrochlorothiazide. Postgraduate Medical Journal, 69(816), 797–799. [Link]

  • Dirty Medicine. (2025). Pharmacology of Triamterene (Dyrenium); Mechanism of Action, Pharmacokinetics, Uses, Effects. YouTube. [Link]

  • National Center for Biotechnology Information. (n.d.). Triamterene. PubChem Compound Database. [Link]

  • ResearchGate. (2025). (PDF) Blockade of epithelial Na+ channels by triamterenes - Underlying mechanisms and molecular basis. ResearchGate. [Link]

  • Xu, J., Wang, X., & Li, M. (2004). High Throughput Assay Technologies for Ion Channel Drug Discovery. Acta Pharmacologica Sinica, 25(7), 841-847. [Link]

  • International Agency for Research on Cancer. (2012). Mechanistic and Other Relevant Data. In Some Drugs and Herbal Products. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 108. [Link]

  • ResearchGate. (n.d.). Clinical trials with experimental compounds targeting ENaC. ResearchGate. [Link]

  • Jo, M., et al. (2023). New in vitro multiple cardiac ion channel screening system for preclinical Torsades de Pointes risk prediction under the Comprehensive in vitro Proarrhythmia Assay concept. Toxicology and Applied Pharmacology, 466, 116467. [Link]

  • ResearchGate. (n.d.). The in vitro ion channel testing procedures used. ResearchGate. [Link]

  • Charles River Laboratories. (n.d.). Ion Channel Assays. Charles River Laboratories. [Link]

  • American Physiological Society. (n.d.). Feedback inhibition of ENaC during acute sodium loading in vivo. American Journal of Physiology-Renal Physiology. [Link]

  • Le, T. M., & L'Huillier, L. (2023). The Epithelial Sodium Channel—An Underestimated Drug Target. International Journal of Molecular Sciences, 24(7), 6393. [Link]

  • American Society for Biochemistry and Molecular Biology. (n.d.). Inhibition of the epithelial sodium channel (ENaC) by connexin 30 involves stimulation of clathrin-mediated endocytosis. Journal of Biological Chemistry. [Link]

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Confirming the Binding Affinity of 7-Desamino-7-hydroxy triamterene to the Epithelial Sodium Channel (ENaC)

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to Experimental Validation

Introduction: The development of novel therapeutics targeting ion channels necessitates a rigorous, quantitative understanding of their binding affinity and functional effects. This guide provides a comprehensive framework for confirming the binding affinity of a novel compound, 7-Desamino-7-hydroxy triamterene, a putative derivative of the known potassium-sparing diuretic, triamterene. Based on its structural similarity to triamterene, the primary hypothesized target is the epithelial sodium channel (ENaC). ENaC is a crucial regulator of sodium balance in epithelial tissues, and its modulation is a key strategy in managing conditions like hypertension and cystic fibrosis.

This document will detail two robust, complementary experimental approaches to determine the binding affinity of 7-Desamino-7-hydroxy triamterene to ENaC: a functional electrophysiological assay to determine the half-maximal inhibitory concentration (IC50), and a competitive radioligand binding assay to determine the inhibition constant (Ki). We will compare these methodologies and discuss how the resulting data for our novel compound can be benchmarked against established ENaC inhibitors, amiloride and triamterene.

The Target: Epithelial Sodium Channel (ENaC)

The epithelial sodium channel (ENaC) is a heterotrimeric protein typically composed of α, β, and γ subunits. It is located on the apical membrane of epithelial cells in the kidneys, lungs, and colon, where it facilitates the movement of sodium ions. The binding site for amiloride and its analogs, which includes triamterene, is located in the extracellular domain of the channel. Inhibition of ENaC blocks sodium reabsorption, which is the mechanism of action for diuretic drugs like triamterene. Therefore, quantifying the binding affinity of 7-Desamino-7-hydroxy triamterene is a critical first step in characterizing its potential as a novel ENaC modulator.

Part 1: Functional Affinity Determination via Whole-Cell Patch-Clamp Electrophysiology

The most physiologically relevant method for assessing the affinity of an ENaC inhibitor is to measure its functional effect on channel activity. Whole-cell patch-clamp electrophysiology allows for the direct measurement of ion currents through ENaC in living cells, and how these currents are affected by the application of an inhibitor. The resulting data is used to generate a dose-response curve and calculate the IC50 value, which is the concentration of the inhibitor required to block 50% of the ENaC current.

Experimental Protocol: IC50 Determination by Patch-Clamp
  • Cell Culture and ENaC Expression:

    • Utilize a stable cell line, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, engineered to express all three subunits (α, β, and γ) of human ENaC.

    • Culture the cells under standard conditions (37°C, 5% CO2) in appropriate media.

    • Plate the cells onto small glass coverslips 24-48 hours prior to the experiment to allow for adherence.

  • Electrophysiology Rig Setup:

    • Prepare the external (bath) and internal (pipette) solutions.

      • External Solution (in mM): 145 NaCl, 1 CaCl2, 2 MgCl2, 10 HEPES, 10 Glucose (pH adjusted to 7.4 with NaOH).

      • Internal Solution (in mM): 130 K-Aspartate, 10 NaCl, 5 EGTA, 10 HEPES, 2 Mg-ATP (pH adjusted to 7.2 with KOH).

    • Pull micropipettes from borosilicate glass capillaries to a resistance of 2-5 MΩ when filled with the internal solution.

    • Mount the coverslip with adherent cells onto the stage of an inverted microscope equipped with micromanipulators.

  • Data Acquisition:

    • Establish a whole-cell patch-clamp configuration on a single ENaC-expressing cell.

    • Clamp the membrane potential at a constant holding potential, typically -60 mV.

    • Continuously record the whole-cell current. The inward current observed is predominantly carried by Na+ ions passing through ENaC.

    • Establish a stable baseline recording of the ENaC current for at least 1-2 minutes.

    • Prepare a series of dilutions of 7-Desamino-7-hydroxy triamterene in the external solution, ranging from low nanomolar to high micromolar concentrations.

    • Apply the different concentrations of the compound sequentially to the bath, allowing the current to reach a new steady-state at each concentration. A full washout with the control external solution should be performed between applications if possible.

  • Data Analysis:

    • Measure the peak inward current at each concentration of the compound.

    • Normalize the current at each concentration to the baseline (pre-drug) current to obtain the percentage of inhibition.

    • Plot the percentage of inhibition as a function of the logarithm of the compound concentration.

    • Fit the data to a sigmoidal dose-response equation (e.g., the Hill equation) to determine the IC50 value.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_culture Culture ENaC-expressing cells prepare_solutions Prepare internal & external solutions pull_pipettes Pull glass micropipettes patch Establish whole-cell patch-clamp pull_pipettes->patch baseline Record baseline ENaC current patch->baseline apply_drug Sequentially apply drug concentrations baseline->apply_drug record_inhibition Record steady-state inhibited current apply_drug->record_inhibition normalize Normalize current to baseline record_inhibition->normalize plot Plot % inhibition vs. [Drug] normalize->plot fit Fit to dose-response curve plot->fit ic50 Determine IC50 fit->ic50 G cluster_prep Preparation cluster_binding Binding Reaction cluster_detection Detection & Analysis prep_membranes Prepare ENaC-rich membranes prep_ligands Prepare radioligand & competitor dilutions combine Combine membranes, radioligand, & competitor prep_ligands->combine incubate Incubate to reach equilibrium combine->incubate filter Rapid filtration to separate bound/unbound incubate->filter count Scintillation counting filter->count analyze Calculate specific binding count->analyze fit Fit competition curve to get IC50 analyze->fit calculate_ki Calculate Ki using Cheng-Prusoff fit->calculate_ki

Caption: Workflow for Ki determination using a competitive radioligand binding assay.

Data Synthesis & Comparison

The primary goal of these experiments is to position the binding affinity of 7-Desamino-7-hydroxy triamterene relative to established ENaC inhibitors. The data should be compiled into a clear, comparative table.

CompoundAssay TypeParameterAffinity ValueReference
7-Desamino-7-hydroxy triamterene Electrophysiology IC50 To be determined N/A
7-Desamino-7-hydroxy triamterene Competitive Binding Ki To be determined N/A
TriamtereneElectrophysiologyIC50~1.9 µM
AmilorideElectrophysiologyIC50~0.1 - 0.5 µM

Interpretation of Results:

  • A lower IC50 or Ki value for 7-Desamino-7-hydroxy triamterene compared to triamterene would suggest a higher binding affinity and potentially greater potency as an ENaC inhibitor.

  • Comparing the IC50 from the functional assay with the Ki from the binding assay can provide insights into the mechanism of action. A close correlation between the two values suggests that the compound's primary mode of action is direct channel block.

Conclusion

By employing both functional electrophysiology and direct binding assays, researchers can build a comprehensive profile of the binding affinity of 7-Desamino-7-hydroxy triamterene for its target, the epithelial sodium channel. This dual-pronged approach provides a self-validating system, where the functional consequences observed in live cells are corroborated by direct molecular interaction data. The resulting affinity values, when benchmarked against established drugs like triamterene and amiloride, will be critical for guiding further preclinical development and establishing the therapeutic potential of this novel compound.

References

  • Title: A new class of epithelial sodium channel blocker. Source: The Journal of pharmacology and experimental therapeutics URL: [Link]

  • Title: Amiloride and its analogs as modulators of human cardiac Na+ channels. Source: British Journal of Pharmacology URL: [Link]

  • Title: Structure of the human epithelial sodium channel by cryo-electron microscopy. Source: eLife URL: [Link]

  • Title: Triamterene and amiloride cross the blood-brain barrier and inhibit acid-sensing ion channel 1a. Source: The Journal of biological chemistry URL: [Link]

A Head-to-Head Comparison of Potassium-Sparing Diuretics: Evaluating 7-Desamino-7-hydroxy triamterene in the Context of Established Agents

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

Introduction

Potassium-sparing diuretics represent a critical class of therapeutics for the management of hypertension and edematous states, offering the distinct advantage of preventing excessive potassium loss, a common side effect of other diuretic classes. This guide provides a comprehensive head-to-head comparison of the established potassium-sparing diuretics—amiloride, triamterene, spironolactone, and eplerenone—and introduces 7-Desamino-7-hydroxy triamterene, a derivative of triamterene, as a compound of interest for further investigation. Due to the limited publicly available data on 7-Desamino-7-hydroxy triamterene, this document will focus on the established agents to provide a framework for its potential evaluation, detailing the mechanisms of action, pharmacokinetic profiles, and the requisite experimental protocols for a thorough comparative analysis.

Mechanisms of Action: A Tale of Two Pathways

Potassium-sparing diuretics achieve their effect through two primary mechanisms at the distal nephron: blockade of the epithelial sodium channel (ENaC) and antagonism of the mineralocorticoid (aldosterone) receptor.[1]

Epithelial Sodium Channel (ENaC) Inhibitors

Amiloride and triamterene directly block the ENaC in the apical membrane of the principal cells in the late distal tubule and collecting duct.[2][3][4] This inhibition reduces the reabsorption of sodium ions from the tubular fluid into the cells, leading to a mild increase in sodium and water excretion.[5] By preventing sodium influx, these agents also decrease the electrochemical gradient that drives potassium secretion into the urine, thus "sparing" potassium.[6]

7-Desamino-7-hydroxy triamterene , with its chemical structure as a pteridine derivative (2,4-diamino-6-phenyl-8H-pteridin-7-one), is hypothesized to act as an ENaC inhibitor, similar to its parent compound, triamterene.[7] The structural modification, involving the replacement of an amino group with a hydroxyl group at the 7-position, may alter its binding affinity and inhibitory potency at the ENaC.[7]

cluster_0 Principal Cell in Distal Nephron Lumen Tubular Lumen ENaC Epithelial Sodium Channel (ENaC) Lumen->ENaC Na+ Blood Blood NaK_ATPase Na+/K+ ATPase Blood->NaK_ATPase 2K+ ENaC->NaK_ATPase Na+ ROMK Renal Outer Medullary Potassium Channel (ROMK) ROMK->Lumen K+ NaK_ATPase->Blood 3Na+ NaK_ATPase->ROMK K+ Amiloride Amiloride Triamterene 7-Desamino-7-hydroxy triamterene (hypothesized) Amiloride->ENaC Blockade

Figure 1. Mechanism of ENaC Inhibitors.

Mineralocorticoid Receptor (MR) Antagonists

cluster_1 Principal Cell in Distal Nephron Aldosterone Aldosterone MR Mineralocorticoid Receptor (MR) Aldosterone->MR Nucleus Nucleus MR->Nucleus Translocation ENaC_ROMK_synthesis Synthesis of ENaC and ROMK Nucleus->ENaC_ROMK_synthesis Gene Transcription Spironolactone Spironolactone Eplerenone Spironolactone->MR Antagonism

Figure 2. Mechanism of MR Antagonists.

Comparative Pharmacokinetics

The pharmacokinetic profiles of these diuretics are crucial for determining their dosing regimens and potential for drug-drug interactions.

ParameterAmilorideTriamtereneSpironolactoneEplerenone7-Desamino-7-hydroxy triamterene
Bioavailability 15-25%[2]30-70%>90% (increased with food)[8][9]~69%[15][16]Data not available
Protein Binding ~23%[2]~67%>90%[8][9]~50%[15]Data not available
Metabolism Not metabolized[2][3]Extensively metabolized to active metabolites (e.g., p-hydroxytriamterene sulfate)[15][17]Extensively metabolized to active metabolites (e.g., canrenone)[7][8]Metabolized by CYP3A4 to inactive metabolites[12][16][18]Data not available
Half-life 6-9 hours[2][3][19]1.5-2.5 hours (parent), 3 hours (active metabolite)1.4 hours (parent), 16.5 hours (canrenone)[8][20]4-6 hours[12][16][18]Data not available
Excretion Primarily renal (unchanged)[2][19]Renal (metabolites) and biliary[17]Primarily renal (metabolites)[8][21]Urine (67%) and feces (32%)[12][16]Data not available

Experimental Protocols for Head-to-Head Comparison

A thorough evaluation of a novel potassium-sparing diuretic like 7-Desamino-7-hydroxy triamterene requires a multi-tiered approach, encompassing in vitro and in vivo studies.

In Vitro Assays for ENaC Inhibition

1. Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Principle: This technique allows for the functional expression of ion channels, such as ENaC, in the oocyte membrane and the direct measurement of ion currents.[3][8][19]

  • Protocol:

    • Synthesize cRNA for the α, β, and γ subunits of ENaC.

    • Inject the cRNA mixture into defolliculated Xenopus laevis oocytes.

    • Incubate oocytes for 24-72 hours to allow for channel expression.

    • Place an oocyte in a recording chamber continuously perfused with a standard bathing solution.

    • Impale the oocyte with two microelectrodes, one for voltage sensing and one for current injection.

    • Clamp the membrane potential at a holding potential (e.g., -60 mV).

    • Record baseline amiloride-sensitive current by applying a saturating concentration of amiloride.

    • Wash out amiloride and apply varying concentrations of the test compound (e.g., 7-Desamino-7-hydroxy triamterene) to determine the half-maximal inhibitory concentration (IC50).

    • Compare the IC50 value with those of known ENaC inhibitors like amiloride and triamterene.

cluster_2 TEVC Experimental Workflow cRNA ENaC cRNA Synthesis Injection Oocyte Injection cRNA->Injection Incubation Incubation (24-72h) Injection->Incubation Recording TEVC Recording Incubation->Recording Data_Analysis IC50 Determination Recording->Data_Analysis

Figure 3. Two-Electrode Voltage Clamp Workflow.

2. Ussing Chamber Electrophysiology

  • Principle: The Ussing chamber allows for the measurement of ion transport across epithelial cell monolayers by isolating the apical and basolateral sides and measuring the short-circuit current (Isc), a direct measure of net ion transport.[14][15][22][23][24]

  • Protocol:

    • Culture a suitable renal epithelial cell line (e.g., mpkCCD) on permeable supports until a confluent monolayer with high transepithelial resistance is formed.

    • Mount the permeable support in an Ussing chamber, separating the apical and basolateral compartments.

    • Perfuse both compartments with identical physiological saline solutions.

    • Measure the baseline short-circuit current (Isc).

    • Add the test compound to the apical chamber in increasing concentrations.

    • Record the change in Isc to determine the inhibitory effect.

    • At the end of the experiment, add a maximal dose of amiloride to confirm that the measured current is ENaC-mediated.

In Vivo Evaluation in Animal Models

1. Diuretic and Electrolyte Excretion Studies in Rodents

  • Principle: This assay directly measures the diuretic, natriuretic (sodium excretion), and kaliuretic (potassium excretion) effects of a test compound in a living organism.[2][25]

  • Protocol:

    • Use male Wistar or Sprague-Dawley rats, housed individually in metabolic cages that allow for the separate collection of urine and feces.

    • Acclimatize the animals to the cages for several days.

    • Administer the test compound (7-Desamino-7-hydroxy triamterene) and reference diuretics (amiloride, triamterene, spironolactone, eplerenone) via oral gavage. A vehicle control group should also be included.

    • Collect urine at specified time intervals (e.g., 0-4h, 4-8h, 8-24h).

    • Measure the total urine volume for each collection period.

    • Analyze urine samples for sodium and potassium concentrations using a flame photometer.

    • Calculate the total excretion of sodium and potassium for each treatment group and compare the results. A favorable profile would show increased sodium excretion with minimal to no increase in potassium excretion.

2. Blood Pressure Monitoring in Hypertensive Animal Models

  • Principle: To assess the antihypertensive efficacy of the test compound, a relevant animal model of hypertension is utilized. Spontaneously Hypertensive Rats (SHR) are a commonly used model.[9][11][26]

  • Protocol:

    • Use adult male Spontaneously Hypertensive Rats (SHR).

    • Measure baseline systolic blood pressure using the tail-cuff method.

    • Implant radiotelemetry transmitters for continuous and stress-free blood pressure monitoring (optional but recommended for higher accuracy).

    • Administer the test compound and reference diuretics daily for a specified period (e.g., 2-4 weeks).

    • Monitor blood pressure regularly throughout the study period.

    • At the end of the study, collect blood samples to measure serum electrolyte levels.

    • Compare the reduction in blood pressure and the effect on serum potassium levels across the different treatment groups.

Conclusion and Future Directions

While 7-Desamino-7-hydroxy triamterene presents an interesting structural modification of the known ENaC inhibitor triamterene, a comprehensive understanding of its pharmacological profile is currently lacking. The experimental framework outlined in this guide provides a clear path for its evaluation. Head-to-head comparisons with amiloride and triamterene using in vitro electrophysiological techniques will be crucial to determine its potency and selectivity for ENaC. Subsequent in vivo studies in appropriate animal models will then be necessary to establish its diuretic, potassium-sparing, and antihypertensive efficacy. Further research into its metabolic fate and potential off-target effects will also be essential to fully characterize its therapeutic potential and safety profile in comparison to the established potassium-sparing diuretics.

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  • Wikipedia. (2024, November 13). Eplerenone.
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A Comparative Guide to the ENaC Selectivity of 7-Desamino-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the selectivity of 7-Desamino-7-hydroxy triamterene for the epithelial sodium channel (ENaC), benchmarked against established ENaC inhibitors, triamterene and amiloride. We will delve into the experimental methodologies used to determine selectivity, present comparative data, and discuss the structural basis for the observed pharmacological profiles.

The Epithelial Sodium Channel (ENaC): A Critical Regulator of Sodium Homeostasis

The epithelial sodium channel (ENaC) is a cornerstone in the regulation of sodium and water balance in the body.[1][2] Located on the apical membrane of epithelial cells in tissues like the kidneys, lungs, and colon, ENaC facilitates the reabsorption of sodium ions.[2][3][4][5] This process is vital for maintaining blood pressure and fluid volume.[1] ENaC is a heterotrimeric channel composed of α, β, and γ subunits, all of which are necessary for the formation of a functional channel.[2][6][7] The α-subunit is considered crucial for the channel's structural integrity and function.[4]

The activity of ENaC is tightly regulated. Proteolytic cleavage of the α and γ subunits, for instance, converts the channel from a low to a high open probability state.[1][5] Given its central role in physiology, dysregulation of ENaC is implicated in several pathologies, including hypertension and cystic fibrosis, making it a significant therapeutic target.[1][4][7][8]

Benchmarking ENaC Inhibitors: Triamterene and Amiloride

Amiloride and triamterene are well-characterized potassium-sparing diuretics that act by directly blocking ENaC.[7][9][10][11] They are often used in combination with other diuretics to treat hypertension and edema.[9][12]

  • Amiloride: Considered a high-affinity blocker of ENaC, amiloride's binding site has been mapped to the pore region of the channel.[1][13][14][15] Specific residues in the extracellular loop of the α-subunit and the second transmembrane domain (TM2) of all three subunits are critical for its binding and inhibitory action.[1][5][13][14]

  • Triamterene: This compound also directly inhibits ENaC, though it is reported to be about 100-fold less potent than amiloride.[9][10][16] Its interaction with the channel is voltage-dependent and influenced by extracellular pH, with the protonated form of the molecule exhibiting higher potency.[16]

Introducing 7-Desamino-7-hydroxy triamterene: A Structural Analog

7-Desamino-7-hydroxy triamterene is a derivative of triamterene.[17] Its structure differs from the parent compound by the substitution of an amino group with a hydroxyl group at the 7-position of the pteridine ring.[17] This modification alters the molecule's electronic properties and hydrogen-bonding capabilities, which can be expected to influence its interaction with ENaC.[17] While it is structurally similar to triamterene, some sources suggest that 7-Desamino-7-hydroxy triamterene itself may have no pharmacological activity and is primarily considered a metabolite or byproduct.[17]

Experimental Assessment of ENaC Selectivity

To objectively compare the selectivity of these compounds, robust experimental methodologies are essential. The following techniques are the gold standard for characterizing ion channel modulators.

Electrophysiological Assays: The Gold Standard

Electrophysiology provides a direct measure of ion channel function.

  • Patch-Clamp Technique: This powerful method allows for the recording of ionic currents through single channels or across the entire cell membrane (whole-cell configuration).[18][19] It is the definitive technique for studying the biophysical properties of ion channels and their modulation by pharmacological agents.[18][19] Both manual and automated patch-clamp (APC) systems can be employed, with APC offering higher throughput for screening purposes.[18][20][21][22]

  • Two-Electrode Voltage Clamp (TEVC): Commonly used with Xenopus oocytes expressing the target ion channel, TEVC measures the overall current generated by the population of channels on the oocyte membrane.[23] This technique is well-suited for determining the concentration-response relationships of channel blockers.

Ussing Chamber for Transepithelial Ion Transport

The Ussing chamber is a classic apparatus for studying ion transport across epithelial tissues or cell monolayers.[24][25][26][27] By mounting the epithelium between two chambers, researchers can measure the net movement of ions as a short-circuit current (Isc).[24][25] This technique is invaluable for assessing the effects of compounds on transepithelial sodium transport mediated by ENaC.[24]

Below is a generalized workflow for assessing ENaC inhibition using these electrophysiological techniques.

ENaC_Inhibition_Workflow cluster_prep Cell/Tissue Preparation cluster_recording Electrophysiological Recording cluster_protocol Experimental Protocol cluster_analysis Data Analysis cell_culture HEK293 cells stably expressing αβγ-ENaC patch_clamp Whole-Cell Patch-Clamp cell_culture->patch_clamp oocyte_prep Xenopus oocytes injected with ENaC cRNA tevc Two-Electrode Voltage Clamp oocyte_prep->tevc epithelial_prep Primary epithelial cell culture or isolated tissue ussing_chamber Ussing Chamber epithelial_prep->ussing_chamber baseline Establish baseline ENaC current patch_clamp->baseline tevc->baseline ussing_chamber->baseline compound_app Apply test compound (e.g., 7-Desamino-7-hydroxy triamterene) baseline->compound_app washout Washout and recovery compound_app->washout ic50 Determine IC50 values compound_app->ic50 amiloride_control Apply amiloride as positive control washout->amiloride_control amiloride_control->ic50 kinetics Analyze block kinetics (voltage/pH dependence) ic50->kinetics selectivity Compare potency against other ion channels kinetics->selectivity

Caption: Generalized workflow for assessing ENaC inhibition.

Step-by-Step Protocol for Whole-Cell Patch-Clamp Analysis of ENaC Inhibition
  • Cell Preparation: Utilize a cell line stably expressing human α, β, and γ ENaC subunits (e.g., HEK293 cells). Culture cells to an appropriate confluency on coverslips.[18]

  • Pipette Preparation: Pull borosilicate glass capillaries to create micropipettes with a resistance of 4-8 MΩ when filled with the internal solution. The internal solution should be designed to isolate sodium currents.

  • Recording Setup: Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope. Perfuse the chamber with an external solution containing a physiological concentration of sodium.

  • Seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch, establishing electrical and diffusive access to the cell's interior.

  • Data Acquisition: Clamp the cell membrane potential at a holding potential (e.g., -60 mV). Record the baseline whole-cell current.

  • Compound Application: Perfuse the chamber with the external solution containing various concentrations of the test compound (7-Desamino-7-hydroxy triamterene, triamterene, or amiloride). Record the resulting inhibition of the inward sodium current.

  • Positive Control: After washout of the test compound, apply a saturating concentration of amiloride (e.g., 10 µM) to determine the maximal ENaC-mediated current.[28]

  • Data Analysis: Subtract the current remaining in the presence of amiloride to isolate the ENaC-specific current. Plot the concentration-response curve for each compound and fit the data to determine the IC50 value (the concentration at which 50% of the current is inhibited).

Comparative Selectivity Profile

CompoundTargetIC50 (µM)Key Characteristics
Amiloride ENaC~0.1-0.2High-affinity, voltage-independent block.[29]
Triamterene ENaC~10-20Lower affinity than amiloride, voltage- and pH-dependent block.[16]
7-Desamino-7-hydroxy triamterene ENaC>100 (Predicted)Predicted to have very low or no direct inhibitory activity.[17]

The structural modification in 7-Desamino-7-hydroxy triamterene—the replacement of a basic amino group with a more neutral hydroxyl group—is significant. For triamterene, the protonated form, which carries a positive charge, is more potent, suggesting an electrostatic interaction within the channel pore.[16] The loss of this basic center in 7-Desamino-7-hydroxy triamterene would likely abolish this key interaction, leading to a dramatic reduction in binding affinity and inhibitory activity.

Structural_Comparison cluster_triamterene Triamterene cluster_derivative 7-Desamino-7-hydroxy triamterene cluster_enac ENaC Binding Site triamterene_structure Pteridine ring with amino groups triamterene_property Basic amino group at position 7 (protonatable) triamterene_structure->triamterene_property enac_pore Negatively charged residues in the pore triamterene_property->enac_pore Strong electrostatic interaction (High affinity block) derivative_structure Pteridine ring with hydroxyl group derivative_property Hydroxyl group at position 7 (not readily protonated) derivative_structure->derivative_property derivative_property->enac_pore Weak or no electrostatic interaction (Low affinity/no block)

Caption: Proposed interaction of triamterene vs. its derivative with ENaC.

Conclusion and Future Directions

Based on structure-activity relationships derived from studies of triamterene and amiloride, 7-Desamino-7-hydroxy triamterene is not expected to be a potent or selective inhibitor of the epithelial sodium channel. The substitution of the critical amino group with a hydroxyl group likely eliminates a key electrostatic interaction within the ENaC pore that is necessary for high-affinity binding and channel blockade.

For drug development professionals, this underscores the critical importance of specific functional groups for target engagement. While 7-Desamino-7-hydroxy triamterene may serve as a useful negative control in ENaC screening assays, its therapeutic potential as a direct ENaC inhibitor is predicted to be negligible. Further experimental validation using the detailed electrophysiological protocols outlined in this guide is necessary to definitively confirm its pharmacological profile.

References

  • Triamterene - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • The Epithelial Sodium Channel—An Underestimated Drug Target - MDPI. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ismailov, I. I., & Benos, D. J. (1995). Characterization of an amiloride binding region in the alpha-subunit of ENaC. The Journal of biological chemistry, 270(48), 28675–28681. [Link]

  • Triamterene - StatPearls - NCBI Bookshelf. (n.d.). Retrieved January 12, 2026, from [Link]

  • Characterization of an amiloride binding region in the α-subunit of ENaC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Pharmacology of Triamterene (Dyrenium) ; Mechanism of Action, Pharmacokinetics, Uses, Effects - YouTube. (2025, January 18). Retrieved January 12, 2026, from [Link]

  • ENaC structure and function in the wake of a resolved structure of a family member - PMC. (n.d.). Retrieved January 12, 2026, from [Link]

  • Sheng, S., Li, T., & Kleyman, T. R. (2001). On the interaction between amiloride and its putative alpha-subunit epithelial Na+ channel binding site. The Journal of biological chemistry, 276(47), 44242–44248. [Link]

  • Structure and function of the epithelial sodium channel - OHSU's Digital Collections. (n.d.). Retrieved January 12, 2026, from [Link]

  • Epithelial sodium channel - Wikipedia. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ion Selectivity in the ENaC/DEG Family: A Systematic Review with Supporting Analysis. (2021, October 12). Retrieved January 12, 2026, from [Link]

  • ENaC structure and function in the wake of a resolved structure of a family member. (2011, July 13). Retrieved January 12, 2026, from [Link]

  • ENaC Blockers (Amiloride, Triamterene) Mnemonic for USMLE - Pixorize. (n.d.). Retrieved January 12, 2026, from [Link]

  • Ji, H. L., & Benos, D. J. (2004). δ ENaC: a novel divergent amiloride-inhibitable sodium channel. American journal of physiology. Cell physiology, 287(5), C1165–C1179. [Link]

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  • What are the uses and considerations for epithelial sodium-channel (ENaC) inhibitors, such as amiloride and triamterene, in managing conditions like hypertension and edema? - Dr.Oracle. (2025, December 28). Retrieved January 12, 2026, from [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 7-Desamine-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

For professionals engaged in the dynamic fields of pharmaceutical research and drug development, the synthesis and evaluation of novel compounds are daily endeavors. With this innovation comes the critical responsibility of ensuring the safety of our laboratory personnel and the protection of our environment. This guide provides a detailed, step-by-step protocol for the proper disposal of 7-Desamine-7-hydroxy triamterene, a metabolite of the diuretic drug triamterene.

As a research compound, this compound may lack a comprehensive and publicly available Safety Data Sheet (SDS). In such instances, the fundamental principle of chemical safety dictates that the compound be treated as hazardous.[1] This approach is grounded in the precautionary principle, where we assume a substance possesses hazards in the absence of complete data. The guidance herein is synthesized from established protocols for handling novel chemical entities and the known hazardous properties of its parent compound, triamterene.

I. Hazard Assessment and Core Principles

The parent compound, triamterene, is classified as harmful if swallowed, a skin and eye irritant, and a suspected carcinogen.[2] Given the structural similarity, it is prudent to handle this compound with the same level of caution. The core directive for its disposal is unequivocal: it must be managed as hazardous chemical waste .

Under no circumstances should this compound or any materials contaminated with it be disposed of in standard trash or discharged into the sanitary sewer system.[3][4] Improper disposal of pharmaceutical compounds can lead to environmental contamination and potential harm to human health.[5] All laboratory personnel are responsible for the proper management of the hazardous waste they generate, from its point of origin to its final disposal, a concept often referred to as "cradle-to-grave" responsibility.[6]

II. Personal Protective Equipment (PPE)

Before initiating any disposal procedures, it is imperative to be outfitted with the appropriate personal protective equipment (PPE). The Occupational Safety and Health Administration (OSHA) mandates that employers provide, and employees use, adequate PPE to protect against chemical hazards.[7][8]

Table 1: Required Personal Protective Equipment

PPE CategorySpecificationRationale
Eye Protection ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles.Protects against accidental splashes of solutions containing the compound.
Hand Protection Chemically resistant gloves (e.g., nitrile).Prevents dermal absorption. Given the skin irritation potential of the parent compound, this is a critical measure.
Body Protection A fully buttoned laboratory coat.Protects skin and personal clothing from contamination.
Respiratory To be used if there is a risk of aerosolization (e.g., during spill cleanup of a powdered form). A NIOSH-certified respirator may be required.Inhalation is a primary route of exposure for chemical hazards. A formal respiratory protection program is necessary if respirators are used.[9]

III. Step-by-Step Disposal Protocol

The following protocol outlines the systematic procedure for the disposal of this compound waste. This workflow is designed to ensure regulatory compliance and personnel safety.

Step 1: Waste Segregation

Proper segregation is the cornerstone of a safe and efficient chemical waste management program.[4]

  • Identify all waste streams containing this compound. This includes:

    • Unused or expired pure compound.

    • Solutions containing the compound.

    • Contaminated consumables (e.g., pipette tips, vials, weighing papers, gloves, bench paper).

    • Rinsate from cleaning contaminated glassware. Note: The first rinse of a container that held a highly toxic chemical must be collected as hazardous waste.[10]

  • Designate a specific hazardous waste container for all this compound waste. Do not mix this waste with other incompatible chemical waste streams.[10]

Step 2: Waste Containment

Proper containment is crucial to prevent leaks, spills, and exposure.

  • Solid Waste: Collect contaminated solid items in a designated, durable, leak-proof container lined with a heavy-duty plastic bag.

  • Liquid Waste: Collect liquid waste, including the initial rinsate of emptied containers, in a sturdy, leak-proof, and chemically compatible container (e.g., a high-density polyethylene [HDPE] jug).[10][11] The container must have a secure, screw-top cap.

  • Never leave a waste container open. It should be securely closed at all times, except when waste is being added.[10]

Step 3: Labeling

Accurate and thorough labeling is a regulatory requirement and essential for the safety of everyone in the laboratory and for waste handling personnel.[4]

  • All waste containers must be clearly labeled with a completed hazardous waste tag as soon as the first drop of waste is added.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full chemical name: "this compound" .

    • An accurate list of all chemical constituents in the container, including solvents and their approximate concentrations.

    • The date accumulation started.

    • The specific hazard characteristics (e.g., Toxic, Irritant).

Step 4: Storage

Waste must be stored safely in the laboratory pending pickup by your institution's Environmental Health and Safety (EHS) department.

  • Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage location is away from drains and high-traffic areas.

  • Utilize secondary containment (e.g., a chemical-resistant tray or tub) for all liquid waste containers to contain any potential leaks.[10]

Step 5: Arranging for Disposal
  • Once the waste container is full, or within the time limits specified by your institution and EPA regulations (typically 12 months for academic labs under Subpart K), arrange for a waste pickup with your EHS office.[12]

  • Do not allow excessive quantities of hazardous waste to accumulate in the laboratory.[11]

The following diagram illustrates the procedural flow for the disposal of this compound.

G cluster_prep Preparation cluster_collection Waste Collection & Segregation cluster_containment Containment & Labeling cluster_storage Interim Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Identify Identify Waste Streams (Solid, Liquid, Consumables) PPE->Identify Segregate Segregate into Designated Hazardous Waste Container Identify->Segregate Contain Securely Contain Waste (Keep Container Closed) Segregate->Contain Label Attach Completed Hazardous Waste Label Contain->Label Store Store in Satellite Accumulation Area (with Secondary Containment) Label->Store Pickup Request Waste Pickup from EHS Store->Pickup

Disposal Workflow for this compound

IV. Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is vital.

  • Personal Exposure:

    • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove any contaminated clothing.

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an eyewash station, holding the eyelids open.

    • In all cases of exposure, seek immediate medical attention and provide the medical personnel with information about the chemical, if available.

  • Spill Cleanup:

    • For small spills, trained laboratory personnel may clean them up.

    • Alert others in the area and restrict access.

    • Wear appropriate PPE, including respiratory protection if the material is a powder.

    • Absorb liquid spills with an inert absorbent material (e.g., vermiculite, sand).

    • For solid spills, gently sweep the material to avoid creating dust.

    • Collect all cleanup materials in a designated hazardous waste container and label it accordingly.

    • For large spills, evacuate the area and contact your institution's EHS department immediately.

By adhering to these procedures, you contribute to a culture of safety, ensuring that the pursuit of scientific advancement does not come at the cost of personal well-being or environmental integrity. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines, as they are the ultimate authority for your workplace.[8]

References

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Comprehensive Safety and Handling Guide for 7-Desamine-7-hydroxy triamterene

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational directives for the handling, use, and disposal of 7-Desamine-7-hydroxy triamterene. It is intended for researchers, scientists, and drug development professionals. The information herein is synthesized from established safety principles for analogous compounds and authoritative guidelines to ensure a multi-layered safety approach.

While a specific Safety Data Sheet (SDS) for this compound is not currently available, its structural similarity to triamterene and its classification as an aromatic amine and a heterocyclic compound necessitate a cautious and well-defined handling strategy.[1] Aromatic amines, as a class, are noted for their potential toxicity, including carcinogenicity and the ability to be readily absorbed through the skin.[2] Therefore, minimizing all routes of exposure is the primary directive.

Hazard Assessment and Risk Mitigation

This compound is a derivative of triamterene, a potassium-sparing diuretic.[3] The parent compound, triamterene, is known to be harmful if swallowed, cause skin and eye irritation, and is suspected of causing cancer.[4] Given these potential hazards, a thorough risk assessment is mandatory before commencing any work.

Key Potential Hazards:

  • Acute Toxicity (Oral): Harmful if ingested.

  • Skin and Eye Irritation: May cause significant irritation upon contact.

  • Carcinogenicity: Suspected carcinogenic potential based on related compounds.[4]

  • Respiratory Irritation: May cause respiratory irritation if inhaled.

Engineering controls are the first and most crucial line of defense. All work with this compound in solid or solution form must be conducted within a certified chemical fume hood to prevent inhalation of dust or aerosols.[5]

Personal Protective Equipment (PPE): A Multi-Layered Defense

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure. A standard laboratory coat is insufficient. The following table outlines the required PPE, with explanations rooted in the chemical nature of aromatic amines.

PPE ComponentSpecifications & Rationale
Hand Protection Double-gloving with nitrile gloves is mandatory. Aromatic amines can permeate standard laboratory gloves.[6][7] The outer glove should be changed immediately upon known or suspected contact. For prolonged handling or when working with larger quantities, consider using thicker, chemical-resistant gloves such as butyl rubber or Viton™ over an inner nitrile glove.
Eye & Face Protection Chemical splash goggles are required at all times.[8][9] When there is a significant risk of splash or aerosol generation, a full-face shield must be worn in addition to goggles.[8][9]
Body Protection A flame-resistant lab coat is required.[8] For procedures with a higher risk of contamination, disposable coveralls should be worn over personal clothing.[10]
Respiratory Protection For routine handling within a fume hood, respiratory protection is not typically required. However, if there is a potential for exposure outside of a fume hood (e.g., during a large spill), a NIOSH-approved respirator with organic vapor cartridges and a particulate filter (N95 or higher) is necessary.[10][11][12]

PPE Workflow Diagram

PPE_Workflow cluster_prep Preparation Phase cluster_donning Donning Sequence cluster_handling Handling Phase cluster_doffing Doffing Sequence Prep Assess Risks Select_PPE Select Appropriate PPE Prep->Select_PPE Don_Gown Don Lab Coat/ Coveralls Select_PPE->Don_Gown Enter Lab Don_Gloves1 Don Inner Gloves Don_Gown->Don_Gloves1 Don_Goggles Don Goggles/ Face Shield Don_Gloves1->Don_Goggles Don_Gloves2 Don Outer Gloves Don_Goggles->Don_Gloves2 Work Conduct Work in Fume Hood Don_Gloves2->Work Doff_Gloves2 Remove Outer Gloves Work->Doff_Gloves2 Exit Lab Doff_Gown Remove Lab Coat/ Coveralls Doff_Gloves2->Doff_Gown Doff_Goggles Remove Goggles/ Face Shield Doff_Gown->Doff_Goggles Doff_Gloves1 Remove Inner Gloves Doff_Goggles->Doff_Gloves1 Wash Wash Hands Thoroughly Doff_Gloves1->Wash

Caption: Sequential workflow for donning and doffing PPE.

Safe Handling and Operational Plan

A written Chemical Hygiene Plan (CHP) must be in place, and all personnel must be trained on its contents.[13]

Step-by-Step Handling Protocol:

  • Preparation: Designate a specific area within a fume hood for handling this compound. Cover the work surface with absorbent, disposable bench paper.

  • Weighing: If weighing the solid compound, do so within the fume hood or in a balance enclosure to prevent the dispersal of fine powders.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Post-Handling: After handling, decontaminate all surfaces with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.

  • Hand Washing: Always wash hands thoroughly with soap and water after removing gloves.[11]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is vital.[5]

Emergency SituationImmediate Action Protocol
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[14] Seek immediate medical attention.
Skin Contact Remove all contaminated clothing while under a safety shower.[14] Wash the affected area thoroughly with soap and water for at least 15 minutes.[11][14] Seek medical attention if irritation persists.
Inhalation Move the affected person to fresh air immediately.[15] If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
Ingestion Do NOT induce vomiting.[15] Rinse the mouth with water and seek immediate medical attention. Provide the SDS for triamterene or this guide to the medical personnel.
Minor Spill (<1g) Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. Decontaminate the area.
Major Spill (>1g) Evacuate the immediate area and alert laboratory personnel. Contact the institution's Environmental Health and Safety (EHS) department. Prevent entry into the area until it has been decontaminated by trained personnel.
Disposal Plan

All waste contaminated with this compound, including empty containers, disposable labware, gloves, and bench paper, must be disposed of as hazardous chemical waste.

Waste Segregation and Disposal Protocol:

  • Solid Waste: Collect all solid waste in a designated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: Collect all liquid waste in a separate, compatible, and clearly labeled hazardous waste container.

  • Labeling: All waste containers must be labeled with "Hazardous Waste," the full chemical name, and the associated hazards.

  • Disposal: Follow all institutional, local, and national regulations for the disposal of hazardous waste.[16] Do not dispose of this chemical down the drain.[16]

Waste Management Flowchart

Waste_Management Start Waste Generation (Solid & Liquid) Segregate Segregate Solid and Liquid Waste Start->Segregate Container_Solid Place Solid Waste in Labeled Container Segregate->Container_Solid Container_Liquid Place Liquid Waste in Labeled Container Segregate->Container_Liquid Storage Store in Designated Hazardous Waste Area Container_Solid->Storage Container_Liquid->Storage Disposal Arrange for Pickup by EHS/Certified Vendor Storage->Disposal

Caption: Flowchart for the proper disposal of contaminated waste.

By adhering to these protocols, researchers can mitigate the risks associated with handling this compound, ensuring a safe laboratory environment for all personnel.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.